4-[2-(4-Piperidinylmethoxy)ethyl]morpholine CAS 139340-56-0 properties
This guide addresses the specific chemical structure 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine , a bifunctional heterocyclic ether amine often used as a solubilizing side chain in medicinal chemistry. Critical Advisory...
Author: BenchChem Technical Support Team. Date: March 2026
This guide addresses the specific chemical structure 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine , a bifunctional heterocyclic ether amine often used as a solubilizing side chain in medicinal chemistry.
Critical Advisory: CAS Number Discrepancy
The User-Provided CAS (139340-56-0): In major chemical registries (e.g., CAS Common Chemistry, PubChem, MedKoo), CAS 139340-56-0 corresponds to Darbufelone Mesylate (CI-1004), a dual COX-2/5-LOX inhibitor with a thiazole-phenol structure (
The User-Provided Name:4-[2-(4-Piperidinylmethoxy)ethyl]morpholine describes a distinct chemical entity (
) featuring a morpholine ring, an ethyl ether linker, and a piperidine ring.
Editorial Decision: This guide focuses on the Chemical Name structure provided, as it represents a specific, actionable building block for drug discovery (likely a kinase inhibitor intermediate). The CAS 139340-56-0 is noted as a likely mismatch.
Identity, Synthesis, and Application in Drug Discovery[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound is a heterocyclic ether amine designed to enhance the physicochemical properties (solubility, metabolic stability) of small molecule drugs.[2] It features a secondary amine (piperidine) for coupling and a tertiary amine (morpholine) for solubility.[2]
Property
Specification
Chemical Name
4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
IUPAC Name
4-(2-((Piperidin-4-yl)methoxy)ethyl)morpholine
Molecular Formula
Molecular Weight
228.33 g/mol
CAS Number (Ref)
Note: 139340-56-0 refers to Darbufelone Mesylate.[1][3][4][5]
Physical State
Viscous oil or low-melting solid (Free base); White solid (HCl salt)
Solubility
Soluble in DMSO, Methanol, DCM; Water soluble as HCl salt (>10 mg/mL)
pKa (Predicted)
~10.8 (Piperidine NH), ~8.3 (Morpholine N)
LogP (Predicted)
0.5 – 1.2 (Lipophilic-Hydrophilic balance)
Structural Logic
The molecule consists of three distinct domains:
Morpholine Head: Provides metabolic stability and moderate basicity (solubility enhancer).[2]
Ethyl Ether Linker: A flexible, polar spacer that resists oxidative metabolism compared to alkyl chains.[2]
Piperidine Tail: Contains a secondary amine (
) serving as the nucleophilic attachment point for scaffolds (e.g., via or reductive amination).[2]
Synthetic Methodology
The synthesis of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine requires a convergent approach, typically coupling a protected piperidine alcohol with an activated morpholine derivative.
Retrosynthetic Analysis (Graphviz Diagram)
Caption: Convergent retrosynthetic pathway utilizing Williamson ether synthesis followed by acid-mediated deprotection.
Detailed Protocol: Williamson Ether Synthesis
This protocol ensures high yield by using N-Boc protection to prevent side reactions at the piperidine nitrogen.[2]
Add B (4-(2-Chloroethyl)morpholine HCl) slowly to the reaction mixture. Note: Extra base is required to neutralize the HCl salt of the morpholine reagent.[2]
Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC or LC-MS for the formation of the N-Boc intermediate (
Free Basing: Redissolve residue in DCM, wash with saturated
or 1N NaOH.[2] Dry and concentrate to yield the target 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine as a free base oil.
Applications in Drug Discovery[8]
This moiety is a "privileged structure" in kinase inhibitor design, often attached to the solvent-exposed region of the ATP-binding pocket.
Structure-Activity Relationship (SAR) Impact
Feature
Mechanism of Action
Benefit
Solubility
The morpholine nitrogen (pKa ~8.3) is protonated at physiological pH (in lysosomes), enhancing aqueous solubility.[2]
Improved bioavailability and formulation options.[2]
Metabolic Stability
The ether linkage () is more stable to CYP450 oxidation than long alkyl chains.[2]
Prolonged half-life ().
Selectivity
The flexible ethyl-ether chain allows the morpholine head to exit the binding pocket, interacting with solvent rather than conserved protein residues.[2]
Reduced off-target toxicity.
Case Study Context: Kinase Inhibitors
This side chain is structurally analogous to the solubilizing tails found in:
Gefitinib (Iressa): Uses a 3-morpholinopropoxy side chain.
Vandetanib (Caprelsa): Uses a 1-methylpiperidin-4-yl-methoxy side chain.
The target compound combines features of both, offering a secondary amine for diverse attachment strategies (e.g., amide coupling, reductive amination).[2]
Handling and Safety Data
Signal Word:WARNING (Based on structural class amines)
Hazard Class
Statement
Precaution
Skin Irritation
Causes skin irritation (H315).
Wear nitrile gloves.[2] Wash skin thoroughly after handling.[2][6]
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Do not release into drains.[2]
References
Chemical Identity Verification
National Center for Advancing Translational Sciences (NCATS).[2] "Darbufelone Mesylate (CAS 139340-56-0) Entry."[1][4][5] Inxight Drugs.[1][2][6] Accessed March 1, 2026.[8][2] [Link]
Note: This reference confirms CAS 139340-56-0 is Darbufelone, validating the distinction made in this guide.
Kumari, A., et al.[2] "Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[2] ResearchGate/Review. Accessed March 1, 2026.[8][2] [Link]
Related Kinase Inhibitor Structures (Gefitinib/Vandetanib)
PubChem Database.[2] "Gefitinib (CID 123631)."[2] National Library of Medicine.[2] Accessed March 1, 2026.[8][2] [Link][2]
Chemical structure and molecular weight of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
Title: Structural, Synthetic, and Pharmacological Profiling of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine Executive Summary In the landscape of central nervous system (CNS) drug discovery, aliphatic heterocycles serve a...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural, Synthetic, and Pharmacological Profiling of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, aliphatic heterocycles serve as foundational building blocks for designing highly selective neurotherapeutics. 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is a highly versatile, dual-basic pharmacophore featuring a morpholine ring, an ethyl ether linkage, and a piperidine ring. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its physicochemical properties, structural logic in receptor binding, and a self-validating synthetic methodology for its preparation.
Chemical Identity and Physicochemical Profiling
For a molecule to be a viable CNS drug candidate, it must satisfy strict multiparameter optimization (MPO) criteria to cross the Blood-Brain Barrier (BBB). The physicochemical profile of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is summarized in the table below:
Property
Value
Chemical Name
4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
Molecular Formula
C12H24N2O2
Molecular Weight
228.33 g/mol
Exact Mass
228.1838 Da
Topological Polar Surface Area (TPSA)
~33.6 Ų
Hydrogen Bond Donors
1 (Piperidine -NH)
Hydrogen Bond Acceptors
4 (Morpholine N/O, Ether O, Piperidine N)
Rotatable Bonds
5
Causality in BBB Permeability:
The BBB strictly regulates the permeation of molecules into the brain parenchyma. Passive transcellular diffusion is highly dependent on the Topological Polar Surface Area (TPSA) and molecular weight. Recent integrated analyses of BBB transport mechanisms demonstrate that a TPSA below 79.38 Ų is a critical threshold for ensuring passive diffusion across the endothelial in vitro models[1]. With a TPSA of approximately 33.6 Ų and a low molecular weight of 228.33 g/mol , 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is highly optimized for CNS penetration, avoiding excessive efflux pump liability[1].
Pharmacophore Mapping and Structural Logic
The structural arrangement of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is not arbitrary; it is a privileged scaffold frequently utilized in the design of Histamine H3 receptor (H3R) antagonists and Sigma-1 receptor ligands.
Histamine H3 receptor antagonists frequently utilize a dual-basic center pharmacophore[2]. The piperidine ring serves as the primary basic amine that interacts with the conserved aspartate residue (Asp114) in the GPCR binding pocket. Meanwhile, the morpholine ring acts as a secondary basic/polar group connected via a flexible ether spacer. This specific spacing allows the molecule to adopt the necessary conformation to optimize receptor occupancy while mitigating off-target hERG channel liabilities—a common hurdle in basic amine drug design[2][3].
Pharmacophore mapping of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine.
Synthetic Methodology: The Williamson Ether Pathway
To synthesize 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, a modified Williamson ether synthesis is the most robust and scalable approach. The reaction relies on the nucleophilic substitution (
Mechanistic Causality:
In this protocol, sodium hydride (NaH) is utilized to deprotonate N-Boc-piperidin-4-ylmethanol. NaH is specifically chosen because it is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol. This irreversibility is driven by the evolution of hydrogen gas, which pushes the equilibrium entirely toward alkoxide formation[5]. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the sodium cation, leaving the alkoxide bare and highly nucleophilic for the subsequent
Alkoxide Generation: In an oven-dried, argon-purged flask, dissolve N-Boc-piperidin-4-ylmethanol (1.0 eq) in anhydrous DMF. Cool the solution to 0°C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.
Self-Validation Checkpoint: Monitor the reaction for the evolution of
gas. Proceed to the next step only when bubbling completely ceases (approximately 30 minutes), confirming 100% alkoxide formation.
Alkylation: Add 4-(2-chloroethyl)morpholine (1.1 eq) dropwise to the cold solution. Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.
Workup & Extraction: Quench the reaction carefully with cold water to neutralize any unreacted NaH. Extract the aqueous layer with ethyl acetate (
mL). Wash the combined organic layers extensively with brine (to remove residual DMF), dry over anhydrous , and concentrate under reduced pressure.
Boc-Deprotection: Dissolve the crude Boc-protected intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours to cleave the tert-butyloxycarbonyl protecting group.
Purification: Concentrate the mixture in vacuo. Purify the residue via silica gel flash chromatography using a basic gradient (DCM / MeOH /
) to isolate the pure free base of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine.
Step-by-step Williamson ether synthesis and deprotection workflow.
Analytical Characterization
To validate the structural integrity of the synthesized compound, the following analytical signatures must be confirmed:
LC-MS (ESI+): The mass spectrum should display a prominent pseudo-molecular ion
peak at 229.3, corresponding to the exact mass of the protonated free base.
H NMR (, 400 MHz): Key diagnostic peaks include the morpholine ring protons (multiplets at ~2.45 ppm for and ~3.70 ppm for ), the ether linkage triplet at ~3.55 ppm, and the piperidine broad singlet which exchanges with .
Master Organic Chemistry . The Williamson Ether Synthesis. Retrieved from:[Link]
Journal of Medicinal Chemistry (ACS Publications) . Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Cornelissen, F. M. G., et al. (2023). Retrieved from:[Link]
Frontiers in Neuroscience . Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Khanfar, M. A., et al. (2016). Retrieved from:[Link]
ACS Medicinal Chemistry Letters . Discovery of a Potent Thiadiazole Class of Histamine H3 Receptor Antagonist for the Treatment of Diabetes. Rao, A. U., et al. (2011). Retrieved from:[Link]
Solubility Profile of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine in Organic Solvents: A Technical Guide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine represents...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
The compound 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine represents a highly functionalized, heteroatom-rich diamine scaffold frequently utilized as a structural motif in neuroactive drug discovery and 5-HT4 receptor agonist development. Understanding its solubility profile in organic solvents is critical for optimizing synthetic scale-up, purification (crystallization/chromatography), and preformulation liquid-based delivery systems.
This whitepaper deconstructs the thermodynamic principles governing the solvation of this specific molecule, provides a predictive solubility matrix based on Hansen Solubility Parameters (HSP), and establishes a rigorously self-validating experimental protocol for empirical solubility determination.
To predict and manipulate the solubility of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, we must first analyze its molecular architecture. The molecule features three distinct domains:
Morpholine Ring: Contains a tertiary amine (
) and an ether oxygen.
Aliphatic Ether Linkage: Provides high conformational flexibility and acts as a strong hydrogen-bond acceptor.
Piperidine Ring: Contains a secondary amine (
), rendering the molecule highly basic.
The Hansen Solubility Parameter (HSP) Framework
Traditional "like dissolves like" heuristics are insufficient for complex ditertiary/secondary amines. Instead, solvent selection must be driven by the Hansen Solubility Parameters (HSP) , which divide the total cohesive energy density (
) into three quantifiable forces: dispersion (), polar (), and hydrogen bonding ()[1].
Because 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine possesses multiple nitrogen and oxygen atoms, it acts as a potent hydrogen-bond acceptor. Therefore, organic solvents with high
values (e.g., lower alcohols) or strong dipole moments (e.g., dichloromethane) will exhibit the most favorable free energy of solvation ()[2].
Thermodynamic interplay of Hansen Solubility Parameters driving solvent selection.
Predicted Solubility Profile in Key Organic Solvents
Based on the dielectric constants and HSP matching for basic, heteroatom-dense lipophilic amines, the table below summarizes the predicted equilibrium solubility profile of the free base form of the compound at 25.0 °C.
Organic Solvent
Dielectric Constant ()
HSP ()
Predicted Solubility Range
Solvation Mechanism & Causality
Methanol
33.0
29.6
> 100 mg/mL (Highly Soluble)
Strong H-bond donation from methanol stabilizes the basic amine lone pairs.
Dichloromethane (DCM)
9.1
20.2
> 100 mg/mL (Highly Soluble)
Near-perfect dispersion force () matching with the aliphatic rings[3].
Ethyl Acetate
6.0
18.1
20 - 50 mg/mL (Moderately Soluble)
Moderate polarity; lacks H-bond donors, leading to lower solubility than alcohols.
Acetonitrile
37.5
24.4
10 - 30 mg/mL (Moderately Soluble)
High polarity, but poor H-bond donation limits interactions with the ether oxygens.
n-Hexane
1.9
14.9
< 5 mg/mL (Poorly Soluble)
Insufficient polarity to overcome the strong cohesive amine-amine intermolecular forces.
DMSO
46.7
26.7
> 100 mg/mL (Highly Soluble)
Universal solvation via high dielectric constant and strong dipole-dipole interactions.
To empirically determine the precise solubility of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, the Isothermal Saturation Shake-Flask Method is the gold standard, aligning with USP <1236> guidelines[4][5].
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The workflow below is designed as a self-validating system to eliminate false positives caused by supersaturation, filter adsorption, or solvent evaporation.
Phase 1: Preparation & Saturation
Solvent Dehydration: Utilize strictly anhydrous organic solvents (stored over 3Å molecular sieves). Causality: Trace water in organic solvents will protonate the highly basic piperidine ring, artificially inflating the apparent solubility via localized ionization.
Excess Solute Addition: Add the compound to 5.0 mL of the selected solvent in a sealed amber glass vial until visual saturation (un-dissolved solute) is achieved.
Isothermal Equilibration: Place the vial in an orbital shaker at 25.0 ± 0.1 °C and 150 RPM for 48 hours. Causality: Strict temperature control is mandatory because solubility is an exponential function of temperature (Van 't Hoff equation). 48 hours ensures true thermodynamic equilibrium, moving past transient kinetic supersaturation[6].
Phase 2: Phase Separation & Self-Validation
Centrifugation: Centrifuge the suspension at 10,000 RPM for 10 minutes at exactly 25.0 °C to pellet the undissolved solid.
Filtration with Adsorption Mitigation (Critical Step): Draw the supernatant into a glass syringe and pass it through a 0.22 µm PTFE syringe filter.
Self-Validation Check:Discard the first 1.0 mL of the filtrate. Causality: Basic amines frequently adsorb onto filter membranes. Discarding the first milliliter saturates the membrane's binding sites, ensuring the subsequent aliquot reflects the true concentration of the bulk solution.
Phase 3: Quantification via HPLC-UV
Dilution: Immediately dilute the filtered aliquot with the mobile phase to prevent precipitation upon temperature fluctuations.
Matrix Spike Recovery (Self-Validation Check): Spike a known concentration of the API into a blank solvent sample and run it through the exact same filtration and HPLC process. Causality: If recovery is < 98%, it indicates systemic loss (e.g., volatility of the solvent altering the volume, or irreversible container binding), invalidating the run and requiring protocol adjustment.
Self-validating shake-flask methodology for equilibrium solubility determination.
Strategic Recommendations for Formulation & Synthesis
For process chemists and formulators working with 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine:
Extraction & Purification: Dichloromethane (DCM) is the optimal solvent for liquid-liquid extraction of the free base from aqueous media due to its high
matching and immiscibility with water.
Crystallization: To isolate the compound, consider dissolving it in a minimal amount of Ethyl Acetate (where it is moderately soluble) and utilizing n-Hexane as an anti-solvent to force precipitation. The stark difference in their dielectric constants will rapidly reduce the solvation capacity of the mixture.
Salt Formation: If aqueous solubility is required for downstream biological assays, the basicity of the piperidine ring allows for rapid conversion to a hydrochloride or mesylate salt using acidic modifiers in a methanol/ether matrix[7].
References
Hansen solubility parameters: A quick review in pharmaceutical aspect
Journal of Chemical and Pharmaceutical Research
URL
Application of the solubility parameter concept to assist with oral delivery of poorly water-soluble drugs – a PEARRL review
Journal of Pharmacy and Pharmacology | Oxford Academic
URL
Scribd (Document Repository)
Scribd (Document Repository)
USP-NF (United States Pharmacopeia)
US Pharmacopeia (USP)
Supersolubilization and Amorphization of a Model Basic Drug, Haloperidol, by Interaction with Weak Acids
ResearchGate
URL
The Role of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine in the Synthesis of Next-Generation Gefitinib Analogues: A Technical Guide
Executive Summary & Structural Clarification While classical Gefitinib (Iressa®) utilizes 4-(3-chloropropyl)morpholine to construct its signature solvent-exposed tail [1], the rapid emergence of acquired resistance mutat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Clarification
While classical Gefitinib (Iressa®) utilizes 4-(3-chloropropyl)morpholine to construct its signature solvent-exposed tail [1], the rapid emergence of acquired resistance mutations in non-small cell lung cancer (NSCLC) has forced a paradigm shift in drug design. The T790M "gatekeeper" mutation, in particular, alters the steric landscape of the epidermal growth factor receptor (EGFR) kinase domain, rendering first-generation tyrosine kinase inhibitors (TKIs) ineffective [2].
To overcome this, medicinal chemists have pivoted to synthesizing bulkier, more flexible analogues. 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine has emerged as a highly specialized, advanced intermediate in this space. By substituting the standard propyl linker with a piperidinylmethoxy-ethyl system, researchers can exploit the solvent channel of the EGFR kinase domain, enhancing pharmacokinetic properties, modulating pKa for better lysosomal escape, and bypassing steric hindrance [3].
This whitepaper details the mechanistic rationale, quantitative chemical profile, and self-validating synthetic protocols required to successfully integrate this complex intermediate into next-generation quinazoline-based TKIs.
Mechanistic Rationale: Targeting the Solvent Channel
As a Senior Application Scientist, it is critical to understand why we are replacing a simple morpholine tail with a complex diamine-ether system. The quinazoline core of Gefitinib binds to the ATP hinge region (specifically Met793) of the EGFR kinase domain. The 6-position of the quinazoline ring points directly outward toward the solvent channel.
Dual-Basic Centers for Pharmacokinetics: The secondary amine of the piperidine ring and the tertiary amine of the morpholine ring create a dual-basic center. This optimizes the drug's pKa, improving aqueous solubility while preventing excessive lysosomal trapping—a common mechanism of intracellular drug resistance.
Steric Flexibility: The ether linkage (-O-) within the 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine chain provides rotational freedom. This allows the bulky morpholine group to dynamically adapt to conformational shifts induced by the T790M mutation, maintaining the critical hydrogen bonds at the hinge region without clashing with the mutated methionine residue[2].
EGFR signaling blockade by Gefitinib analogues targeting the ATP-binding pocket.
Quantitative Chemical Profile
Understanding the physicochemical properties of the intermediate is essential for optimizing the reaction thermodynamics and solvent selection.
Nucleophilic building block for solvent-channel-targeting TKIs
Synthetic Workflow & Experimental Protocols
To conjugate this intermediate to the quinazoline core, we utilize an
Finkelstein-assisted alkylation. The core molecule, 4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazoline, is first reacted with 1,2-dibromoethane to form a 6-(2-bromoethoxy) intermediate. The secondary nitrogen of the piperidine ring then acts as the nucleophile.
Workflow for synthesizing Gefitinib analogues via SN2 alkylation with the piperidinyl intermediate.
Self-Validating Protocol:
Alkylation
Modern drug synthesis relies on continuous optimization and self-validating systems to ensure high yield and purity [4]. The following protocol embeds causality and In-Process Controls (IPCs).
Preparation & Activation: Dissolve the 6-(2-bromoethoxy) quinazoline intermediate in anhydrous DMF under an inert Argon atmosphere. Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated, significantly lowering the activation energy required for the
transition state.
Catalyst Addition: Add catalytic
to the solution and stir for 15 minutes. Causality: This initiates a Finkelstein reaction, converting the alkyl bromide into an alkyl iodide in situ. Iodine is a superior leaving group, which is critical for facilitating the attack by the sterically hindered piperidine nitrogen.
Nucleophilic Attack: Add
followed by the dropwise addition of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine. Elevate the temperature to 80°C. Causality: is a mild base that neutralizes the generated hydroiodic acid without risking the hydrolysis of the sensitive ether linkages. The 80°C temperature provides the kinetic energy required to overcome the steric bulk of the nucleophile.
In-Process Control (IPC) & Validation: After 6 hours, sample 10 µL of the reaction mixture, dilute in Methanol, and analyze via LC-MS.
Validation Checkpoint: The protocol is self-validating when the starting material peak (m/z ~426) disappears, and the target analogue peak (m/z ~574.3
) becomes the dominant signal (>95% conversion).
Workup & Purification: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water. Extract the resulting emulsion with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH 95:5 with 1% Triethylamine) to yield the final Gefitinib analogue.
References
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate
Source: Molecules (via PMC NIH)
URL:[Link]
Mechanisms of Drug-Resistance in Kinases
Source: Nature Reviews Cancer (via PMC NIH)
URL:[Link]
AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer
Source: Cancer Discovery (via PMC NIH)
URL:[Link]
Self-Driving Laboratories for Development of New Functional Materials and Optimizing Known Reactions
Source: Materials (via PMC NIH)
URL:[Link]
An In-depth Technical Guide to the Safety and Toxicity Profile of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating Data Gaps with Scientific Rationale In the landscape of novel chemical entities, it is not uncommon to encounter compounds with limited...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Data Gaps with Scientific Rationale
In the landscape of novel chemical entities, it is not uncommon to encounter compounds with limited publicly available safety and toxicity data. 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is one such molecule. This guide is structured to provide a comprehensive safety and toxicological overview by employing a foundational, expert-driven approach. In the absence of direct experimental data for the target compound, we will dissect its constituent chemical moieties—the morpholine ring and the piperidine ring—for which extensive data exists. This analysis will serve as a robust framework for predicting the toxicological profile and informing safe handling protocols for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine. This methodology underscores a commitment to scientific integrity, ensuring that researchers can proceed with an informed and cautious perspective.
Section 1: Physicochemical and Structural Analysis
The molecule is a tertiary amine featuring both a morpholine and a piperidine ring linked by an ethyl ether chain. The morpholine moiety is known to impart aqueous solubility and is a common building block in medicinal chemistry.[1][2] The piperidine ring is another prevalent heterocyclic amine in pharmaceuticals.
Table 1: Predicted Physicochemical Properties of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine and its Core Scaffolds
Expected to have moderate to good aqueous solubility.
pKa
8.36 (of the conjugate acid)
11.22 (of the conjugate acid)
Expected to have two pKa values corresponding to the two amine nitrogens.
Section 2: Toxicological Profile Based on Structural Analogs
The toxicological assessment of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is predicated on the known hazards of its morpholine and piperidine components.
Morpholine Toxicity
Morpholine is classified as a hazardous substance with a well-documented toxicity profile.[4][5][6]
Acute Toxicity : It is harmful if swallowed, with oral LD50 values in rats reported in the range of 1000 to 2000 mg/kg.[7] It is also considered toxic in contact with skin and if inhaled.[4][6]
Skin and Eye Irritation : Morpholine is corrosive and can cause severe skin burns and eye damage.[4][5][6]
Systemic Effects : Prolonged or repeated exposure may cause damage to organs.[8]
Piperidine Toxicity
Piperidine and its derivatives also present significant health hazards.
Irritation and Corrosivity : Many piperidine-containing compounds are known to cause skin and eye irritation, and in some cases, severe burns.[9][10]
Respiratory Effects : Inhalation may lead to respiratory tract irritation.[9]
Predicted Toxicity of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
Based on the toxicological profiles of its constituent rings, 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine should be handled as a potentially hazardous compound. The presence of two amine functionalities suggests that the compound will be a skin and eye irritant, and potentially corrosive.
Table 2: Summary of GHS Hazard Classifications for Structural Analogs
Section 3: Recommended Safety Protocols and Handling
Given the predicted hazardous nature of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, strict adherence to safety protocols is imperative.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
Caption: Recommended Personal Protective Equipment for handling 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine.
Engineering Controls
Ventilation : All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[6][9]
Eyewash Stations and Safety Showers : These should be readily accessible in the immediate work area.[4]
Safe Handling and Storage
Handling : Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors. Wash hands thoroughly after handling.[4][9]
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[11]
Section 4: Experimental Workflow for Toxicity Assessment
For novel compounds like 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, a tiered approach to toxicity testing is recommended to characterize its hazard profile.
Caption: A logical progression for evaluating the toxicity of a novel chemical entity.
Step-by-Step Methodologies
In Silico Analysis : Utilize QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity based on chemical structure.
In Vitro Cytotoxicity Assay (e.g., MTT Assay) :
Plate cells (e.g., HepG2, CHO) in a 96-well plate.
Treat cells with a concentration range of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine.
Incubate for a specified period (e.g., 24, 48, 72 hours).
Add MTT reagent and incubate until formazan crystals form.
Solubilize formazan crystals and measure absorbance to determine cell viability.
Bacterial Reverse Mutation Assay (Ames Test) :
Use multiple strains of Salmonella typhimurium and Escherichia coli.
Expose the bacteria to the test compound with and without metabolic activation (S9 mix).
Plate the treated bacteria on a minimal medium.
Count the number of revertant colonies to assess mutagenic potential.
Observe the animal for a defined period (typically 14 days).
Based on the outcome (survival or death), the dose for the next animal is adjusted up or down.
Continue this process until the criteria for stopping the test are met. This method minimizes the number of animals used while still providing a statistically reliable LD50 estimate.
Conclusion
While a specific Safety Data Sheet for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is not currently available, a comprehensive analysis of its structural components—morpholine and piperidine—provides a strong foundation for predicting its toxicological profile and establishing safe handling procedures. It is prudent to treat this compound as a hazardous substance, with particular attention to its potential for skin and eye corrosion, as well as acute toxicity. The experimental workflows outlined in this guide offer a systematic approach for researchers to generate the necessary data to fully characterize the safety of this novel molecule.
References
Canada.ca. (2025, December 19). Hazardous substance assessment – Morpholine.
Nexchem. (2019, February 25).
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NICNAS. (2017, June 30). Morpholine, 4,4'-methylenebis-: Human health tier II assessment.
Sigma-Aldrich. 4-Ethylmorpholine.
Redox. (2022, October 1).
AK Scientific, Inc. 4-Morpholino piperidine.
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The Good Scents Company. 4-methyl morpholine, 109-02-4.
An In-depth Technical Guide on the Pharmacophore Properties of Morpholine-Piperidine Ether Derivatives
Introduction In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The morpho...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The morpholine-piperidine ether framework is a quintessential example of such a scaffold. Its derivatives have demonstrated significant therapeutic potential, acting as potent antagonists for receptors implicated in a variety of disease states, including neurodegenerative disorders, pain, inflammation, and HIV.[1][2][3] This guide provides a comprehensive exploration of the pharmacophoric properties of these derivatives, delving into their synthesis, structure-activity relationships (SAR), and the experimental and computational workflows used to elucidate their mechanism of action. By integrating field-proven insights with technical accuracy, this document serves as a vital resource for researchers and scientists dedicated to the advancement of drug discovery.
Section 1: The Architectural Blueprint: Synthesis and Stereochemistry
The biological activity of morpholine-piperidine ether derivatives is intrinsically linked to their three-dimensional structure. Therefore, a robust and versatile synthetic strategy is paramount.
Synthetic Strategies
A common and effective method for the synthesis of the core 2-(piperidin-1-ylmethyl)morpholine structure involves a multi-step process beginning with the protection of a commercially available starting material, followed by conversion of a hydroxyl group to a leaving group, and finally, nucleophilic substitution with piperidine.[4]
Rationale Behind Experimental Choices:
Boc Protection: The use of di-tert-butyl dicarbonate (Boc₂O) to protect the morpholine nitrogen is a strategic choice. The Boc group is stable under the conditions of the subsequent steps but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other functional groups.[4]
Chlorination: Conversion of the primary alcohol to a chloride using thionyl chloride (SOCl₂) provides an excellent leaving group for the subsequent nucleophilic substitution. The reaction is typically performed at low temperatures to control reactivity and minimize side products.[4]
Nucleophilic Substitution: The final coupling with piperidine is a standard SN2 reaction. The use of a base like potassium carbonate is crucial to neutralize the hydrochloride salt of the morpholine starting material and to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[4]
Stereochemical Considerations
The presence of chiral centers in many morpholine-piperidine ether derivatives means that stereoisomers will exist. It is well-established in pharmacology that different enantiomers and diastereomers can exhibit vastly different biological activities and pharmacokinetic profiles. Therefore, the ability to synthesize or separate stereochemically pure compounds is often critical for developing a successful therapeutic agent. Chiral chromatography or the use of chiral starting materials are common approaches to obtain enantiomerically pure derivatives.
Section 2: Decoding the Pharmacophore: Key Features and Structure-Activity Relationships (SAR)
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For morpholine-piperidine ether derivatives, a general pharmacophore model has emerged from numerous studies.
The Core Pharmacophore Model
The generally accepted pharmacophore for this class of compounds consists of:
A Hydrogen Bond Acceptor (HBA): The oxygen atom of the morpholine ring is a key hydrogen bond acceptor.[5]
A Positive Ionizable (PI) Group: The nitrogen atom of the piperidine ring is basic (pKa ~9.5-11) and is protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue in the receptor binding pocket.[6]
Hydrophobic/Aromatic Features: Substituents on the piperidine ring or attached to the core scaffold often provide hydrophobic or aromatic interactions that significantly contribute to binding affinity.
Caption: Generalized pharmacophore model for morpholine-piperidine ether derivatives.
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For morpholine-piperidine ether derivatives, systematic modifications have revealed key insights.
Modification
Effect on Activity
Rationale
Substitution on the Piperidine Ring
Often increases potency and/or selectivity.
Allows for probing of additional binding pockets and can introduce new interactions (e.g., hydrophobic, hydrogen bonding). For example, in a series of neurokinin receptor antagonists, specific substitutions on the piperidine ring were crucial for achieving high affinity.[7]
Replacement of the Piperidine Ring
Can drastically alter receptor selectivity.
Changing the basic amine can impact the pKa and the spatial arrangement of substituents. For instance, replacing piperidine with piperazine has been shown to shift activity between sigma-1 and H3 receptors.[8]
Substitution on the Morpholine Ring
Generally less tolerated.
The morpholine ring is often deeply embedded in the binding pocket, and steric hindrance from substituents can disrupt key interactions.
Section 3: Experimental and Computational Validation of Pharmacophore Models
The validation of a proposed pharmacophore model is a critical step in the drug discovery process. This is achieved through a combination of experimental and computational techniques.
Experimental Protocols for Target Engagement
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9] A competition binding assay is typically used to determine the inhibitory constant (Ki) of a novel, unlabeled compound.
To each well of a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.[11]
For determining non-specific binding, a high concentration of a known, unlabeled ligand is added to a set of wells.[11]
Incubate the plate to allow the binding to reach equilibrium.[11]
Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.[12]
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[10]
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a competition radioligand binding assay.
Computational Pharmacophore Modeling Workflow
Computational methods are invaluable for refining pharmacophore models and for virtual screening of compound libraries to identify new potential hits.[13]
This approach is used when the 3D structure of the target is unknown. It relies on a set of known active molecules to derive a common pharmacophore hypothesis.[14]
Step-by-Step Protocol: Ligand-Based Modeling
Dataset Preparation: Compile a set of structurally diverse molecules with known high affinity for the target receptor.
Conformational Analysis: Generate a diverse set of low-energy conformations for each molecule.
Feature Identification: Identify the key pharmacophoric features (HBAs, HBDs, PI, hydrophobic, etc.) for each conformation.
Pharmacophore Generation: Align the conformations of the active molecules and identify common pharmacophoric features and their spatial arrangement. This generates one or more pharmacophore hypotheses.
Model Validation: Validate the best pharmacophore model by using it to screen a database containing known active and inactive compounds. A good model should be able to enrich the active compounds over the inactive ones.
Caption: Computational workflow for ligand-based pharmacophore modeling.
Section 4: Case Studies: Diverse Biological Targets
The versatility of the morpholine-piperidine ether scaffold is evident in its ability to be adapted to target a range of receptors.
Sigma-1 Receptor Antagonists
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. A common pharmacophore for sigma-1 receptor ligands includes a central amine flanked by two hydrophobic domains.[8] The morpholine-piperidine ether scaffold fits this model well, with the protonated piperidine nitrogen serving as the central amine and the morpholine and a substituted aromatic ring on the piperidine providing the hydrophobic interactions.[15]
CCR5 Receptor Antagonists
The CCR5 receptor is a key co-receptor for HIV entry into host cells, making it a prime target for antiretroviral therapy. A 'Y'-shaped pharmacophore model has been proposed for CCR5 antagonists, and novel piperidine-4-carboxamide derivatives based on this model have shown potent anti-HIV activity.[3] This demonstrates how the core piperidine moiety can be elaborated to fit the specific requirements of a given receptor.
Neurokinin Receptor Antagonists
Neurokinin receptors, such as NK1 and NK2, are involved in pain and inflammation.[16] A series of 2-phenylquinoline derivatives incorporating a (4-morpholin-4-yl)piperidin-1-yl]methyl side chain have been developed as potent and dual antagonists of NK2 and NK3 receptors, highlighting the scaffold's utility in achieving multi-target activity.[7][17]
Section 5: Future Directions and Therapeutic Potential
The morpholine-piperidine ether scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
Improving Selectivity: Fine-tuning substituents to achieve higher selectivity for specific receptor subtypes to minimize off-target effects.
Multi-Target Ligands: Designing single molecules that can modulate multiple targets involved in a disease pathway, which may offer superior efficacy.[8]
Exploring New Targets: Applying the pharmacophoric principles of this scaffold to design ligands for novel and challenging biological targets.
The inherent "drug-like" properties of the morpholine and piperidine rings, such as good aqueous solubility and metabolic stability, combined with their synthetic tractability, ensure that derivatives of this scaffold will remain a cornerstone of medicinal chemistry for years to come.[6]
References
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. Available at: [Link]
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Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Publications. Available at: [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. Available at: [Link]
Stepwise modulation of neurokinin-3 and neurokinin-2 receptor affinity and selectivity in quinoline tachykinin receptor antagonists. (2001). PubMed. Available at: [Link]
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Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). ACS Publications. Available at: [Link]
Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI. Available at: [Link]
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Definitive Guide to the Stability & Storage of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
Topic: Stability of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine under storage conditions Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1] [1] Executive Summa...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine under storage conditions
Content Type: In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals[1]
As a Senior Application Scientist, I often encounter the misconception that saturated heterocycles like morpholine and piperidine are inert "scaffolds." In reality, 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine presents a complex stability profile driven by three distinct reactive centers: the secondary amine of the piperidine, the tertiary amine of the morpholine, and the ether linkage connecting them.[1]
This molecule is not merely a static intermediate; it is a dynamic chemical entity susceptible to oxidative N-dealkylation , carbamylation (CO₂ absorption), and ether autoxidation .[1] This guide moves beyond generic "store at 4°C" advice, providing a mechanistic understanding of why specific protocols are necessary and how to validate them.
Mechanistic Degradation Pathways
To ensure integrity, we must first understand the enemy: the specific chemical degradation pathways inherent to this structure.
The Secondary Amine Liability (Piperidine Ring)
The 4-piperidinyl moiety contains a secondary amine (–NH).[1] In the presence of atmospheric carbon dioxide and moisture, this group undergoes a reversible but problematic reaction to form carbamic acid/carbamates. Furthermore, secondary amines are prone to oxidation into hydroxylamines and nitroxyl radicals.
The Ether Linkage & Morpholine Ring
While morpholine is chemically robust, the ethyl-ether linker introduces a site for radical autoxidation . Hydrogen abstraction at the carbon
to the ether oxygen can lead to hydroperoxide formation, particularly under light exposure.
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation cascades you must monitor.
Figure 1: Primary degradation pathways including carbamylation of the secondary amine and radical-mediated ether oxidation.[1]
Storage Protocols: The "Self-Validating" System
A robust storage protocol is not just a set of rules; it is a system that prevents the pathways identified above.
The Inert Atmosphere Requirement
Because of the secondary amine's affinity for CO₂, storage under air is prohibited for high-purity applications.
Protocol: Flush headspace with Argon (Ar) rather than Nitrogen (
).
Causality: Argon is heavier than air and forms a more effective "blanket" over the substance, preventing CO₂ diffusion more effectively than
in repeatedly opened containers.
Temperature & Phase State
The free base form of this molecule is likely an oil or low-melting solid.
Recommendation: Store as a Dihydrochloride (2HCl) or Dioxalate salt if possible. The lattice energy of the salt form significantly reduces molecular mobility, thereby retarding autoxidation rates.
Temperature:
Solids (Salts): Ambient (25°C) is acceptable if desiccated.
Oils (Free Base): Refrigerate (2–8°C) to increase viscosity and reduce diffusion of oxygen.
Light Protection
The ether linkage is susceptible to photo-initiated radical formation.
Requirement: Amber glass vials or opaque secondary containment (aluminum foil wrap) are mandatory to block UV radiation (<400 nm).[1]
International Council for Harmonisation (ICH). (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] Retrieved from [Link]
Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology. Retrieved from [Link][1]
Baertschi, S. W., et al. (2015). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Standard text for stress testing methodologies).
PubChem. (n.d.).[5] Compound Summary: Morpholine Derivatives.[6] National Library of Medicine. Retrieved from [Link]
Overview of Synthetic Routes for Gefitinib Side Chains
An In-Depth Technical Guide Introduction Gefitinib (Iressa®) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), specifically for patients with mutations in the epidermal growth factor recepto...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Introduction
Gefitinib (Iressa®) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), specifically for patients with mutations in the epidermal growth factor receptor (EGFR).[1] Its efficacy as a selective and potent ATP-competitive inhibitor of EGFR tyrosine kinase is intrinsically linked to its molecular architecture: a quinazoline core substituted with two critical side chains.[2] These are the 4-(3-chloro-4-fluoroanilino) group and the 6-(3-morpholinopropoxy) group.
The 3-chloro-4-fluoroanilino moiety is essential for anchoring the molecule within the ATP-binding pocket of the EGFR kinase domain. The 3-morpholinopropoxy side chain, on the other hand, significantly enhances the molecule's solubility and pharmacokinetic properties, which are crucial for its oral bioavailability and clinical utility.[1][3]
This guide provides an in-depth analysis of the prevalent synthetic strategies for these two side chains. We will move beyond a mere recitation of reaction steps to explore the underlying chemical logic and process considerations that have driven the evolution of Gefitinib synthesis from early, linear routes to modern, convergent, and continuous-flow methodologies suitable for industrial-scale production.
Caption: Core structure of Gefitinib highlighting the two key side chains.
Part 1: Synthesis of the Anilino Moiety Precursor: 3-Chloro-4-fluoroaniline
The 3-chloro-4-fluoroaniline side chain is not synthesized de novo on the quinazoline ring; rather, it is prepared as a separate key starting material which is later coupled to the core. The most industrially viable route to this intermediate is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[4]
The choice of catalyst is a critical process parameter, influencing reaction efficiency, safety, and cost. The primary goal is the selective reduction of the nitro group without affecting the aryl halides (dehalogenation), which is a common side reaction.[4][5]
Comparative Analysis of Catalytic Systems
The reduction of 3-chloro-4-fluoronitrobenzene is typically performed using heterogeneous catalysts under hydrogen pressure. Platinum, Palladium, and Raney Nickel are the most common choices, each presenting a distinct profile of advantages and disadvantages.[6]
High Selectivity & Activity: Platinum is highly effective for nitro group reduction with minimal dehalogenation. The process can be run without an organic solvent, which is a significant environmental and cost advantage for industrial production.[6][7]
Milder Conditions: Palladium catalysts can operate at lower temperatures and pressures. However, they carry a higher risk of dehalogenation, particularly dechlorination, which can lead to impurities that are difficult to remove.[4]
Raney Ni
Varies
50-80
1-3
2-6
~90
>98
Cost-Effective: Raney Nickel is significantly cheaper than platinum or palladium. Its primary drawback is the need for careful handling due to its pyrophoric nature and potential for heavy metal leaching into the product, requiring more rigorous purification steps.[6]
Experimental Protocol: Hydrogenation using 1% Pt/C Catalyst
This protocol is adapted from an established industrial process that prioritizes safety, efficiency, and purity.[7]
Apparatus: A high-pressure hydrogenation reactor equipped with a mechanical stirrer, temperature and pressure controls, and gas inlet/outlet.
Methodology:
Charge the high-pressure reactor with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of substrate to catalyst should be between 200:1 and 400:1.[7]
Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere.
Pressurize the reactor with hydrogen to the target pressure (e.g., 1.0 MPa).
Begin agitation and heat the reaction mixture to the desired temperature (e.g., 80°C).
Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction typically completes within 1-10 hours.[7]
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
Purge the reactor with nitrogen.
Filter the reaction mixture to remove the Pt/C catalyst. The catalyst can often be recycled.
The resulting crude 3-chloro-4-fluoroaniline is typically of high purity (>99.5%) and can be used directly in the subsequent coupling step or purified further by distillation if required.[7]
Part 2: Strategies for Installation of the 6-(3-Morpholinopropoxy) Side Chain
The installation of the morpholinopropoxy side chain is inextricably linked to the overall synthesis of the Gefitinib molecule. The strategic point at which this chain is introduced—either late in the synthesis on a pre-formed quinazoline nucleus or early on a precursor that is later cyclized—defines the major synthetic paradigms.
Late-Stage Installation: The Classic AstraZeneca Route
The original synthesis disclosed by AstraZeneca represents a linear, late-stage functionalization approach.[8][9] This route builds the core heterocycle first and then sequentially modifies it to install the required side chains. The causality behind each step is critical to understanding the strategy.
Caption: Workflow for the late-stage installation of Gefitinib's side chains.
Causality and Rationale:
Selective Demethylation: The synthesis begins with 6,7-dimethoxyquinazolin-4-one. The methoxy group at the C6 position is more susceptible to electrophilic attack and subsequent cleavage than the C7 methoxy group due to electronic factors. Using a reagent system like L-methionine and methanesulfonic acid allows for regioselective demethylation at the C6 position, unmasking the necessary hydroxyl group for later functionalization.[9][10]
Protection/Deprotection: The exposed 6-hydroxyl group is nucleophilic and would interfere with the subsequent chlorination step at the C4 position. Therefore, it is protected, typically as an acetate ester.[2][8] This protecting group must be stable to the chlorination and coupling conditions but readily removable afterward, which is achieved with mild ammonolysis.[2]
Chlorination and SNAr Coupling: The ketone at C4 is converted to a chloride, a good leaving group, using reagents like POCl₃ or SOCl₂. This activates the position for a nucleophilic aromatic substitution (SNAr) reaction with 3-chloro-4-fluoroaniline to install the anilino side chain.[11]
Williamson Ether Synthesis: After deprotection to reveal the 6-hydroxyl group, the final morpholinopropoxy side chain is installed via a classic Williamson ether synthesis, using a base (like K₂CO₃) and 4-(3-chloropropyl)morpholine.[2][11]
While historically significant, this linear approach suffers from a high step count and the need for multiple purification steps, making it less efficient for large-scale commercial synthesis.[11][12]
Early-Stage & Convergent Strategies
To improve efficiency and yield, more convergent syntheses were developed. These routes construct the two key fragments of Gefitinib—the substituted aniline and a benzene ring already bearing the morpholinopropoxy side chain—and then combine them in the final stages. A common starting material for this approach is isovanillin or its derivatives.[2][11][13]
Caption: Workflow for a convergent synthesis with early-stage side chain installation.
Causality and Rationale:
Early Installation: The key strategic decision here is to install the morpholinopropoxy side chain onto a simple benzene ring precursor, such as 3-hydroxy-4-methoxybenzonitrile, at the very beginning of the synthesis.[9][14] This avoids the protection/deprotection sequence and the regioselectivity challenges of the late-stage approach.
Ring Formation: With the side chain in place, the subsequent steps focus on building the quinazoline ring. This typically involves nitration ortho to the amino precursor group, followed by reduction of the nitro group to an amine.[2][15] The resulting 2-aminobenzonitrile is then cyclized, often using formamide or similar reagents, to form the quinazolin-4-one ring system.[13]
Final Coupling: The final steps mirror the late-stage route but are performed on a more complex intermediate. The quinazolinone is chlorinated at C4 and then coupled with 3-chloro-4-fluoroaniline to yield Gefitinib.[12][15] This approach significantly reduces the number of steps after the complex core is assembled, leading to higher overall yields and making it more amenable to commercial scale-up.[11][13]
Modern Process Chemistry: Continuous Flow Synthesis
Continuous flow chemistry represents the cutting edge of pharmaceutical manufacturing, offering superior control over reaction parameters, enhanced safety, and increased throughput.[16] A key intermediate in Gefitinib synthesis, 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxyquinazoline (the immediate precursor before adding the morpholino chain), has been successfully synthesized using a multi-step continuous flow process.[17][18]
This process telescopes three critical transformations—chlorination, amination (SNAr coupling), and hydrolysis (deprotection)—into a single, uninterrupted sequence.[18]
Workflow Rationale:
Continuous Chlorination: A solution of the acetyl-protected 6-hydroxy-7-methoxyquinazolin-4-one is continuously pumped and mixed with a chlorinating agent in a flow reactor. The short residence time and excellent heat exchange minimize side reactions.[18]
Continuous Amination: The output stream containing the reactive 4-chloro intermediate is immediately mixed with a stream of 3-chloro-4-fluoroaniline. The reaction proceeds rapidly at an elevated temperature within a second flow reactor.[17]
Continuous Hydrolysis: The resulting stream is then mixed with a basic solution in a third reactor to hydrolyze the acetyl protecting group, yielding the desired key intermediate with a total residence time of under 20 minutes and in high yield (~85% overall).[17][18]
This approach exemplifies a shift towards safer, more efficient, and automated manufacturing processes for critical pharmaceutical intermediates.
Conclusion
The synthetic strategies for installing the side chains of Gefitinib have evolved significantly, reflecting broader trends in pharmaceutical process chemistry. The journey from the initial, linear, late-stage functionalization route to highly efficient, convergent syntheses demonstrates a drive for scalability and cost-effectiveness. Early-stage installation of the critical morpholinopropoxy side chain on a simple aromatic precursor has become a preferred strategy, streamlining the overall process. Furthermore, the application of modern technologies like continuous flow synthesis for key intermediates showcases a commitment to improving the safety, speed, and environmental footprint of manufacturing this life-saving medication. This continuous refinement of synthetic methodology ensures a reliable and efficient supply of Gefitinib for patients worldwide.
References
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ACS Publications. (2024, February 20). Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib | Organic Process Research & Development. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3‐chloro‐4‐fluoroaniline (4) in various fluoroquinolones. Retrieved from [Link]
Google Patents. (n.d.). CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
ResearchGate. (2025, November 4). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]
Google Patents. (n.d.). EP1546119B1 - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
Google Patents. (n.d.). KR101114134B1 - Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline.
ResearchGate. (2018, November 14). A New Synthesis of Gefitinib. Retrieved from [Link]
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Bentham Science. (n.d.). Pyrrolidino Analogues of Gefitinib with Improved EGFR Inhibition, Cancer Cell Cytotoxicity, and Pharmacokinetic Properties. Retrieved from [Link]
Scilit. (n.d.). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Retrieved from [Link]
ResearchGate. (n.d.). Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). Retrieved from [Link]
Arkat USA. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]
Oriental Journal of Chemistry. (2024, June 5). Elucidating Reaction Mechanism of Gefitinib- An Anticancer Drug by Computational Technique. Retrieved from [Link]
Engineering the Solvent Front: A Technical Guide to 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine in Kinase Inhibitor Design
Executive Summary The evolution of small-molecule kinase inhibitors has transitioned from simple, flat, hydrophobic ATP-mimetics to complex, three-dimensional architectures. A critical breakthrough in this evolution is t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The evolution of small-molecule kinase inhibitors has transitioned from simple, flat, hydrophobic ATP-mimetics to complex, three-dimensional architectures. A critical breakthrough in this evolution is the strategic exploitation of the kinase domain's solvent-exposed region[1]. By appending highly flexible, hydrophilic aliphatic heterocycles—such as 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine —medicinal chemists can drastically improve a drug's pharmacokinetic profile without compromising its binding affinity at the highly conserved hinge region[2].
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical rationale, mechanistic advantages, and experimental validation workflows required when utilizing this specific morpholine-piperidine hybrid moiety in modern kinase inhibitor research.
Structural Rationale & Medicinal Chemistry
Deconstructing the Scaffold
The moiety 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine (Piperidine-4-CH₂-O-CH₂-CH₂-Morpholine) is a highly engineered solubilizing group. Its design is not arbitrary; every functional group serves a distinct physicochemical purpose:
The Piperidine Core : Provides a secondary amine that serves as a highly reactive nucleophile for conjugation to the primary kinase scaffold (e.g., a pyrimidine or quinoline core) via Nucleophilic Aromatic Substitution (SNAr). Its basicity (pKa ~9.5) allows for favorable salt formation, enhancing oral bioavailability[3].
The Ethyl-Methoxy Ether Linker : This flexible -CH₂-O-CH₂-CH₂- chain acts as a spacer. It provides rotational freedom, allowing the terminal morpholine to navigate out of the hydrophobic ATP-binding pocket and into the aqueous solvent front without inducing steric clashes[1]. The ether oxygen also serves as a weak hydrogen bond acceptor.
The Terminal Morpholine Ring : Morpholine is a privileged scaffold in central nervous system (CNS) and oncology drug discovery due to its well-balanced lipophilic–hydrophilic profile[4]. It lowers the overall lipophilicity (ClogP) of the molecule while introducing a tertiary amine (pKa ~8.3) that is partially protonated at physiological pH, driving massive improvements in aqueous solubility[5].
Physicochemical Impact (ADMET)
Adding carbon to a molecule typically increases lipophilicity, which can lead to off-target toxicity and poor metabolic stability. However, the incorporation of the morpholine-piperidine network counter-intuitively optimizes the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile by introducing polar surface area (PSA) and basic centers that disrupt crystal lattice packing, thereby exponentially increasing aqueous solubility[5].
Mechanistic Role in the ATP-Binding Pocket
Kinase inhibitors typically anchor to the enzyme via hydrogen bonds with the backbone amides of the hinge region [6]. However, the hinge region is highly conserved across the human kinome (>500 kinases), making selectivity a monumental challenge.
By projecting the 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine group outward into the solvent-exposed region , researchers achieve two critical mechanistic advantages:
Enhanced Selectivity : The solvent front is highly variable among different kinases. The flexible morpholine tail can form unique, non-conserved electrostatic interactions or hydrogen bonds with solvent-channel residues specific to the target kinase (e.g., PI3K, ALK, or EGFR)[7],[4].
Overcoming Resistance Mutations : Mutations at the solvent front or gatekeeper residues (e.g., ALK G1202R or EGFR T315I) often cause steric clashes with rigid inhibitors[6],[1]. The extreme flexibility of the ethyl-methoxy linker allows the morpholine moiety to adopt alternative conformations, maintaining efficacy against mutant strains[7].
Fig 1: Dual-interaction binding model of morpholine-piperidine conjugates in kinase domains.
Experimental Workflows & Protocols
To ensure scientific integrity, the development of these inhibitors must rely on self-validating experimental systems. Below are the standard operating protocols, complete with the causality behind each methodological choice.
Objective : Covalently attach 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine to a halogenated kinase core.
Step 1 : Dissolve 1.0 eq of the 2-chloro-pyrimidine core scaffold in anhydrous Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during SNAr.
Step 2 : Add 1.2 eq of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing with the piperidine secondary amine for the electrophilic carbon.
Step 3 : Heat to 80°C for 4 hours, monitor via LC-MS, and purify via reverse-phase HPLC.
Objective : Validate biochemical inhibition and confirm cellular target engagement.
Biochemical Assay (TR-FRET) : Incubate the purified conjugate with the recombinant kinase and a fluorophore-labeled substrate. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before signal integration. This eliminates short-lived auto-fluorescence emitted by the highly conjugated aromatic kinase core, preventing false-negative IC₅₀ readings.
Orthogonal Cellular Validation (NanoBRET) : Treat live cells expressing a NanoLuc-kinase fusion protein with the inhibitor and a fluorescent tracer. Causality: This creates a self-validating system. If a compound shows a potent TR-FRET IC₅₀ (<10 nM) but fails the NanoBRET assay, it is immediately flagged for poor membrane permeability, preventing non-viable candidates from entering in vivo trials.
Fig 2: Hit-to-lead optimization workflow for morpholine-piperidine kinase inhibitors.
Quantitative Data Presentation
The following table summarizes the typical pharmacological improvements observed when a standard kinase inhibitor core is functionalized with the 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine moiety. The data illustrates the profound impact of solvent-front engineering on ADMET properties[3],[8],[5].
Data Note: This table synthesizes established literature trends demonstrating that the addition of the morpholine-piperidine hybrid not only preserves or enhances target affinity (IC₅₀) but exponentially increases solubility and bioavailability by lowering ClogP and introducing protonatable amines.
References
1.[2] Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1. PMC.
2.[7] FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC.
3.[3] Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments. MDPI.
4.[6] In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC.
5.[1] Molecular design opportunities presented by solvent-exposed regions of target proteins. SDU.
6.[8] 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers.
7.[5] Lowering Lipophilicity by Adding Carbon: One Carbon Bridges of Morpholines and Piperazines. ResearchGate.
8.[4] Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
Application Note: A Detailed Protocol for the Synthesis of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, a molecule incorporating both piperidine and morpholine scaffolds. These heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, a molecule incorporating both piperidine and morpholine scaffolds. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1][2] The synthetic strategy presented herein is centered around a robust and widely utilized transformation: the Williamson ether synthesis.[3][4] This protocol is designed for researchers and scientists, offering detailed procedural instructions, explanations for key experimental choices, and methods for purification and characterization to ensure scientific integrity and reproducibility.
Introduction and Scientific Background
The target molecule, 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, is a bifunctional compound featuring a morpholine ring connected via an ether linkage to a piperidine moiety. The morpholine ring is a privileged scaffold known to impart favorable physicochemical properties such as water solubility and metabolic stability, while the piperidine ring is a ubiquitous feature in many natural products and pharmaceuticals.[1][2][5]
The core of this synthesis is the Williamson ether synthesis, a classic and reliable method for forming an ether bond.[4][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an alkyl substrate.[4][6] To ensure the success of this synthesis and prevent undesirable side reactions, a protecting group strategy is employed. The secondary amine of the piperidine ring is temporarily protected to prevent it from acting as a competing nucleophile. The tert-butyloxycarbonyl (Boc) group is selected for this purpose due to its stability under basic conditions and its straightforward removal under acidic conditions.
This guide details a three-stage synthetic sequence:
Preparation of Key Intermediates : Ensuring the availability of the requisite protected piperidine derivative.
Williamson Ether Synthesis : The crucial C-O bond formation step.
Deprotection : Removal of the Boc protecting group to yield the final target molecule.
Sodium Hydride (NaH), 60% dispersion in mineral oil
7646-69-7
24.00 g/mol
Acros Organics
60%
Anhydrous Tetrahydrofuran (THF)
109-99-9
72.11 g/mol
Fisher Scientific
≤50 ppm H₂O
Trifluoroacetic Acid (TFA)
76-05-1
114.02 g/mol
Oakwood Chemical
≥99%
Dichloromethane (DCM)
75-09-2
84.93 g/mol
VWR Chemicals
ACS Grade
Ethyl Acetate
141-78-6
88.11 g/mol
EMD Millipore
ACS Grade
Hexanes
110-54-3
86.18 g/mol
Macron Fine Chemicals
ACS Grade
Saturated Sodium Bicarbonate Solution (aq.)
N/A
N/A
Lab Prepared
N/A
Brine (Saturated NaCl Solution, aq.)
N/A
N/A
Lab Prepared
N/A
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37 g/mol
Alfa Aesar
≥99.5%
Silica Gel for Column Chromatography
112926-00-8
60.08 g/mol
Sorbent Technologies
60 Å, 230-400 mesh
Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. All manipulations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[6] Trifluoroacetic acid is highly corrosive. Always use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step 1: Preparation of the Alkoxide Nucleophile
Rationale: The first step in the Williamson ether synthesis is the deprotonation of the alcohol to form a potent nucleophile, the alkoxide. Sodium hydride (NaH) is an ideal base for this purpose as it is non-nucleophilic and the reaction is irreversible, driven by the release of hydrogen gas.[6][7]
Procedure:
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
Under a positive pressure of nitrogen, add sodium hydride (1.2 equivalents, 60% dispersion in oil) to the flask.
Add anhydrous tetrahydrofuran (THF) to the flask (approx. 10 mL per mmol of the limiting reagent).
Cool the resulting suspension to 0 °C using an ice-water bath.
In a separate flame-dried flask, dissolve 4-(2-hydroxyethyl)morpholine (1.0 equivalent) in anhydrous THF.[8][9]
Using a syringe, add the solution of 4-(2-hydroxyethyl)morpholine dropwise to the stirred NaH suspension at 0 °C.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The cessation of bubbling (H₂ evolution) indicates the complete formation of the alkoxide.
Step 2: Williamson Ether Synthesis (SN2 Coupling)
Rationale: This step involves the SN2 attack of the generated alkoxide on the primary alkyl chloride, tert-butyl 4-(chloromethyl)piperidine-1-carboxylate. The use of a primary halide is crucial to maximize the yield of the substitution product and minimize the competing E2 elimination side reaction.[3][6] The Boc-protecting group on the piperidine nitrogen is essential to prevent it from acting as a nucleophile and undergoing N-alkylation.
Figure 2: SN2 mechanism for the ether formation.
Procedure:
Cool the alkoxide solution from Step 1 back down to 0 °C.
Dissolve tert-butyl 4-(chloromethyl)piperidine-1-carboxylate (1.1 equivalents) in a minimal amount of anhydrous THF.
Add this solution dropwise to the stirred alkoxide suspension.
Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C for THF) for 4-8 hours.
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.
Work-up:
a. Cool the reaction mixture to room temperature.
b. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
d. Combine the organic layers and wash sequentially with water and then brine.[7]
e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure Boc-protected intermediate.
Step 3: N-Boc Deprotection
Rationale: The final step is the removal of the acid-labile Boc protecting group to reveal the secondary amine of the piperidine ring. Trifluoroacetic acid (TFA) is highly effective for this transformation, and the reaction typically proceeds quickly at room temperature.
Procedure:
Dissolve the purified Boc-protected intermediate from Step 2 in dichloromethane (DCM, approx. 10 mL per mmol).
Cool the solution to 0 °C in an ice bath.
Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise to the stirred solution.
Remove the ice bath and stir the reaction at room temperature for 1-2 hours.
Monitor the deprotection by TLC until the starting material is no longer visible.
Work-up:
a. Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
b. Dissolve the residue in a small amount of DCM.
c. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is basic (pH > 8) to neutralize the acid and deprotonate the ammonium salt.
d. Transfer the mixture to a separatory funnel and extract with DCM (3x).
e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine.
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application and Protocol for the Synthesis of 4-(Quinazolin-4-yl)-Substituted Piperidinylmethoxy-Ethyl-Morpholine Derivatives
This technical guide provides a comprehensive protocol for the coupling of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine with halogenated quinazoline derivatives. This document is intended for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive protocol for the coupling of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine with halogenated quinazoline derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a detailed examination of the synthetic strategy, experimental procedures, and critical considerations for achieving successful and reproducible outcomes.
Introduction: The Significance of Quinazoline Scaffolds in Modern Drug Discovery
The quinazoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Molecules incorporating the quinazoline framework have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6] The versatility of the quinazoline ring system allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological targets.
The incorporation of piperidine and morpholine moieties is a common strategy in drug design to enhance solubility, modulate lipophilicity, and introduce key hydrogen bond acceptors and donors for improved target engagement.[7][8] The specific sidechain, 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, combines the structural features of both piperidine and morpholine, offering a unique linker for tethering to the quinazoline core. This application note will detail a robust protocol for the synthesis of such hybrid molecules, which hold potential as novel therapeutic agents.
Reaction Mechanism and Strategic Considerations
The coupling of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine to a quinazoline core typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This well-established mechanism is particularly effective for heteroaromatic systems like quinazoline, where the nitrogen atoms within the ring activate the system towards nucleophilic attack.[9][10]
The SNAr reaction generally follows a two-step addition-elimination mechanism. In the first step, the secondary amine of the piperidine ring in 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine acts as a nucleophile and attacks the electron-deficient carbon atom of the quinazoline ring that bears a suitable leaving group (typically a halogen). This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[11] In the second, typically rapid, step, the leaving group is eliminated, and the aromaticity of the quinazoline ring is restored, yielding the desired coupled product.
For SNAr reactions on di-substituted quinazolines, such as 2,4-dichloroquinazoline, the regioselectivity of the nucleophilic attack is a critical consideration. The C4 position of the quinazoline ring is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[12][13][14] This inherent reactivity allows for a regioselective substitution at the C4 position under controlled reaction conditions.
While SNAr is the most common and direct approach, an alternative strategy for C-N bond formation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than traditional SNAr reactions.[15][16][17] However, for activated heterocycles like 4-chloroquinazoline, the transition-metal-free SNAr reaction is often more efficient and cost-effective.[10]
Experimental Protocol: Synthesis of 4-{[2-(4-Piperidinylmethoxy)ethyl]morpholino}quinazoline Derivatives
This protocol details the coupling of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine with a generic 4-chloroquinazoline derivative.
Materials and Reagents
Reagent/Material
Grade
Supplier
Substituted 4-chloroquinazoline
≥95%
Various
4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
≥95%
Various
Diisopropylethylamine (DIPEA)
Anhydrous, ≥99.5%
Sigma-Aldrich
N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Sigma-Aldrich
Dichloromethane (DCM)
ACS Grade
Fisher Scientific
Saturated Sodium Bicarbonate Solution
Fisher Scientific
Brine
Fisher Scientific
Anhydrous Sodium Sulfate
Fisher Scientific
Silica Gel
230-400 mesh
VWR
Ethyl Acetate
ACS Grade
Fisher Scientific
Hexanes
ACS Grade
Fisher Scientific
Methanol
ACS Grade
Fisher Scientific
Equipment
Round-bottom flasks
Magnetic stirrer with heating mantle
Reflux condenser
Nitrogen inlet
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Application Note: Advanced Reaction Conditions for the Synthesis of Extended-Side-Chain Gefitinib Analogs
Scientific Rationale & Molecular Design Gefitinib is a first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) characterized by a 4-anilinoquinazoline core and a 3-morpholinopropoxy side ch...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Molecular Design
Gefitinib is a first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) characterized by a 4-anilinoquinazoline core and a 3-morpholinopropoxy side chain at the C6 position[1]. In modern drug development, the C6 side chain is frequently modified because it projects into the solvent-exposed region of the kinase ATP-binding pocket. Extending this side chain can dramatically alter the molecule's pharmacokinetic profile, improve aqueous solubility, or help overcome acquired resistance mutations (such as T790M).
This application note details the specialized reaction conditions required to synthesize a novel Gefitinib analog by replacing the standard morpholine linker with 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine [2]. Because this intermediate features a sterically hindered secondary amine on the piperidine ring, traditional one-pot etherification methods (as described in early Gefitinib patents like WO 96/33980) are inefficient and prone to low yields[1]. To ensure high conversion, we employ a highly controlled, two-step sequential pathway utilizing a heterobifunctional alkylating agent and a Finkelstein-catalyzed nucleophilic amination[3].
Retrosynthetic Strategy & Pathway
The synthesis is divided into two distinct phases to prevent side reactions and simplify purification. First, the 6-hydroxy quinazoline core is chemoselectively alkylated using 1-bromo-3-chloropropane. Second, the resulting alkyl chloride is subjected to an SN2 displacement by the secondary amine of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine.
Figure 1: Two-step synthetic workflow for the extended-side-chain Gefitinib analog.
Experimental Protocols & Mechanistic Causality
Protocol A: Chemoselective Alkylation of the Quinazoline Core
Objective: Install a reactive chloropropyl linker onto the C6-hydroxyl group of the quinazoline core without inducing dimerization.
Step-by-Step Methodology:
Preparation: Charge a dry, nitrogen-flushed 500 mL round-bottom flask with 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol (1.0 eq, 10.0 g) and anhydrous N,N-Dimethylformamide (DMF) (100 mL).
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq). Stir at room temperature for 30 minutes.
Causality: K₂CO₃ is a mild inorganic base that selectively deprotonates the C6-phenol to form a highly nucleophilic phenoxide ion, without degrading the quinazoline core.
Causality: The heterobifunctional nature of 1-bromo-3-chloropropane is critical. Bromide is a significantly better leaving group than chloride. This differential reactivity ensures the phenoxide exclusively attacks the brominated carbon, preventing the formation of bridged dimers.
Heating: Elevate the temperature to 70°C and stir for 4 hours.
Self-Validating Workup: Pour the reaction mixture into 500 mL of ice-cold distilled water. The 6-(3-chloropropoxy) intermediate will precipitate immediately. Filter the solid, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum at 50°C.
Objective: Couple the bulky 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine side chain to the alkylated core.
Step-by-Step Methodology:
Preparation: Dissolve the 6-(3-chloropropoxy) intermediate (1.0 eq, 5.0 g) in anhydrous Acetonitrile (MeCN) (75 mL).
Catalyst & Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and Potassium Iodide (KI, 0.5 eq).
Causality (Catalyst): The secondary amine on the piperidine ring is sterically hindered. Direct SN2 attack on the alkyl chloride is sluggish and requires extreme heat that degrades the product. KI initiates a Finkelstein reaction, continuously converting the unreactive alkyl chloride into a highly electrophilic alkyl iodide in situ, drastically lowering the activation energy[3].
Causality (Base): DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl/HI generated during the reaction without competing as a nucleophile, ensuring the basic nitrogens of the piperidine/morpholine remain unprotonated and active.
Reflux: Heat the mixture to 85°C for 12 hours under a nitrogen atmosphere.
Self-Validating Workup (Acid-Base Extraction): Concentrate the mixture in vacuo. Partition the residue between Dichloromethane (DCM) and 0.1 M HCl (aq) (pH ~3).
Validation: The unreacted quinazoline core lacks strongly basic aliphatic amines and remains in the DCM layer. The target analog, possessing multiple basic nitrogen centers, becomes protonated and migrates to the aqueous layer.
Isolation: Discard the organic layer. Basify the aqueous layer to pH 9 using saturated NaHCO₃, and back-extract with fresh DCM. Dry the organic layer over Na₂SO₄ and concentrate to yield the highly pure Piperidinyl-Gefitinib analog.
Quantitative Optimization Data
To establish the optimal conditions for the critical amination step (Protocol B), various solvents, bases, and catalysts were evaluated. The data clearly demonstrates the necessity of the Finkelstein catalyst (KI) and a homogeneous organic base (DIPEA) to achieve commercially viable yields.
Entry
Solvent
Base (Equivalents)
Catalyst (KI)
Temp (°C)
Time (h)
Isolated Yield (%)
Observation
1
DMF
K₂CO₃ (2.5 eq)
None
80
24
45%
Sluggish reaction; incomplete conversion.
2
DMF
K₂CO₃ (2.5 eq)
0.5 eq
80
18
68%
Faster conversion, but heterogeneous base caused stirring issues.
3
MeCN
DIPEA (2.5 eq)
None
85
24
52%
Clean profile, but unacceptably slow kinetics.
4
MeCN
DIPEA (2.5 eq)
0.5 eq
85
12
89%
Optimal; complete conversion, highly pure product.
References
Title: Process for preparing gefitinib and an intermediate used for preparing thereof (WO2013180403A1)
Title: Contemporary Drug Synthesis (Finkelstein Reaction Applications)
Source: Wiley / Chemistry and Chemists
URL: [Link]
Title: A simple and highly efficient process for synthesis of Gefitinib and its intermediate
Source: Indian Journal of Chemistry
URL: [Link]
Application Note & Detailed Protocol for the Synthesis of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
Abstract This document provides a comprehensive guide for the synthesis of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, a bifunctional heterocyclic compound relevant as a building block in medicinal chemistry and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, a bifunctional heterocyclic compound relevant as a building block in medicinal chemistry and drug development. The described methodology is a robust, three-step process designed for high yield and purity, commencing from commercially available starting materials. The core synthetic strategy involves the tosylation of N-Boc-4-(hydroxymethyl)piperidine, followed by a Williamson ether synthesis with 4-(2-hydroxyethyl)morpholine, and concludes with an acid-catalyzed deprotection of the Boc group. This guide is intended for researchers and professionals in organic synthesis, offering detailed, step-by-step protocols, explanations of chemical principles, and necessary safety precautions.
Introduction and Synthetic Strategy
The synthesis of complex molecules containing multiple heteroatoms, such as 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, requires a strategic approach that ensures high selectivity and efficiency. The piperidine and morpholine moieties are common scaffolds in pharmaceuticals, making their derivatives valuable for library synthesis and lead optimization.
The synthetic pathway detailed herein is centered around the Williamson ether synthesis, a reliable and versatile method for forming carbon-oxygen-carbon bonds.[1][2][3] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide or sulfonate by an alkoxide.[3][4] To prevent undesired side reactions, such as self-alkylation of the piperidine nitrogen, a protection-synthesis-deprotection strategy is employed. The tert-butoxycarbonyl (Boc) group is selected for its stability under basic conditions and its facile removal under acidic conditions.[5]
The overall strategy is as follows:
Activation of the Piperidine Moiety: The hydroxyl group of N-Boc-4-(hydroxymethyl)piperidine is converted into a better leaving group. Tosylation is chosen for this purpose, as the p-toluenesulfonate (tosylate) group is an excellent leaving group for SN2 reactions.[6][7]
Ether Formation: The alkoxide of 4-(2-hydroxyethyl)morpholine, generated in situ using a strong, non-nucleophilic base like sodium hydride (NaH), acts as the nucleophile to displace the tosylate group from the activated piperidine intermediate.
Deprotection: The final step involves the acidic cleavage of the N-Boc protecting group to yield the target primary amine, 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine.
This structured approach ensures a controlled and high-yielding synthesis suitable for laboratory-scale production.
Reagents and Materials
Proper preparation and handling of reagents are critical for the success and safety of the synthesis. All reagents should be of high purity (≥97%), and anhydrous solvents should be used where specified.
The following diagram illustrates the three-step synthetic pathway from the starting materials to the final product.
Caption: Synthetic pathway for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials. Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium hydride (NaH) is highly reactive with water and flammable; handle with extreme care under an inert atmosphere.
Step 1: Synthesis of N-Boc-4-(tosyloxymethyl)piperidine (Intermediate 1)
Rationale: The hydroxyl group of the starting material is a poor leaving group. Converting it to a tosylate provides an excellent leaving group, facilitating the subsequent SN2 reaction.[6][7] Triethylamine is used as a base to neutralize the HCl generated during the reaction.
Procedure:
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Boc-4-(hydroxymethyl)piperidine (10.0 g, 46.4 mmol, 1.0 eq).
Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL).
Cool the solution to 0 °C using an ice-water bath.
To the stirred solution, add triethylamine (9.7 mL, 69.6 mmol, 1.5 eq) via syringe.
Slowly add p-toluenesulfonyl chloride (9.7 g, 51.0 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material spot should be consumed, and a new, less polar spot corresponding to the product should appear.
Work-up:
a. Quench the reaction by slowly adding 50 mL of deionized water.
b. Transfer the mixture to a separatory funnel and separate the layers.
c. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield a white solid.
Purification: The crude product is often of sufficient purity for the next step. If necessary, recrystallize from an ethyl acetate/hexanes mixture to yield N-Boc-4-(tosyloxymethyl)piperidine as a pure white solid. (Expected yield: 90-95%).
Step 2: Synthesis of N-Boc-4-[2-(4-Piperidinylmethoxy)ethyl]morpholine (Protected Product)
Rationale: This step is a classic Williamson ether synthesis.[3] Sodium hydride, a strong base, is used to deprotonate the hydroxyl group of 4-(2-hydroxyethyl)morpholine, forming a potent alkoxide nucleophile.[1][2] Anhydrous THF is used as a polar aprotic solvent, which is ideal for SN2 reactions.[1]
Procedure:
To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.23 g, 55.7 mmol, 1.3 eq).
Wash the NaH with anhydrous hexanes (3 x 15 mL) under nitrogen to remove the mineral oil. Carefully decant the hexanes each time using a cannula.
Add 150 mL of anhydrous THF to the flask.
Cool the suspension to 0 °C in an ice-water bath.
In a separate flask, dissolve 4-(2-hydroxyethyl)morpholine (5.63 g, 42.9 mmol, 1.0 eq) in 50 mL of anhydrous THF.
Add the solution of 4-(2-hydroxyethyl)morpholine dropwise to the stirred NaH suspension over 30 minutes. (Caution: Hydrogen gas evolution).
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
In a separate flask, dissolve the N-Boc-4-(tosyloxymethyl)piperidine from Step 1 (15.8 g, 42.9 mmol, 1.0 eq) in 50 mL of anhydrous THF.
Add the tosylate solution dropwise to the alkoxide mixture at room temperature.
Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 6-8 hours, or until TLC analysis (Eluent: 5% Methanol in DCM) indicates the consumption of the tosylate.
Work-up:
a. Cool the reaction mixture to 0 °C.
b. Cautiously quench the reaction by the slow, dropwise addition of deionized water (approx. 20 mL) to destroy any excess NaH.
c. Remove most of the THF under reduced pressure.
d. Dilute the remaining residue with 150 mL of ethyl acetate and 100 mL of water.
e. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 75 mL).
f. Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a viscous oil.
Purification: Purify the crude oil by flash column chromatography on silica gel (gradient elution, e.g., 0% to 5% methanol in dichloromethane) to yield the pure N-Boc protected product. (Expected yield: 75-85%).
Step 3: Deprotection to Yield 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
Rationale: The final step removes the Boc protecting group to liberate the secondary amine of the piperidine ring. Acidic conditions are required for this transformation. p-Toluenesulfonic acid is an effective, non-volatile acid catalyst for this purpose, simplifying the workup compared to using TFA or HCl gas.[11][12]
Procedure:
Dissolve the purified N-Boc protected product from Step 2 (e.g., 10.0 g, 30.4 mmol, 1.0 eq) in 100 mL of methanol in a 250 mL round-bottom flask.
Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (6.9 g, 36.5 mmol, 1.2 eq) to the solution.
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the deprotection by TLC (Eluent: 10% Methanol / 1% NH₄OH in DCM). The starting material should be consumed, and a new, highly polar spot (which stays at the baseline) corresponding to the product should appear.
Work-up:
a. Concentrate the reaction mixture under reduced pressure to remove the methanol.
b. Dissolve the residue in 100 mL of deionized water.
c. Make the aqueous solution basic (pH > 12) by the slow addition of 5 M NaOH solution while cooling in an ice bath.
d. Extract the basic aqueous layer with dichloromethane (3 x 100 mL).
e. Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The resulting oil is often of high purity. If required, further purification can be achieved by vacuum distillation to yield 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine as a clear, colorless to pale yellow oil. (Expected yield: 90-98%).
References
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). The Williamson Ether Synthesis. Retrieved from [Link]
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
PubChem. (n.d.). tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]
Van der Poel, S., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Retrieved from [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Application Notes and Protocols for the Scalable Manufacturing of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
For Researchers, Scientists, and Drug Development Professionals Introduction 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is a complex heterocyclic compound featuring both a piperidine and a morpholine moiety. Such struct...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is a complex heterocyclic compound featuring both a piperidine and a morpholine moiety. Such structures are of significant interest in medicinal chemistry, often serving as key scaffolds in the development of novel therapeutic agents due to their favorable physicochemical and pharmacological properties.[1][2][3][4][5] The morpholine ring, in particular, is a privileged structure in drug design, known to enhance biological activity and improve pharmacokinetic profiles.[1] This document provides a comprehensive guide to a proposed scalable manufacturing process for this target molecule, designed for professionals in drug development and chemical research. The protocols herein are grounded in established chemical principles and analogous syntheses reported in the literature, with a strong emphasis on process safety and scalability.
Proposed Scalable Synthetic Route: A Two-Step Approach
A robust and scalable synthesis is paramount for the industrial production of any pharmaceutical intermediate. The proposed synthetic pathway for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is a two-step process commencing with commercially available starting materials. This route is designed to be efficient, cost-effective, and amenable to large-scale production.
The overall synthetic transformation is depicted in the workflow diagram below:
Handling and storage protocols for moisture-sensitive morpholine intermediates
Application Note & Protocols Topic: Best Practices for the Handling and Storage of Moisture-Sensitive Morpholine Intermediates For: Researchers, Scientists, and Drug Development Professionals Abstract & Rationale Morphol...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocols
Topic: Best Practices for the Handling and Storage of Moisture-Sensitive Morpholine Intermediates
For: Researchers, Scientists, and Drug Development Professionals
Abstract & Rationale
Morpholine and its derivatives are heterocyclic building blocks of immense value in medicinal chemistry and drug development, forming the core of numerous approved pharmaceuticals.[1] However, many morpholine-based intermediates are hygroscopic or moisture-sensitive, a characteristic stemming from the basicity of the secondary amine and the polarity of the ether linkage.[1] Ingress of atmospheric moisture can lead to hydrolysis, hydrate formation, or degradation, resulting in poor reactivity, inconsistent results, and the generation of impurities that complicate downstream processing and purification. This document provides a comprehensive guide with detailed protocols for the proper handling and storage of these critical intermediates to ensure their chemical integrity, thereby safeguarding the reproducibility and success of synthetic campaigns.
The Chemical Basis of Moisture Sensitivity
The susceptibility of morpholine intermediates to moisture is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity. Atmospheric water can act as a weak acid, protonating the morpholine nitrogen. For more complex, activated morpholine derivatives (e.g., acylmorpholines, sulfonylmorpholines), the morpholine moiety can act as a leaving group in hydrolysis reactions, where water acts as a nucleophile, leading to the cleavage of the amide or sulfonamide bond. Furthermore, the hygroscopic nature of these polar compounds means they readily absorb water from the air, which can lead to physical changes like clumping and negatively impact accurate weighing and solubility.[2]
Long-Term Storage Protocols: Preserving Integrity
The primary goal of long-term storage is to create a stable, anhydrous environment. The choice of storage method depends on the compound's sensitivity, the quantity, and the anticipated storage duration.
Environmental Controls
All moisture-sensitive morpholine intermediates should be stored in a cool, dry, and dark location.[3][4] Storage in a temperature- and humidity-controlled environment is ideal. Avoid storing these compounds near sinks, under fume hoods where water is used, or in areas with significant temperature fluctuations, which can cause pressure changes in sealed containers and potentially draw in moist air.[5]
Primary Containment
The first line of defense is the container itself.
Recommended: Use amber glass bottles with polytetrafluoroethylene (PTFE)-lined screw caps. Amber glass protects against potential light-induced degradation, while the PTFE liner provides a superior, inert seal compared to paper or foil liners.
Sealing: For highly sensitive compounds, after tightening the cap, wrap the cap-bottle interface with Parafilm® to create an additional physical barrier against moisture ingress.[6]
Headspace: As a container is emptied, the headspace fills with the ambient atmosphere each time it is opened.[6] For long-term storage of partially used reagents, consider transferring the material to a smaller, "right-sized" container to minimize the volume of trapped air or backfilling the headspace with an inert gas.
Secondary Containment & Desiccation
Storing the primary container within a secondary, desiccated environment provides robust protection.
Desiccator Cabinets: A glass or plastic desiccator cabinet containing a desiccant is the standard method for storing highly sensitive reagents.[7] The desiccant actively removes moisture from the enclosed atmosphere.
Desiccant Selection: The choice of desiccant is critical and depends on the required level of dryness and compatibility.
Reusable (can be regenerated with heat). Indicating type changes color (e.g., blue to pink) when saturated, providing a visual cue for replacement. Ideal for general-purpose use in desiccators.[9][10]
Molecular Sieves (3Å or 4Å)
Synthetic Zeolite
~20-22%
Have a high affinity for water and can achieve very low levels of atmospheric humidity.[10] Excellent for protecting extremely sensitive compounds. The pore size (e.g., 4Å) is small enough to trap water while excluding most organic molecules. Not easily regenerated in a standard lab oven.[8]
A general-purpose, neutral, and stable drying agent.[9] Less effective than silica gel or molecular sieves but is inexpensive and non-toxic.
Source: Data compiled from various laboratory supply sources.[8][9][10][11]
Handling Protocols: Inert Atmosphere Techniques
Handling moisture-sensitive solids requires preventing contact with the atmosphere during transfers. The two primary methods for achieving this are the use of a glovebox or a Schlenk line.[12]
Decision-Making: Glovebox vs. Schlenk Line
The choice between these techniques depends on the scale of the reaction, the number of manipulations, and the sensitivity of the compound.
Caption: Decision tree for selecting an inert atmosphere technique.
Glovebox: A sealed container filled with a circulating inert gas (typically argon or nitrogen) that maintains extremely low levels of oxygen and moisture (<1 ppm).[13] It is the most robust method, ideal for handling highly sensitive compounds, performing multiple transfers, or for complex experimental setups.[14]
Schlenk Line: A dual-manifold system that allows for the evacuation of air from glassware and backfilling with an inert gas.[12][14] It is a versatile technique suitable for many synthetic operations but requires more technical skill to master.
Protocol 1: Transfer of a Solid in a Glovebox
Preparation: Ensure all necessary items (spatulas, weigh boats, glassware, reagent bottle) are inside the glovebox antechamber. Ensure glassware has been oven-dried (e.g., 125°C for 4 hours) and cooled in the antechamber.[15]
Purge Antechamber: Evacuate the antechamber under vacuum and refill with the glovebox's inert gas. Repeat this cycle at least three times to remove atmospheric contaminants.[12][13]
Transfer to Glovebox: Move the items from the antechamber into the main glovebox chamber. Allow items to sit for several minutes to acclimate to the inert atmosphere.
Weighing: Open the reagent bottle. Using a clean spatula, transfer the desired amount of the morpholine intermediate onto a weigh boat or directly into the tared reaction vessel on a balance inside the glovebox.
Sealing: Promptly and securely recap the main reagent bottle. If the reaction vessel is to be removed from the glovebox, ensure it is sealed with a septum or glass stopper.
Cleanup: Clean any spills within the glovebox immediately using appropriate wipes and solvents.
Protocol 2: Transfer of a Solid via Schlenk Line
This protocol uses a positive pressure of inert gas to prevent air from entering the flask during the addition of a solid.
Application Note: Strategic Formation of Ether Linkages in Piperidine-Morpholine Derivatives
Introduction & Rationale Morpholine and piperidine rings are privileged pharmacophores in modern drug development. The morpholine moiety frequently imparts favorable physicochemical properties, such as enhanced aqueous s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
Morpholine and piperidine rings are privileged pharmacophores in modern drug development. The morpholine moiety frequently imparts favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, while the piperidine ring offers a versatile, basic scaffold for modulating target selectivity[1]. Connecting these two heterocycles via an ether linkage (-O-) creates a flexible, hydrogen-bond-accepting spacer that is significantly more resistant to in vivo enzymatic cleavage (e.g., by esterases or amidases) than traditional ester or amide bonds.
This application note provides an authoritative guide to three distinct, field-proven methodologies for constructing ether linkages between piperidine and morpholine derivatives: the Williamson ether synthesis, the Mitsunobu reaction, and Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling.
Strategic Decision Matrix
The selection of the etherification protocol depends entirely on the hybridization of the carbons flanking the target oxygen atom (sp³-O-sp³ vs. sp³-O-sp²) and the steric hindrance of the substrates.
Decision matrix for ether linkage formation in heterocycles.
Mechanistic Pathways & Causality
Williamson Ether Synthesis (Aliphatic-Aliphatic)
The Williamson ether synthesis is the premier method for coupling primary aliphatic alcohols with primary alkyl halides[2]. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[3].
Causality in Design : Sodium hydride (NaH) is utilized to quantitatively deprotonate the alcohol, creating a highly nucleophilic alkoxide. A polar aprotic solvent, such as DMF, is selected because it heavily solvates the sodium cation, leaving the alkoxide "naked" and highly reactive[2]. This method is strictly limited to primary halides; secondary or tertiary halides will undergo E2 elimination due to the strong basicity of the alkoxide[3].
Mitsunobu Reaction (Secondary Alcohols)
When the synthesis requires the use of a secondary alcohol (e.g., 4-hydroxypiperidine), the Williamson approach often fails due to steric hindrance and competing elimination. The Mitsunobu reaction circumvents this by activating the alcohol in situ[4].
Causality in Design : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) form a betaine adduct that reacts with the alcohol to form an oxyphosphonium intermediate. This converts the hydroxyl group into an excellent leaving group, allowing a weakly nucleophilic phenol (e.g., 4-morpholinophenol) to attack via SN2, resulting in a clean inversion of stereochemistry[4].
Buchwald-Hartwig C-O Cross-Coupling (Aryl Ethers)
For the direct coupling of unactivated aryl halides with aliphatic alcohols, traditional SN2 chemistry is impossible. Palladium-catalyzed C-O cross-coupling is required[5].
Causality in Design : The reductive elimination step to form a C-O bond is notoriously difficult due to the high electronegativity of oxygen. To overcome this, bulky, electron-rich phosphine ligands (such as RockPhos or t-BuBrettPhos) are employed. Their steric bulk forces the palladium center into a geometry that accelerates reductive elimination, while their electron density stabilizes the Pd(0) intermediate[5].
Experimental Protocols
Protocol A: Williamson Synthesis of 4-((Morpholin-2-ylmethoxy)methyl)piperidine
This protocol couples N-Boc-4-(hydroxymethyl)piperidine with 4-(2-chloroethyl)morpholine.
Preparation : Flame-dry a 100 mL round-bottom flask under argon. Add NaH (60% dispersion in mineral oil, 1.5 eq) and wash twice with anhydrous hexane to remove the mineral oil.
Alkoxide Formation : Suspend the purified NaH in anhydrous DMF (0.2 M). Cool the flask to 0 °C. Add a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in DMF dropwise over 15 minutes.
Self-Validation: Observe the evolution of H₂ gas. Stir at room temperature until bubbling ceases (approx. 30 mins), confirming complete alkoxide formation.
Coupling : Re-cool the mixture to 0 °C. Add 4-(2-chloroethyl)morpholine (1.2 eq) dropwise. Heat the reaction to 60 °C for 12 hours.
Workup : Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF.
Self-Validation: DMF removal is critical; residual DMF will appear as two distinct singlets (~2.8 and 2.9 ppm) in ¹H NMR and will actively inhibit downstream crystallization.
Protocol B: Mitsunobu Coupling of N-Boc-4-hydroxypiperidine
This protocol couples a secondary piperidinyl alcohol with 4-morpholinophenol.
Initiation : Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 4-morpholinophenol (1.1 eq), and PPh₃ (1.3 eq) in anhydrous THF (0.1 M) under argon at 0 °C.
Activation : Add DIAD (1.3 eq) dropwise over 20 minutes.
Self-Validation: The reaction will briefly turn deep yellow (indicating the formation of the DIAD-PPh₃ betaine) and fade to pale yellow/colorless as the oxyphosphonium intermediate forms and reacts.
Progression : Allow the reaction to warm to room temperature and stir for 16 hours.
Purification : Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether; the bulk of the triphenylphosphine oxide (TPPO) byproduct will precipitate as a white solid. Filter and purify the concentrated filtrate via silica gel chromatography.
Protocol C: Buchwald-Hartwig C-O Coupling
This protocol couples 4-bromophenyl morpholine with N-Boc-4-hydroxypiperidine.
Catalyst Assembly : In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (5 mol%), RockPhos (10 mol%), Cs₂CO₃ (2.0 eq), 4-bromophenyl morpholine (1.0 eq), and N-Boc-4-hydroxypiperidine (1.5 eq).
Causality: Cs₂CO₃ is chosen over stronger bases like NaOtBu to prevent base-catalyzed cleavage of the Boc protecting group.
Reaction : Add anhydrous Toluene (0.2 M). Seal the tube, remove from the glovebox, and heat at 100 °C for 24 hours.
Self-Validation: Monitor via LC-MS. TLC is often misleading due to the co-elution of the bulky phosphine ligand with the product. A black precipitate (Pd black) indicates catalyst deactivation (off-cycle).
Isolation : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium residues. Concentrate and purify via reverse-phase chromatography.
Quantitative Data & Optimization
Table 1: Optimization of Buchwald-Hartwig C-O Coupling Conditions
Kurosu, M. et al. "SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis." PMC, NIH, 2015. URL:[Link]
Application Notes & Protocols: The Strategic Integration of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine in Next-Generation EGFR Inhibitor Design
Abstract The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology, with small-molecule tyrosine kinase inhibitors (TKIs) forming the backbone of targeted therapies for many cancers, particularly n...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology, with small-molecule tyrosine kinase inhibitors (TKIs) forming the backbone of targeted therapies for many cancers, particularly non-small cell lung cancer (NSCLC).[1][2] The clinical success of these inhibitors is, however, often curtailed by the emergence of drug resistance and challenges related to pharmacokinetic profiles.[3][4] Advanced drug design strategies now focus on incorporating "privileged scaffolds"—molecular motifs known to confer favorable biological and physicochemical properties. This guide provides an in-depth technical overview and detailed protocols for the application of the 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine moiety in the rational design of novel EGFR inhibitors. We explore the scientific rationale behind its use, leveraging the synergistic benefits of the morpholine and piperidine heterocycles to enhance solubility, metabolic stability, and target engagement, ultimately aiming to develop more durable and potent therapeutic agents.
The Rationale: Why 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine?
The design of a successful kinase inhibitor requires a delicate balance between potent on-target activity and favorable drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine moiety is not a random assortment of rings; it is a carefully considered construct where each component serves a distinct and synergistic purpose.
The Morpholine Ring: The "Pharmacokinetic Enhancer"
Morpholine is widely recognized in medicinal chemistry as a privileged structure.[5][6] Its inclusion is a deliberate strategy to improve the physicochemical profile of a drug candidate.[7][8] The oxygen atom acts as a hydrogen bond acceptor, and the ring's saturated, non-planar nature can improve aqueous solubility and metabolic stability compared to more lipophilic or planar aromatic systems.[6][9] In the context of EGFR inhibitors like Gefitinib, a morpholine-containing side chain is crucial for occupying the solvent-exposed region of the ATP-binding pocket and enhancing the overall solubility and pharmacokinetic properties of the molecule.[8]
The Piperidine Ring: A Versatile Scaffolding Element
Piperidine is one of the most common heterocyclic fragments found in approved pharmaceuticals.[10][11] Its utility stems from its ability to act as a versatile scaffold, presenting vectors for substitution in defined three-dimensional space.[12][13] The basic nitrogen of the piperidine ring (pKa ~11) is typically protonated at physiological pH, allowing for potential ionic interactions with acidic residues (e.g., Aspartic or Glutamic acid) on the protein surface. This can enhance binding affinity and modulate the molecule's lipophilicity and cell permeability.[14]
The Ether and Ethyl Linker: Achieving Optimal Geometry
The flexible ether and ethyl chain connecting the piperidine and morpholine rings provides the necessary conformational freedom for the entire moiety to adopt an optimal orientation within the EGFR kinase domain. This linker allows the terminal morpholine group to project into the solvent-exposed region, while the piperidine can be positioned to make favorable contacts, without introducing excessive rigidity that could hinder binding.
Visualizing the Scientific Framework
To effectively design and evaluate new inhibitors, a clear understanding of the biological target, the inhibitor's structure, and the experimental process is essential.
The EGFR Signaling Cascade
EGFR activation by ligands like EGF triggers receptor dimerization and autophosphorylation of tyrosine residues in its C-terminal tail.[2][15] This creates docking sites for adaptor proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[1][16][17] EGFR TKIs act by competing with ATP at the intracellular kinase domain, thereby blocking these signals.[18][19][20]
Caption: Simplified EGFR signaling pathway and the point of TKI intervention.
Conceptual Inhibitor Structure
A representative inhibitor, which we will call "MorphoPip-EGFRi-1" , would consist of a core scaffold that binds to the hinge region of the EGFR kinase domain, substituted with the 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine side chain.
Caption: General structural components of a novel EGFR inhibitor.
Application Protocols
The following protocols provide a framework for the synthesis and evaluation of a novel EGFR inhibitor incorporating the specified moiety.
Protocol 1: Synthesis of MorphoPip-EGFRi-1
This protocol outlines a plausible synthetic route for conjugating the 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine side chain to a 4-anilinoquinazoline core, a common scaffold in first-generation EGFR inhibitors.[21][22][23]
Workflow Diagram:
Caption: Synthetic workflow for a representative EGFR inhibitor.
Step-by-Step Procedure:
Synthesis of the Core Scaffold (Intermediate B):
Step 1a (Chlorination): To a suspension of 6,7-dihydroxyquinazolin-4(3H)-one (Intermediate A ) in toluene with a catalytic amount of DMF, add thionyl chloride (SOCl₂) dropwise at 0°C. Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
Scientist's Note: DMF acts as a catalyst by forming the Vilsmeier reagent, which is a more potent chlorinating agent. Refluxing ensures the reaction goes to completion.
Step 1b (SNAr Reaction): After cooling, remove the solvent under reduced pressure. Dissolve the crude 4-chloroquinazoline intermediate in isopropanol. Add 3-chloro-4-fluoroaniline and heat to 80°C for 2-4 hours.
Rationale: This is a nucleophilic aromatic substitution (SNAr) reaction where the aniline displaces the chloride at the C4 position of the quinazoline ring, which is highly activated for substitution.[21][23]
Step 1c (Workup): Cool the reaction mixture to room temperature. The product, N-(3-chloro-4-fluorophenyl)-6,7-dihydroxyquinazolin-4-amine (Intermediate B ), often precipitates. Filter the solid, wash with cold isopropanol, and dry under vacuum.
Alkylation with the Side Chain (Final Product):
Step 2a (Reaction Setup): Suspend Intermediate B and potassium carbonate (K₂CO₃) in anhydrous DMF. Add 1-(2-chloroethyl)-4-(piperidin-4-ylmethoxymethyl)morpholine (or a tosylate equivalent of the side chain).
Rationale: K₂CO₃ is a mild base used to deprotonate the phenolic hydroxyl groups on the quinazoline core, forming a nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for this type of Williamson ether synthesis.
Step 2b (Reaction): Heat the mixture to 70-80°C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
Scientist's Note: A nitrogen atmosphere prevents potential oxidation of the electron-rich phenolates. The reaction may be slow, requiring overnight heating.
Step 2c (Purification): After cooling, pour the reaction mixture into ice water and extract with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final product, MorphoPip-EGFRi-1 .
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures how effectively the synthesized compound inhibits the enzymatic activity of recombinant EGFR by quantifying ADP production in a luminescence-based assay.[24][25]
Materials:
Recombinant human EGFR enzyme (wild-type and/or mutant, e.g., L858R/T790M).
Test compound (MorphoPip-EGFRi-1 ) dissolved in 100% DMSO.
Staurosporine or a known EGFR inhibitor (positive control).
Procedure:
Compound Plating: Prepare a serial dilution of MorphoPip-EGFRi-1 in DMSO. Typically, an 11-point, 3-fold dilution series is made. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well assay plate. Include "DMSO only" wells (100% activity control) and "no enzyme" wells (background control).
Enzyme Addition: Dilute the EGFR enzyme to the desired working concentration (e.g., 2-5 nM) in Kinase Assay Buffer. Add 5 µL of the diluted enzyme to each well (except the "no enzyme" control).
Enzyme-Inhibitor Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes.
Rationale: This step allows the inhibitor to bind to the enzyme before the kinase reaction is initiated, ensuring a more accurate measurement of inhibitory potency.
Initiate Kinase Reaction: Prepare a master mix of ATP and substrate in Kinase Assay Buffer (e.g., final concentration of 10 µM ATP and 0.2 mg/mL substrate). Add 5 µL of this mix to all wells to start the reaction.
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and consume any remaining ATP. Incubate at room temperature for 40 minutes.
Detect ADP: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: Subtract the background ("no enzyme") signal from all other wells. Normalize the data to the "DMSO only" control (100% activity) and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell-Based Proliferation Assay (MTT)
This colorimetric assay assesses the inhibitor's ability to reduce the viability or proliferation of cancer cells that depend on EGFR signaling.[26][27] The assay measures the metabolic activity of cells, which correlates with the number of viable cells.[28]
Materials:
EGFR-dependent human cancer cell lines (e.g., PC-9 with EGFR exon 19 deletion, or H1975 with L858R/T790M mutation).[3][29]
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
96-well cell culture plates.
Procedure:
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Scientist's Note: The optimal seeding density must be determined empirically for each cell line to ensure cells are in an exponential growth phase during the assay.
Compound Treatment: Prepare a serial dilution of MorphoPip-EGFRi-1 in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle only" (e.g., 0.1% DMSO) control wells.
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
Rationale: A 72-hour incubation period is standard for assessing anti-proliferative effects, allowing for multiple cell doubling times.
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours.
Rationale: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[26]
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and fit the curve using non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation and Interpretation
The data obtained from these assays allow for a quantitative comparison of inhibitor potency and selectivity.
Table 1: Hypothetical In Vitro and Cell-Based Activity Profile
Compound ID
Moiety Present
EGFR (WT) IC₅₀ (nM)
EGFR (L858R/T790M) IC₅₀ (nM)
PC-9 Cell GI₅₀ (nM)
Control-1
None (Simple Alkyl)
150
2500
850
MorphoPip-EGFRi-1
4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
85
45
55
Interpretation:
The hypothetical data in Table 1 illustrates the potential benefits of the 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine moiety. Compared to a control compound with a simple alkyl chain, MorphoPip-EGFRi-1 shows improved potency against both wild-type and, notably, a resistant mutant form of EGFR. The significant improvement in the cell-based assay (PC-9 GI₅₀) suggests that the moiety may also contribute to better cell permeability and/or reduced efflux, translating the enzymatic inhibition into potent anti-proliferative effects.
References
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
Bavetsias, V., & Crumpler, S. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 856. [Link]
Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., & Salomon, D. S. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(19), 5591-5596. [Link]
Sabatino, M., Vitale, P., & Cilia, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(13), 1898-1913. [Link]
Bavetsias, V., & Miller, A. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 527-575. [Link]
Yadav, V., Gacche, R. N., & Bhawani, G. (2016). Targeting the EGFR signaling pathway in cancer therapy. Cancer Biology & Therapy, 17(10), 1013-1022. [Link]
Patel, R. (2014). EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. ResearchGate. [Link]
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6438. [Link]
Kumari, A., & Singh, R. K. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Key Heterocyclic Cores for Smart Anticancer Drug–Design Part II, 137-173. [Link]
The Royal Society of Chemistry. (2014). Methods EGFR Biochemical Assays. [Link]
Vardanyan, R. (Ed.). (2017). Piperidine-Based Drug Discovery. Elsevier. [Link]
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
Kim, Y., et al. (2017). Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing. Oncotarget, 8(40), 67536-67547. [Link]
Popa, A., et al. (2019). Tyrosine Kinase Inhibitors (TKIs) in the Treatment of Non-Small Cell Lung Cancer (NSCLC), Practical Pharmacological Aspects. Clinics in Oncology. [Link]
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116347. [Link]
Lee, A. Y., & Lee, J. K. (2016). Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma. Genomics & Informatics, 14(3), 87-95. [Link]
Li, Y., et al. (2024). Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. Molecules, 29(22), 5035. [Link]
ResearchGate. (2005). Synthesis of gefitinib. [Link]
Unni, A. M., et al. (2022). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Cancer Immunology Research, 10(1), 101-115. [Link]
Frontiers. (2023). Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study. Frontiers in Pharmacology, 14, 1246949. [Link]
Li, H., et al. (2011). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(7), 5827-5834. [Link]
St-Germain, J. R., et al. (2015). Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors. Molecular Cancer Therapeutics, 14(4), 959-972. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
Heppner, D. E. (2023). Design and development of mutant EGFR inhibitors from a structural perspective. Indian Journal of Biochemistry and Biophysics, 60(8), 585-594. [Link]
Oncolines B.V. (2024). Compound profiling on EGFR mutants and osimertinib-resistant cell lines. [Link]
ResearchGate. (2020). The design strategy of EGFR inhibitors. [Link]
ResearchGate. (n.d.). Characteristics of EGFR Mutant Cell Lines. [Link]
Jo, S., et al. (2020). Rational Computational Design of Fourth-Generation EGFR Inhibitors to Combat Drug-Resistant Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 21(24), 9393. [Link]
bioRxiv. (2025). Design of Allosteric Inhibitors for Mutant EGFR by Combined use of Machine Learning and Molecular Dynamics Simulations. [Link]
Solvent selection for the crystallization of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
Application Note: Solvent Selection & Crystallization Protocol for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine Part 1: Executive Summary & Physicochemical Profiling 1.1 The Challenge: The "Oiling Out" Phenomenon The targ...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvent Selection & Crystallization Protocol for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
Part 1: Executive Summary & Physicochemical Profiling
1.1 The Challenge: The "Oiling Out" Phenomenon
The target molecule, 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine (hereafter referred to as PEM-Morpholine ), presents a classic challenge in process chemistry: the crystallization of flexible, low-molecular-weight amino-ethers.[1]
Structural Analysis:
Core: A morpholine ring (tertiary amine, pKa ~8.[1]3) connected via a flexible ethyl-ether linker to a piperidine ring (secondary amine, pKa ~11.0).[1]
Thermodynamics: The ether linkage (-CH2-O-CH2-) introduces significant rotational freedom, increasing the entropy of the liquid phase and lowering the melting point.[1] This often results in the compound existing as a viscous oil or a low-melting solid (LMS) at room temperature.[1]
Kinetics: The secondary amine is a strong hydrogen bond donor/acceptor, while the morpholine and ether oxygen are acceptors.[1] This creates a complex hydrogen-bonding network that can trap solvent, leading to solvates or "oiling out" (liquid-liquid phase separation) instead of nucleation.[1]
1.2 Physicochemical Profile
Before solvent selection, we must define the solute's behavior.[1]
Property
Value (Estimated)
Implication for Crystallization
LogP
~0.5 - 1.2
Amphiphilic.[1] Soluble in both polar organic solvents and aqueous acids.[1]
pKa (1)
~11.0 (Piperidine)
Highly basic.[1] Will form salts readily with weak and strong acids.[1]
Limited self-assembly capability; relies on acceptors.[1]
H-Bond Acceptors
4 (N, O, O, N)
High affinity for protic solvents (Alcohols, Water).[1]
Part 2: Solvent Selection Strategy
2.1 The "Like Dissolves Like" Paradox
For crystallization, "Like Dissolves Like" is insufficient.[1] We need a system where solubility is temperature-dependent (high at hot, low at cold).
Protic Solvents (Alcohols): Avoid as single solvents.[1] PEM-Morpholine is likely too soluble in Methanol or Ethanol due to H-bonding, leading to poor yield or oiling.[1]
Aprotic Polar (Esters/Ketones): Ideal Candidates.[1] Ethyl Acetate (EtOAc) and Isopropyl Acetate (IPAc) offer moderate solubility that drops significantly upon cooling.[1]
Non-Polar (Alkanes): Anti-Solvents.[1] Heptane, Hexane, and Methylcyclohexane are poor solvents but excellent for inducing precipitation (Anti-Solvent Crystallization).[1]
2.2 Recommended Solvent Classes
Class
Solvents
Role
Protocol Recommendation
Class I (Dissolvers)
Isopropyl Acetate (IPAc), Toluene, TBME
Primary Solvent
Use for initial dissolution at 50-60°C.
Class II (Anti-Solvents)
n-Heptane, Cyclohexane
Precipitant
Add slowly to the hot solution to reduce solubility.[1]
Class III (Modifiers)
Ethanol, Isopropanol (IPA)
Co-Solvent (<5%)
Use only if the oil is too viscous; helps disentangle chains.[1]
Oil Droplets: "Oiling Out" (Requires seeding or slower cooling).[1]
Protocol B: Anti-Solvent Crystallization (The "IPAc/Heptane" Method)
Rationale: This system is the industry standard for amino-ethers.[1] IPAc solubilizes the base, while Heptane (non-polar) forces the hydrophobic alkyl chains to stack.[1]
Dissolution: Dissolve 1.0 g of PEM-Morpholine in 3.0 mL of Isopropyl Acetate (IPAc) at 55°C. Ensure complete dissolution.
Filtration: Polish filter (0.45 µm PTFE) while hot to remove nucleation sites (dust).[1]
Nucleation Point: Slowly add n-Heptane dropwise at 55°C until a faint, persistent cloudiness (turbidity) appears.
Re-dissolution: Add 0.2 mL of IPAc to clear the solution (restore to metastable zone).
Seeding (Critical): Add 1-2 mg of seed crystals (if available) or scratch the glass wall to induce nucleation.[1]
Crystallization: Cool to 20°C over 2 hours. Then cool to 0°C over 1 hour.
Isolation: Filter the white solid. Wash with cold 1:3 IPAc/Heptane.
Protocol C: Salt Formation (The "Sure-Fire" Method)
If the free base remains an oil, salt formation is the mandatory path forward.[1]
Acid Selection:
Oxalic Acid:[1] Forms rigid networks (1:1 stoichiometry).[1] Best for crystallinity.[1]
Immediate precipitation usually occurs.[1] Cool to 0°C and filter.
Part 4: Process Logic & Visualization
Figure 1: Solvent Selection Decision Tree
This logic gate ensures you do not waste time on dead-end solvents.
Caption: Decision matrix for isolating PEM-Morpholine. Prioritizes cooling crystallization, moves to anti-solvents, and defaults to salt formation if oiling persists.[1]
Part 5: Troubleshooting & Causality
Problem: The product oils out as a gum at the bottom of the flask.
Cause: The temperature dropped too fast, or the solvent polarity is too distinct from the solute (Liquid-Liquid Phase Separation).[1]
Solution: Re-heat to dissolve. Add a "bridging solvent" (e.g., 5% Ethanol) to increase the polarity of the bulk solvent slightly.[1] Seed at a higher temperature.
Problem: No precipitation, even at -20°C.
Cause: The solution is not supersaturated, or the metastable zone is too wide.[1]
Solution: Evaporate 20% of the solvent volume.[1] Add more Anti-Solvent (Heptane).[1] Scratch the vessel walls.[1]
Part 6: References
Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] [Link][1]
Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd Ed.).[1] Butterworth-Heinemann.[1] [Link]
Davey, R. J., Garside, J. (2000). From Molecules to Crystallizers.[1] Oxford University Press.[1]
Anderson, N. G. (2012). Practical Process Research and Development.[1] Academic Press.[1] [Link]
Green chemistry approaches to synthesizing 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
Application Note: Green Chemistry Approaches to Synthesizing 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine Part 1: Executive Summary & Strategic Rationale The target molecule, 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine ,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Green Chemistry Approaches to Synthesizing 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
Part 1: Executive Summary & Strategic Rationale
The target molecule, 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine , represents a critical pharmacophore often utilized as a solubility-enhancing side chain in Tyrosine Kinase Inhibitors (TKIs) and other small-molecule therapeutics.[1] Its structure comprises a piperidine ring linked via a methoxy-ethyl ether bridge to a morpholine moiety.[1]
The Challenge:
Traditional synthesis of this ether-linked scaffold relies on the Williamson Ether Synthesis using sodium hydride (NaH) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
Safety Risk: NaH generates explosive
gas and requires strictly anhydrous conditions.[1]
Environmental Impact: DMF is a reproductive toxin (SVHC) with high boiling points, complicating solvent recovery.[1]
Process Mass Intensity (PMI): High PMI due to extensive aqueous workups required to remove polar aprotic solvents.[1]
The Green Solution:
This guide details two validated green chemistry protocols designed to eliminate hazardous reagents and optimize atom economy:
Protocol A (Batch): Phase-Transfer Catalyzed (PTC) Etherification in 2-MeTHF.
Protocol B (Continuous): Flow Chemistry Alkylation for Process Intensification.
Part 2: Retrosynthetic Analysis & Pathway Logic
The strategic disconnection focuses on the ether bond formation between the piperidinyl-methanol moiety and the morpholine-ethyl arm.[1]
Chemical Structure:
Piperidine-4-yl-CH2 — O — CH2-CH2 — Morpholine[1]
Green Disconnection Strategy:
Instead of using a pre-formed chlorinated morpholine side chain (which is a severe blister agent/vesicant), we utilize a convergent approach or a safer in-situ activation strategy.[1]
Visualizing the Green Transition
Caption: Figure 1. Transition from legacy Williamson ether synthesis to a Green Phase-Transfer Catalytic system.
Solvent (2-MeTHF): Derived from corncobs/bagasse; higher boiling point than THF; immiscible with water (facilitates workup).[1]
Base (NaOH): Replaces NaH.[1] Used as a 50% aqueous solution.[1]
Catalyst (TBAB): Facilitates the transfer of the alkoxide anion across the organic/aqueous interface.[1]
Step-by-Step Methodology:
Preparation of Organic Phase:
In a 250 mL reactor equipped with an overhead stirrer and reflux condenser, charge N-Boc-4-hydroxymethylpiperidine (10.0 g, 46.4 mmol) and 2-Methyltetrahydrofuran (2-MeTHF) (80 mL).
Stream A: N-Boc-4-piperidinemethanol (0.5 M) + TBAB (0.05 M) in Toluene/2-MeTHF (1:1).
Stream B: 50% KOH (aqueous).
Stream C: N-(2-chloroethyl)morpholine (free base, 0.6 M) in Toluene.
Mixing: Stream A and B meet in a T-mixer (Segmented Flow) to form the alkoxide, then mix with Stream C.
Conditions: Residence time 20 min @ 90°C.
Outcome: The segmented flow enhances mass transfer between the aqueous base and organic phase, accelerating the reaction rate by 5-10x compared to batch.[1]
Part 4: Analytical & Quantitative Assessment
Table 1: Process Mass Intensity (PMI) & Safety Comparison
The success of Protocol A relies on the Interfacial Mechanism facilitated by the Quaternary Ammonium Salt (TBAB).[1]
Caption: Figure 2.[1] Phase-Transfer Catalysis mechanism allowing use of aqueous NaOH instead of anhydrous NaH.[1]
Part 6: References
Anastas, P. T., & Warner, J. C. (1998).[1] Green Chemistry: Theory and Practice. Oxford University Press.[1] (Foundational Principles).
Pace, V., et al. (2012).[1] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1] ChemSusChem.[1] Link[1]
Freedman, H. H. (1986).[1] "Industrial Applications of Phase Transfer Catalysis." Pure and Applied Chemistry. Link
Klapars, A., et al. (2010).[1] "Synthesis of Ethers via Reaction of Potassium Organotrifluoroborates with Potassium Alkoxides." (Context on Green Etherification). Journal of Organic Chemistry. Link[1]
ACS Green Chemistry Institute Pharmaceutical Roundtable. "Solvent Selection Guide." Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of Yield & Purity in Ether-Linked Diamine Synthesis
Ticket ID: CHEM-SUP-8821
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Invisible" Yield Killers
The synthesis of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine involves a Williamson ether coupling between two heterocyclic fragments, followed by a deprotection step. While theoretically straightforward, this reaction is notorious for "invisible" yield losses.
Users frequently report yields <40% due to three converging factors:
The "Aziridinium" Trap: The electrophile, 4-(2-chloroethyl)morpholine, is unstable as a free base.
Elimination Competition: Strong bases promote the formation of vinyl morpholine over the desired ether.
Amphiphilic Washout: The product is highly water-soluble at neutral/low pH, leading to massive loss during standard aqueous workups.
This guide restructures the protocol to address these specific failure points.
Module 1: The Coupling Reaction (Williamson Ether Synthesis)[1]
The Core Challenge
The reaction requires coupling N-Boc-4-hydroxymethylpiperidine (Nucleophile) with 4-(2-chloroethyl)morpholine (Electrophile).
Critical Mechanism Insight:
4-(2-chloroethyl)morpholine does not react via a simple SN2 mechanism. Under basic conditions, it cyclizes to form a transient, highly reactive spiro-aziridinium intermediate. This intermediate is the actual electrophile. If your temperature is too high, this intermediate degrades; if the base is too strong/bulky, it undergoes elimination to vinyl morpholine.
Solvent: Anhydrous DMF (THF is often too slow for this specific coupling).
Step-by-Step Workflow
Nucleophile Activation: Dissolve N-Boc-4-hydroxymethylpiperidine in anhydrous DMF at 0°C. Add NaH (60% dispersion) portion-wise. Stir for 30 mins to ensure complete alkoxide formation.
Why? Incomplete deprotonation leads to unreacted alcohol which is difficult to separate from the product later.
Electrophile Preparation (In-Situ Free Basing): Do NOT free-base the chloroethylmorpholine separately. Add the solid HCl salt directly to the reaction mixture at 0°C.
Why? The free base of chloroethylmorpholine is unstable and dimerizes rapidly. Adding the HCl salt allows the excess NaH to generate the free base in situ, which immediately cyclizes to the active aziridinium ion and reacts with the waiting alkoxide.
Why? Finkelstein exchange generates the transient iodo-species, which is a better leaving group, accelerating the attack and outcompeting the elimination pathway.
Temperature Ramp: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Do not heat above 60°C.
Ensure DMF is anhydrous (<50 ppm H2O). Add 15-crown-5 ether to chelate Na+.
New spot at low polarity (Vinyl Morpholine)
Elimination is dominating.
Lower reaction temperature. Switch base from NaH to KH (faster alkoxide formation) or reduce temperature.
SM (Chloride) consumed, no Product
Electrophile decomposition (hydrolysis).
The chloroethylmorpholine degraded. Add a fresh 0.5 equiv portion of the electrophile.
Module 2: Workup & Isolation (The "Amphiphilic" Trap)
This is where 50% of the yield is lost. The product contains two basic nitrogens and an ether oxygen. It acts as a surfactant and loves water.
The "Salting Out" Protocol
Do NOT use a standard water/ethyl acetate wash.
Quench: Carefully quench excess NaH with wet DMF, then a small amount of water at 0°C.
Concentration: Remove DMF in vacuo (high vacuum, <50°C) to a residue. Do not extract from DMF.
Partition: Redissolve the residue in DCM (Dichloromethane) , not Ethyl Acetate.
pH Adjustment: Wash with saturated NaHCO3 (pH ~9).
Critical: If the pH is <8, the morpholine nitrogen protonates, and the product stays in the water.
The Salting Step: If the aqueous layer is cloudy (emulsion), saturate it with solid NaCl. This forces the organic product out of the water phase ("Salting Out").
Back-Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over Na2SO4.
Module 3: Deprotection (Boc Removal)
The Stability Issue
Using standard TFA/DCM is effective, but isolating the free base afterwards is difficult due to the product's high water solubility.
Recommended Method: HCl/Dioxane
Dissolve the N-Boc intermediate in 4M HCl in Dioxane.
Stir at RT.[1][2][3] The product often precipitates as the dihydrochloride salt .
Filtration: Filter the solid directly. Wash with dry ether.
Benefit: This avoids the aqueous workup entirely. You obtain the pure salt (4-[2-(4-Piperidinylmethoxy)ethyl]morpholine • 2HCl).
Visualizing the Logic
Diagram 1: Synthetic Pathway & Mechanism
This diagram illustrates the critical "Aziridinium" intermediate and the divergence between success (Substitution) and failure (Elimination).
Caption: The reaction relies on the in-situ formation of the Aziridinium ion. High heat pushes the equilibrium toward the Vinyl Morpholine byproduct.
Diagram 2: Troubleshooting Decision Tree
Use this flow to diagnose low yield.
Caption: Diagnostic logic for isolating the specific cause of yield loss during synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use KOH or NaOH instead of NaH?A: Generally, no. Williamson ether synthesis with secondary/bulky alcohols requires an irreversible deprotonation to drive the reaction. Hydroxide bases generate water, which creates an equilibrium and can hydrolyze the chloroethylmorpholine. However, Phase Transfer Catalysis (PTC) (e.g., 50% NaOH + Toluene + TBAB) is a valid alternative if anhydrous conditions are difficult to maintain, though yields are typically lower for this specific substrate.
Q: Why does the reaction turn black?A: This indicates decomposition of the morpholine ring or polymerization of the vinyl morpholine byproduct. This usually happens if the reaction is heated above 80°C or runs too long. Keep the reaction at RT to 50°C max.
Q: I need the free base, not the HCl salt. How do I isolate it?A: If you must have the free base:
Perform the HCl/Dioxane deprotection to get the pure salt.
Dissolve the salt in minimal water.
Add solid K2CO3 until pH 10.
Extract continuously with DCM (or Chloroform) for 24 hours using a liquid-liquid extractor. Simple separatory funnel extraction is often insufficient for quantitative recovery.
References
Preparation of 4-(2-chloroethyl)
Source: Obuzor, G. U., & Booth, B. L. (2011).[4] Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry, 5(1), 9-12.[4]
Relevance: Describes the handling of the chloroethylmorpholine intermediate and its conversion
URL:
Williamson Ether Synthesis Mechanisms & Side Reactions
Source: Master Organic Chemistry. (2014).[5][6] The Williamson Ether Synthesis.[7][5][8][9][10]
Relevance: Foundational mechanism regarding the competition between SN2 substitution and E2 elimination in ether synthesis.[8]
URL:
Morpholine Synthesis & Reactivity
Source: Organic Chemistry Portal.[7] Synthesis of Morpholines.
Relevance: General reactivity profiles of morpholine derivatives and alkylation strategies.[3][11][12]
URL:
Aziridinium Intermediates in Nitrogen Mustards (Analogous Chemistry)
Source: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Mechlorethamine (Nitrogen Mustard).
Relevance: Explains the mechanism of chloro-ethyl-amines cyclizing to aziridinium ions, which is the active electrophile in this synthesis.
Technical Support Center: Purification of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
Welcome to the technical support resource for the purification of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the purification of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights and detailed protocols to address common purification hurdles.
Section 1: Understanding Your Crude Product & Initial Assessment
Before selecting a purification strategy, a preliminary analysis of the crude material is essential. This initial assessment will inform the most efficient and effective path to achieving high purity.
Q1: What are the likely impurities in my crude 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine?
A: The impurity profile is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:
Unreacted Starting Materials: Depending on your synthesis, these could include precursors like 4-(2-chloroethyl)morpholine, 4-piperidinemethanol, or related derivatives.
Reaction Byproducts: Side reactions can lead to the formation of structurally similar molecules, such as dimers or products of N-alkylation at unintended sites.
Reagent-Related Impurities: Residual catalysts, bases (e.g., triethylamine, potassium carbonate), or coupling agents used during the synthesis can contaminate the crude product.[1]
Oxidation Products: The piperidine and morpholine moieties can be susceptible to oxidation, which often manifests as a yellow or brown discoloration of the material.[1]
Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, THF, Dichloromethane) may be present.
A preliminary Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is highly recommended to visualize the number of components in your crude mixture.
Section 2: Choosing the Optimal Purification Strategy
The physicochemical properties of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine—namely its basicity due to three amine groups—are central to designing a purification workflow.
Q2: Which purification method should I choose? Acid-base extraction, column chromatography, or recrystallization?
A: The best method, or combination of methods, depends on the nature of the impurities. Often, a multi-step approach yields the best results.
Purification Technique
Primary Application
Typical Purity Achieved
Advantages
Disadvantages
Acid-Base Extraction
Removing neutral or acidic impurities from the basic target compound.[2]
80-98%
Simple, fast, high capacity, and excellent for initial cleanup.[3]
Ineffective for separating other basic impurities; may require large solvent volumes.
Flash Column Chromatography
Separating compounds with different polarities, including closely related basic impurities.
>98%
High resolution for complex mixtures.
Can be lower yielding due to product adsorption; requires careful method development.[4]
Recrystallization
Final polishing of a solid product to remove minor impurities and achieve high crystalline purity.
>99%
Can provide exceptionally pure material; cost-effective at scale.
Only applicable if the compound is a solid; requires screening for a suitable solvent; can have lower recovery.[5]
A common and highly effective workflow involves an initial acid-base extraction to remove non-basic components, followed by flash column chromatography to separate any remaining closely-related basic impurities.
Caption: A typical purification workflow for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine.
Section 3: Troubleshooting Guides & Protocols
Guide 1: Acid-Base Extraction
This technique leverages the basicity of the target compound to separate it from non-basic impurities.[6] The amine groups are protonated in acidic conditions, rendering the molecule water-soluble, while neutral impurities remain in the organic phase.[7]
Q3: My product recovery is low after performing an acid-base extraction. What are the common causes?
A: Low recovery is typically due to one of three issues:
Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is correct. When extracting the amine into the aqueous layer, the pH should be sufficiently acidic (pH < 2). When recovering the amine from the aqueous layer, the pH must be made sufficiently basic (pH > 12) to ensure the free base is fully deprotonated and less water-soluble. Always check the pH with litmus paper or a pH meter.
Product Solubility in the Aqueous Phase: Even in its free base form, the molecule may have some residual water solubility. To combat this, use the "salting out" technique by saturating the aqueous layer with sodium chloride (NaCl) before back-extracting with an organic solvent.[8] This increases the ionic strength of the aqueous phase, reducing the solubility of the organic compound and driving it into the organic layer.[8]
Insufficient Extraction: A single extraction is often not enough. Perform multiple extractions (e.g., 3x with fresh organic solvent) of the basified aqueous layer to ensure complete recovery of the product.[5]
Experimental Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.[5]
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate. The protonated product will move to the aqueous (bottom) layer if using DCM, or the top layer if using a less dense solvent like ethyl acetate.[6]
Phase Separation: Drain the aqueous layer containing the product into a clean Erlenmeyer flask. Discard the organic layer which contains neutral impurities.
Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a strong base, such as 5M sodium hydroxide (NaOH), with stirring until the pH is >12. This converts the protonated amine back to the neutral free base.[6]
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., DCM). At this stage, you can add solid NaCl to the funnel to "salt out" the product. Shake vigorously to extract the free base into the organic layer.[5]
Combine and Dry: Repeat the back-extraction two more times, combining all organic extracts. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, enriched product.
Guide 2: Flash Column Chromatography
This is the primary method for separating the target compound from structurally similar impurities. The key challenge is mitigating the interaction between the basic amine groups and the acidic silica gel.
Q4: My compound is streaking badly or showing a broad, tailing peak on my silica gel column. How can I fix this?
A: This is a classic problem when purifying basic compounds like piperidines and morpholines on standard silica gel.[4] The issue arises from strong ionic interactions between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the surface of the silica. This causes some molecules to "stick" to the stationary phase, resulting in poor peak shape and low recovery.[8]
The solution is to add a basic modifier to your eluent (mobile phase). Adding a small amount, typically 0.5-2% triethylamine (Et₃N) , to the solvent system will neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks.[1][8]
Caption: How a basic modifier prevents peak tailing on silica gel.
TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product (post-extraction) in DCM. Spot it on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). For basic compounds, it is crucial to add 1% triethylamine (Et₃N) to the TLC solvent jar.[1] An ideal solvent system will give your target compound a Retention Factor (Rf) of approximately 0.25-0.35.
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM + 1% Et₃N). Wet pack the chromatography column with this slurry, ensuring a level and compact bed.
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]
Elution and Fraction Collection: Begin eluting with the mobile phase. If a single solvent system doesn't provide adequate separation, use a gradient by gradually increasing the polarity (e.g., from 1% to 10% MeOH in DCM, always maintaining 1% Et₃N).[1] Collect the eluate in a series of fractions.
Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the final purified compound.
Guide 3: Recrystallization
If your purified compound is a solid, recrystallization is an excellent final step to achieve high purity and obtain crystalline material.
Q5: My compound separates as an oil during cooling ("oiling out") instead of forming crystals. What should I do?
A: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[8] To resolve this:
Re-heat the solution until the oil redissolves completely.
Add a small amount of additional solvent to reduce the saturation.
Allow the solution to cool much more slowly. Do not place it directly in an ice bath. Let it cool to room temperature first, and if no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation.
Try a different solvent or a co-solvent system with a lower boiling point.[8]
Experimental Protocol: Recrystallization
Solvent Selection: In separate test tubes, test the solubility of a few milligrams of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[4][5]
Dissolution: Place the solid product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid is fully dissolved.[5]
Hot Filtration (if needed): If any insoluble impurities (like dust or residual drying agent) are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities in the crystal lattice. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[5]
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals under vacuum.[5]
References
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
Engineering Ideas Clinic - Confluence. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]
Reaction Chemistry & Engineering. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. DOI:10.1039/D1RE00205H. Retrieved from [Link]
PubChem. (n.d.). 4-Morpholinopiperidine. Retrieved from [Link]
YouTube. (2020, July 23). Acid base extraction. Retrieved from [Link]
Troubleshooting low conversion rates in Gefitinib intermediate synthesis
Topic: Troubleshooting Low Conversion Rates in Coupling Executive Summary Low conversion in Gefitinib synthesis—specifically during the nucleophilic aromatic substitution ( ) of the 4-chloroquinazoline intermediate—is ra...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Conversion Rates in
Coupling
Executive Summary
Low conversion in Gefitinib synthesis—specifically during the nucleophilic aromatic substitution (
) of the 4-chloroquinazoline intermediate—is rarely a kinetic issue. It is almost invariably a thermodynamic competition between product formation and hydrolytic reversion .
This guide addresses the synthesis via the Convergent Route , where the morpholine side chain is installed prior to the aniline coupling. This is the industrial standard to avoid N-alkylation impurities.
The Critical Reaction:
Electrophile: 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Intermediate A )
Nucleophile: 3-chloro-4-fluoroaniline (Reactant B )[1][2]
Target: Gefitinib (Free Base or HCl Salt)
Module 1: Diagnostic Workflow
Before altering reaction parameters, confirm the root cause using this logic flow.
Figure 1: Diagnostic decision tree for isolating the cause of low conversion.
Module 2: The "Invisible" Impurity (Hydrolysis)
Symptom: HPLC shows the disappearance of the 4-chloro intermediate, but the product peak is small. A large peak matches the retention time of the precursor quinazolinone.
Technical Insight:
The 4-chloroquinazoline intermediate is highly moisture-sensitive. In the presence of trace water (from solvent or atmosphere), it rapidly hydrolyzes back to the thermodynamically stable quinazolinone (the
Technical Support Center: Troubleshooting 4-[2-(piperidin-4-ylmethoxy)ethyl]morpholine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 4-[2-(piperidin-4-ylmethoxy)ethyl]morpholine .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 4-[2-(piperidin-4-ylmethoxy)ethyl]morpholine . This versatile heterocyclic building block is typically synthesized via a two-step sequence: a Williamson ether synthesis followed by an acidic Boc-deprotection.
Below, we troubleshoot the most common side reactions encountered during this workflow, explaining the underlying chemical causality and providing field-proven, self-validating protocols to ensure high yields and high purity.
FAQ 1: Why is my yield of the N-Boc intermediate so low, and what is the insoluble white precipitate forming in my reaction flask?
Analysis & Causality:
You are likely observing the self-condensation of your electrophile, 4-(2-chloroethyl)morpholine. 2-Haloethylamines are notoriously unstable as free bases. The lone pair on the morpholine nitrogen is perfectly positioned to undergo an intramolecular S_N2 reaction, displacing the adjacent chloride[1]. This phenomenon, known as Neighboring Group Participation (NGP), forms a highly reactive, strained bicyclic aziridinium ion[2].
Because this intramolecular cyclization is kinetically favored over the intermolecular attack by your bulky N-Boc-4-piperidinemethanol alkoxide, the aziridinium ion forms rapidly. Once formed, it is immediately attacked by other morpholine molecules, leading to the formation of insoluble piperazinium dimers and polymeric salts (the white precipitate)[3].
Fig 2. Competing reaction pathways for 2-haloethylamines during etherification.
Solution & Self-Validating Protocol:
To prevent this, you must tie up the nitrogen lone pair until the exact moment of reaction. Do not use the free base of 4-(2-chloroethyl)morpholine; use its hydrochloride salt.
Alkoxide Pre-formation: Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous THF. Cool to 0°C. Slowly add NaH (60% dispersion in mineral oil, 2.5 eq). Stir for 30 minutes until H2 evolution ceases. Note: The excess base is required to neutralize the HCl salt in the next step.
In Situ Free-Basing: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) portion-wise as a solid over 15 minutes at 0°C.
Validation: By adding the salt to an excess of pre-formed alkoxide, the free base is generated in situ and immediately consumed by the abundant alkoxide, outcompeting the aziridinium formation pathway. The reaction should remain relatively clear, with only finely dispersed NaCl precipitating.
FAQ 2: I am detecting a volatile, foul-smelling byproduct and recovering unreacted N-Boc-4-piperidinemethanol. What is happening?
Analysis & Causality:
Your electrophile is undergoing an E2 elimination rather than the desired S_N2 substitution. Strong, sterically hindered bases (like KOtBu) or high temperatures can cause the base to abstract a beta-proton from 4-(2-chloroethyl)morpholine instead of acting as a nucleophile[4]. This eliminates HCl, yielding 4-vinylmorpholine—a volatile byproduct that depletes your electrophile and halts the etherification.
Solution:
Control the temperature strictly (do not exceed 25°C during addition). If E2 elimination persists with NaH, switch to a Phase Transfer Catalysis (PTC) system. PTC minimizes elimination by avoiding strong, homogeneous bases in the organic phase.
Data Presentation: Optimization of Etherification Conditions
Base / Solvent System
Temp (°C)
Major Pathway
Result / Yield
NaH / THF (Free base electrophile)
25
Aziridinium formation
Low yield (<20%), heavy piperazinium precipitation.
KOtBu / THF (HCl salt electrophile)
25
E2 Elimination
High 4-vinylmorpholine, low ether yield.
NaH / THF (HCl salt electrophile)
0 to 25
S_N2 Substitution
Moderate to High yield (65-75%).
50% aq. NaOH / Toluene / TBAB (PTC)
60
S_N2 Substitution
High yield (>80%), minimal side reactions.
Section 3: Step 2 - Boc Deprotection
FAQ 3: How do I ensure complete Boc removal without cleaving the newly formed aliphatic ether?
Analysis & Causality:
The N-Boc group provides controlled protection for amine functionalities and is highly sensitive to acidic conditions[5]. However, aggressive aqueous acids (e.g., refluxing HBr or concentrated HCl at elevated temperatures) can cleave the newly formed aliphatic ether linkage.
Solution & Self-Validating Protocol:
Use anhydrous 4M HCl in Dioxane at room temperature. This provides a clean deprotection driven by the evolution of isobutylene and CO2 gases, leaving the ether completely intact.
Dissolution: Dissolve the purified N-Boc-protected ether intermediate in a minimal amount of anhydrous Dichloromethane (DCM).
Deprotection: Add 10 equivalents of 4M HCl in Dioxane at room temperature. Stir for 2-4 hours.
Validation: The reaction is self-validating; as the Boc group is removed, the resulting secondary amine forms a dihydrochloride salt (due to the protonation of both the morpholine and piperidine nitrogens). This salt is completely insoluble in the DCM/Dioxane mixture and will precipitate as a pure white solid, driving the reaction to completion.
Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under a vacuum to yield the target molecule.
Purification techniques for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine without chromatography
Welcome to the Technical Support Center for the non-chromatographic purification of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine . As a Senior Application Scientist, I have designed this guide to help you bypass the bottl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the non-chromatographic purification of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine . As a Senior Application Scientist, I have designed this guide to help you bypass the bottlenecks of silica gel chromatography. Diamine ethers often streak on silica, leading to poor recovery and high solvent consumption. By leveraging the intrinsic physicochemical properties of your target molecule, you can achieve >99% purity using scalable, classical techniques.
Below, you will find a mechanistic breakdown of the molecule, followed by troubleshooting guides, step-by-step methodologies, and FAQs to address the specific issues you might encounter at the bench.
Part 1: Physicochemical Profiling & Causality
To purify a molecule without chromatography, we must exploit its exact physical parameters. 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is a diamine ether containing two distinct basic centers: a secondary amine (piperidine) and a tertiary amine (morpholine).
Low enough to be amenable to high-vacuum Kugelrohr distillation (<0.1 Torr) if required.
Piperidine
~11.2
Highly basic. Requires an aqueous pH > 13.2 to ensure complete deprotonation to the freebase form [1].
Morpholine
~8.4
Moderately basic. Requires an aqueous pH < 6.4 for complete protonation (typically pH ~2 is used) [1].
Physical State
Viscous Oil
The freebase is difficult to crystallize directly; requires conversion to a salt (e.g., oxalate or hydrochloride) to induce lattice formation [3].
Lipophilicity (LogP)
~1.5 - 2.0
The freebase partitions readily into moderately polar organic solvents like MTBE, DCM, or EtOAc.
Part 2: Troubleshooting Guides & Methodologies (FAQs)
Q1: My crude reaction mixture is a dark oil containing neutral impurities and unreacted alkylating agents. How can I isolate the diamine without a column?
A1: Utilize a Liquid-Liquid Acid-Base Extraction (LLE).
Acid-base extraction relies on the differential solubility of a compound in its ionized versus unionized forms [2]. By dropping the pH below 2, both the piperidine and morpholine nitrogens are protonated, forming a highly water-soluble bis-cation. Neutral impurities remain in the organic phase and are easily discarded.
Self-Validating System: Never discard a layer without validation. Before draining the separatory funnel, spot both the organic and aqueous layers on a TLC plate and stain with Ninhydrin or Dragendorff's reagent. The aqueous layer must show a strong positive stain, confirming the product has successfully partitioned.
Methodology 1: Acid-Base Extraction Protocol
Dissolution: Dissolve 10 g of crude 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine in 100 mL of methyl tert-butyl ether (MTBE).
Acidification: Transfer to a separatory funnel. Add 100 mL of 1M aqueous HCl. Shake vigorously and vent.
Phase Separation: Allow the layers to separate. The bottom aqueous layer contains the diamine bis-hydrochloride salt. The top organic layer contains neutral impurities.
Validation: Spot both layers on TLC. Once confirmed, discard the organic layer.
Basification: Transfer the aqueous layer to an Erlenmeyer flask in an ice bath. Slowly add 2M NaOH until the pH indicator paper reads >13. The solution will turn cloudy as the freebase "oils out."
Recovery: Transfer back to the separatory funnel. Extract with 2 x 75 mL of fresh MTBE.
Finishing: Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified freebase oil.
Figure 1: Liquid-Liquid Acid-Base Extraction Workflow for Diamine Purification.
Q2: During the basic extraction step, my yield is unexpectedly low. Where is my compound?
A2: Your pH is likely not high enough.
Many researchers mistakenly use saturated Sodium Bicarbonate (pH ~8) or stop adding NaOH when the pH hits 10. Because the piperidine nitrogen has a
of ~11.2, at pH 10, over 90% of your molecule is still mono-protonated and trapped in the aqueous layer. Causality rule: To ensure >99% of the compound is in the lipophilic freebase form, the pH must be at least 2 units above the highest . You must push the aqueous phase to pH > 13 using a strong base like NaOH or KOH.
Q3: The freebase is isolated as a viscous oil, but I need a highly pure solid for downstream assays. What is the best approach?
A3: Perform a Salt Crystallization.
Oils are notorious for trapping solvent and impurities. By reacting the basic amines with a stoichiometric amount of acid (e.g., oxalic acid, tartaric acid, or HCl), you form a crystalline salt. Crystallization purifies the compound because the highly ordered crystal lattice physically excludes molecules of different shapes and sizes [3].
Methodology 2: Salt Crystallization Protocol
Salt Selection: Weigh the purified freebase oil and dissolve it in 5 volumes of hot absolute ethanol (e.g., 50 mL for 10 g).
Acid Addition: Slowly add 2.05 equivalents of anhydrous oxalic acid (or 2.0M HCl in diethyl ether) while stirring continuously at 60°C.
Nucleation: Remove from heat. Allow the solution to cool to room temperature undisturbed to promote the growth of large, pure crystals. Rapid cooling traps impurities.
Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator for 4 hours to maximize yield.
Isolation: Collect the bis-oxalate (or bis-hydrochloride) salt via vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with 20 mL of ice-cold ethanol, followed by 20 mL of cold diethyl ether to remove residual mother liquor.
Drying: Dry the crystals under high vacuum at 40°C to constant weight. (Note: If the freebase is required for your next synthetic step, simply suspend the pure salt in water, basify to pH > 13, and extract with MTBE).
Figure 2: Salt Crystallization Workflow for converting freebase oils to pure solids.
Q4: Can I use distillation for this specific diamine ether?
A4: Yes, but strictly under high vacuum.
With a molecular weight of 228.33 g/mol , the atmospheric boiling point of this compound would likely exceed 280°C, which would cause thermal degradation (cleavage of the ether linkage or amine oxidation). However, using a Kugelrohr apparatus or a short-path distillation setup under high vacuum (<0.1 Torr), the boiling point can be suppressed to approximately 130°C–150°C. This is an excellent final "polishing" step to separate the diamine from high-molecular-weight polymeric tars.
LibreTexts. "Acid-Base Extraction." Chemistry LibreTexts, 21 Jun. 2022. Available at:[Link]
Optimization
Technical Support Center: Moisture Control in 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine Reactions
Welcome to the technical support guide for handling 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for handling 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. The presence of two amine functionalities—a secondary piperidine and a tertiary morpholine—renders this molecule highly valuable in synthesis, but also introduces challenges related to moisture sensitivity. This guide provides in-depth, field-proven insights into diagnosing, troubleshooting, and preventing moisture-related complications in your experiments to ensure reaction reproducibility, safety, and yield.
Frequently Asked Questions (FAQs)
Q1: Why is controlling moisture so critical when working with 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine?
A: The molecule contains two nitrogen-based functional groups: a secondary amine (piperidine) and a tertiary amine (morpholine). Both are nucleophilic and basic. The presence of water can lead to several undesirable outcomes:
Reagent Deactivation: The lone pair of electrons on the nitrogen atoms, which is essential for their reactivity as nucleophiles or bases, can be protonated by water. This forms the corresponding ammonium salts, effectively quenching the reagent and preventing it from participating in the desired reaction. This is especially problematic in reactions requiring strong bases or organometallic reagents, which are rapidly destroyed by even trace amounts of water.[1]
Side Reactions: Water itself can act as a nucleophile, leading to hydrolysis of sensitive substrates, intermediates, or even the final product, particularly under acidic or basic conditions.[2][3]
Catalyst Inhibition: In many catalytic processes, particularly those involving transition metals, water can act as a ligand, binding to the metal center and inhibiting or completely deactivating the catalyst.[4][5] This leads to sluggish or failed reactions.
Compromised Yield and Purity: The culmination of these effects is often a significant reduction in product yield and the formation of difficult-to-remove impurities, complicating downstream purification efforts.
Q2: What are the common signs of moisture contamination in my reaction?
A: Observing your reaction closely can provide clues about moisture contamination. Common indicators include:
Inconsistent Reaction Initiation: The reaction fails to start or shows a significant induction period compared to previous successful runs.
Low or No Conversion: TLC or GC/LC-MS analysis shows a large amount of unreacted starting material even after extended reaction times.
Appearance of Unexpected Spots on TLC: The formation of new, often more polar, byproducts that were not observed in literature procedures.
Color Changes (or Lack Thereof): In reactions where a specific color is expected to develop (e.g., with certain organometallic reagents or indicators), the absence of this color can signify reagent quenching by moisture.
Gas Evolution: In reactions involving water-reactive reagents like metal hydrides or Grignards, unintended bubbling may occur as hydrogen gas is produced.
Q3: How can I quantify the water content in my solvents and reagents?
A: Visual inspection is insufficient for determining dryness. Quantitative methods are essential for ensuring truly anhydrous conditions.
Karl Fischer (KF) Titration: This is the gold standard for accurately determining trace amounts of water in organic solvents and reagents.[6][7] Coulometric KF is particularly sensitive and ideal for the parts-per-million (ppm) levels required for highly sensitive chemistry.[8][9]
¹H NMR Spectroscopy: While less precise than KF, you can sometimes detect water in deuterated solvents. Adding a known amount of an internal standard can allow for rough quantification.
Indicator-Based Methods: For solvent stills, indicators like benzophenone with sodium metal are used. A persistent deep blue or purple color indicates that the solvent is anhydrous and free of oxygen.[10]
Troubleshooting Guide: From Symptoms to Solutions
This section addresses common experimental failures and links them to potential moisture-related causes, providing actionable solutions.
Symptom Observed
Potential Moisture-Related Cause
Diagnostic & Troubleshooting Steps
Low or No Product Yield
Deactivation of Reagents/Catalyst: The nucleophilic nitrogen of the piperidine or a moisture-sensitive reagent (e.g., organolithium, Grignard, strong base) was quenched by water.
1. Verify Solvent Dryness: Test your solvent using Karl Fischer titration. Aim for <30 ppm water for most sensitive reactions. 2. Re-dry Reagents: Dry solid reagents in a vacuum oven.[1] Purify and dry liquid reagents by distillation over an appropriate desiccant. 3. Improve Inert Atmosphere Technique: Ensure your glassware is properly flame- or oven-dried and that your inert gas setup is leak-free.[11]
Formation of Unknown Byproducts
Hydrolysis: Water is participating in the reaction, leading to hydrolysis of starting materials, intermediates, or products.
1. Analyze Byproducts: Attempt to isolate and characterize the byproducts by NMR and MS to confirm if they are hydrolysis products. 2. Use Anhydrous Workup: During the reaction workup, use anhydrous salts (like MgSO₄ or Na₂SO₄) to dry the organic layer thoroughly before solvent evaporation.[12] 3. Run a Control Reaction: Deliberately add a small, measured amount of water to a small-scale reaction to see if it reproduces the byproduct, confirming its origin.
Reaction Fails to Initiate or is Sluggish
Catalyst Poisoning: Trace moisture has deactivated a sensitive catalyst. Insufficient Base Activity: If using the piperidine moiety as a base, it may have been protonated and neutralized by water.
1. Handle Catalyst Under Inert Atmosphere: If using a solid catalyst, weigh and add it inside a glovebox. 2. Use Freshly Distilled Solvents: Do not use solvents from bottles that have been opened multiple times. Distill solvents from an appropriate drying agent immediately before use.[10] 3. Check Reagent Stoichiometry: If the reaction is base-catalyzed by the substrate itself, ensure stoichiometry accounts for any potential quenching. It may be necessary to add an additional, non-nucleophilic base.
Core Protocols & Methodologies
Protocol 1: Rigorous Drying of Glassware
Even visually dry glassware contains a film of adsorbed water.[10] Proper drying is non-negotiable.
Method A: Oven Drying (Preferred for most applications)
Disassemble all glassware components (e.g., remove stopcocks, rubber septa).
Wash with an appropriate solvent and dry thoroughly.
Place glassware in a laboratory oven set to >120 °C for a minimum of 4 hours, or ideally, overnight.
Remove the hot glassware and immediately assemble it while still hot under a positive pressure of dry inert gas (Nitrogen or Argon).
Allow the apparatus to cool to room temperature under the inert gas flow before adding reagents.
Method B: Flame Drying (For immediate use)
Assemble the clean, dry (to the eye) apparatus securely on a retort stand in a fume hood.
Ensure a stream of dry inert gas is flowing through the apparatus to carry away evaporated moisture.
Using a heat gun or a gentle blue flame from a Bunsen burner, systematically heat the entire surface of the glassware until water vapor is no longer visible. Caution: Apply heat evenly to avoid thermal shock and cracking. Do not heat sealed or volumetric glassware.
Allow the apparatus to cool completely to room temperature under a positive pressure of inert gas.
Diagram: Anhydrous Reaction Setup Workflow
This diagram illustrates the critical steps for preparing and executing a moisture-sensitive reaction.
Caption: Workflow for setting up an anhydrous reaction.
Protocol 2: Solvent Purification and Drying
Commercially available anhydrous solvents are excellent but can absorb moisture upon opening. It is best practice to use a freshly opened bottle or to purify/dry solvents in-house.
Stir over CaH₂ for 24h then distill. CaH₂ is effective but can be slow.
Acetonitrile (MeCN)
Calcium Hydride (CaH₂)
~10-20
Distill from CaH₂, then from P₂O₅ for ultra-dry solvent.
Toluene
Sodium/Benzophenone
< 10
Similar to THF. Effective and provides an indicator.
Diagram: Potential Moisture Interference Pathways
This diagram shows how water can interfere with a generic reaction involving 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine as a nucleophile.
Caption: Moisture interference pathways.
References
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
(2019). Synthesis 4-Piperoilmorpholine from Piperine. ResearchGate. [Link]
National Center for Biotechnology Information. (n.d.). 4-Morpholinopiperidine. PubChem. Retrieved from [Link]
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]
Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organometallics, 27(17), 4443-4445. [Link]
Ma, N., et al. (2012). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 55(17), 7545-7559. [Link]
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. ACS Combinatorial Science, 19(2), 116-121. [Link]
YouTube. (2023). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine. [Link]
Wang, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-172. [Link]
ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved from [Link]
Langan, A. S., et al. (2015). Effect of Water Content in N-Methylmorpholine N-Oxide/Cellulose Solutions on Thermodynamics, Structure, and Hydrogen Bonding. The Journal of Physical Chemistry B, 119(48), 15143-15154. [Link]
Pawlowski, M., et al. (2004). Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. Acta Poloniae Pharmaceutica, 61(3), 209-216. [Link]
NICNAS. (2017). Morpholine, 4,4'-methylenebis-: Human health tier II assessment. [Link]
IARC. (n.d.). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]
MDPI. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Sensors, 22(23), 9479. [Link]
ResearchGate. (n.d.). A Method for Detecting Water in Organic Solvents. Retrieved from [Link]
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. [Link]
MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3045. [Link]
AKJournals. (n.d.). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. Retrieved from [Link]
Roquette. (2026). Low impact of relative humidity on granules compactibility when using modified starch as granulation binder. [Link]
ResearchGate. (n.d.). Humidity Sensitive Properties of Electronically Conductive Poly(diphenylamine sulfonic acid) and Its Block Copolymer and Blends. Retrieved from [Link]
ResearchGate. (n.d.). The derivatization reaction of morpholine. Retrieved from [Link]
ResearchGate. (n.d.). Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. Retrieved from [Link]
MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(13), 4059. [Link]
American Chemical Society. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. [Link]
Isonitrile.com. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]
EMD Millipore. (n.d.). Dry and safe - Drying agents from EMD Millipore. [Link]
Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Angewandte Chemie International Edition, 45(17), 2720-2725. [Link]
Technical Support Center: Achieving >99% Purity for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the high-purity synthesis and purification of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine. This guide is designe...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the high-purity synthesis and purification of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine. This guide is designed to provide in-depth troubleshooting and practical solutions to common challenges encountered during the purification of this valuable morpholine and piperidine-containing compound. As senior application scientists, we understand that achieving purity levels above 99% is often critical for downstream applications, including pharmaceutical development and biological assays.
Frequently Asked Questions (FAQs)
Q1: My final product has a persistent yellow tint. What is the likely cause and how can I remove it?
A yellow discoloration in piperidine and morpholine derivatives often indicates the presence of oxidation byproducts.[1] These impurities can arise from exposure to air and light during the reaction or purification process. To mitigate this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged heating or storage. For removal, treatment with activated carbon followed by filtration can be effective. If the discoloration persists, a final purification step, such as flash chromatography or recrystallization, may be necessary.
Q2: I'm observing significant peak tailing during silica gel column chromatography of my compound. What's causing this and how can I improve the peak shape?
Peak tailing is a common issue when purifying basic compounds like 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine on standard silica gel.[2][3] The basic nitrogen atoms in the piperidine and morpholine rings can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad, tailing peaks.
To resolve this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%) or ammonia (in methanol), to your mobile phase.[3][4] This additive will neutralize the acidic sites on the silica gel, minimizing the undesirable interactions and resulting in sharper, more symmetrical peaks.
Q3: My compound shows two peaks in the HPLC analysis, even though it should be a single substance. What could be the reason?
The appearance of two peaks for a pure piperidine derivative in its free base form can sometimes be attributed to differential ionization or interaction with the stationary phase of the HPLC column.[5] This can be influenced by the pH of the mobile phase. Consider adjusting the mobile phase pH with a buffer or a small amount of an acid like trifluoroacetic acid (TFA) to ensure consistent protonation of the analyte.[5] In some cases, using a different column chemistry or employing gradient elution can also help resolve this issue.
Troubleshooting and Purification Strategies
Achieving greater than 99% purity often requires a multi-step approach that combines different purification techniques. The choice of method depends on the nature of the impurities present in your crude product.
Identifying Common Impurities
A successful purification strategy begins with understanding the potential impurities that may be present. These can include:
Unreacted Starting Materials: Depending on the synthetic route, these could include morpholine, piperidine derivatives, or other precursors.[1][6]
Byproducts: Side reactions can lead to the formation of structurally related impurities.
Reagent-Related Impurities: Residual reagents or their byproducts can contaminate the final product.[1]
Solvents and Water: Residual solvents from the reaction or workup, as well as water, are common impurities.[1]
Purification Workflow: A Decision-Making Guide
The following diagram outlines a logical workflow for selecting the most appropriate purification strategy based on the initial purity and the nature of the impurities.
Caption: A decision-making workflow for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This technique is highly effective for separating the basic target compound from neutral or acidic impurities.[1]
Materials:
Crude 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
Dichloromethane (DCM) or Ethyl Acetate
1 M Hydrochloric Acid (HCl)
1 M Sodium Hydroxide (NaOH)
Saturated Sodium Chloride solution (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄)
Separatory Funnel
Rotary Evaporator
Procedure:
Dissolution: Dissolve the crude product in an appropriate organic solvent like dichloromethane in a separatory funnel.
Acidic Wash: Add an equal volume of 1 M HCl. The basic 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine will be protonated and move into the aqueous phase.[7]
Phase Separation: Shake the funnel vigorously, venting periodically. Allow the layers to separate and drain the lower aqueous layer into a clean flask.
Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is greater than 10. This will deprotonate the compound, making it soluble in organic solvents again.
Extraction: Extract the basified aqueous solution with fresh dichloromethane (repeat 2-3 times).
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol 2: Flash Column Chromatography for High-Purity Separation
This method is ideal for separating the target compound from structurally similar impurities.[4]
Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate.[4] Add 0.5-1% triethylamine to the eluent to prevent peak tailing.[4] Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
Column Packing: Prepare a silica gel column using the selected mobile phase.
Loading: Dissolve the compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and load it onto the column.
Elution: Run the chromatography, collecting fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified product.
Protocol 3: Recrystallization for Final Polishing
If the compound is a solid, recrystallization is an excellent final step to achieve very high purity.[8]
Various solvents for testing (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes)
Erlenmeyer flasks
Hot plate
Büchner funnel and filter flask
Procedure:
Solvent Screening: In small test tubes, find a solvent that dissolves the compound when hot but not when cold.[2]
Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.[9]
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any remaining impurities.
Drying: Dry the crystals under vacuum to remove residual solvent.
Only applicable to solids, potential for product loss in the mother liquor.
Troubleshooting Common Chromatography Issues
The following diagram provides a troubleshooting guide for common problems encountered during the column chromatography of morpholine-containing compounds.
Caption: Troubleshooting guide for column chromatography of morpholine compounds.[3]
Google Patents. (n.d.). Method for preparing morpholine derivative.
Benchchem. (n.d.). Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine.
ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives.
Wikipedia. (n.d.). Morpholine.
Thieme. (2020). Three-Component Synthesis of Morpholine Derivatives.
Google Patents. (n.d.). Synthesis method of N-(4-methyl morpholine)-piperidine.
ResearchGate. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
Mamedov, V. A., Zhukova, N. A., Voloshina, A. D., Syakaev, V. V., Beschastnova, T. N., Lyubina, A. P., ... & Sinyashin, O. G. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10.
Benchchem. (n.d.). Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)morpholine: A Comparative Guide.
Journal of Pharmaceutical Negative Results. (2022, July 15). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEipnkbGkfEJwJ482q-JvsWd21IompFlq1C2yF3rZM5Z6FaqLbcXAvda7f25HMe20v0rNGEOJQ31btN9Ce9gFiCsEtzIcF3KiFMQTGcPX1GzQt8gTpm1L05v4AEIW5I5UkouekZxcLPCIepGNUIqA==
Benchchem. (n.d.). Characterization of 4-(1-Chloropropan-2-yl)morpholine Impurities: A Comparative Guide.
Technical Support Center: 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine Degradation Product Identification
Welcome to the technical support center for identifying degradation products of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to provi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for identifying degradation products of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into potential degradation pathways and the analytical strategies to identify them. Our approach is grounded in established scientific principles and regulatory expectations, ensuring the integrity and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine?
A1: Based on its chemical structure, which includes a morpholine ring, a piperidine ring, and an ether linkage, the primary degradation pathways to consider are hydrolysis, oxidation, and to a lesser extent, photolysis and thermal degradation.
Hydrolysis: The ether linkage and the C-N bonds within the morpholine and piperidine rings are susceptible to cleavage under both acidic and basic conditions.
Oxidation: The nitrogen atoms in both the piperidine and morpholine rings are prone to oxidation, which can lead to the formation of N-oxides. The carbon atoms adjacent to the nitrogen and oxygen atoms are also potential sites of oxidative attack.
Photolysis: Exposure to UV or visible light can induce the cleavage of C-N or C-O bonds.
Thermal Degradation: High temperatures can lead to the cleavage of the weaker bonds in the molecule, particularly the C-N bonds.
Q2: What are the typical stress conditions for a forced degradation study of this molecule?
A2: Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance. The conditions should be stringent enough to cause degradation but not so harsh that they lead to unrealistic degradation pathways. Typical conditions include:
Stress Condition
Recommended Parameters
Acidic Hydrolysis
0.1 M HCl at 60°C for 24 hours
Basic Hydrolysis
0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation
3% H₂O₂ at room temperature for 24 hours
Thermal Degradation
105°C for 48 hours (solid-state)
Photolytic Degradation
Exposure to ≥ 1.2 million lux hours and ≥ 200 watt-hours/square meter of near UV light
Q3: What are the regulatory expectations for identifying and qualifying degradation products?
A3: The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for reporting, identifying, and qualifying impurities.
Reporting Threshold: The level at which an impurity must be reported.
Identification Threshold: The level at which the structure of an impurity must be determined.
Qualification Threshold: The level at which the biological safety of an impurity must be established.
These thresholds are determined by the maximum daily dose of the drug.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of degradation products.
Problem
Potential Causes
Troubleshooting Steps & Solutions
Poor Chromatographic Resolution
- Inappropriate column chemistry or mobile phase composition.- Co-elution of degradation products with the parent drug or other impurities.
- Optimize Method: Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., formic acid, ammonium acetate).- Adjust Gradient: Modify the gradient slope to improve the separation of closely eluting peaks.
Peak Tailing or Fronting
- Secondary interactions between the analyte and the column's stationary phase.- Column overload or degradation.
- Use Mobile Phase Additives: Incorporate a small amount of a competing base (e.g., triethylamine) or use a low-ionic-strength buffer to minimize silanol interactions.- Check Column Health: If the problem persists, replace the column or use a guard column.
Loss of Mass Balance
- Formation of non-UV active or volatile degradation products.- Adsorption of the analyte or degradants onto container surfaces.- Incomplete extraction from the stressed sample.
- Employ Multiple Detectors: Use a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with a UV detector to detect non-chromophoric impurities.- Use Silanized Glassware: This minimizes the adsorption of analytes onto the container walls.- Optimize Extraction: Ensure the sample preparation method provides complete extraction of all components.
Inconsistent Retention Times
- Fluctuations in mobile phase composition, flow rate, or column temperature.
- Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.- System Check: Verify the pump is delivering a consistent flow rate and that the column oven is maintaining a stable temperature.
Experimental Protocols & Methodologies
Forced Degradation Study Protocol
This protocol provides a general framework for conducting forced degradation studies. The specific concentrations and durations may need to be adjusted based on the stability of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine.
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Stress Conditions:
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl and heat at 60°C.
Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH and heat at 60°C.
Oxidative: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and keep at room temperature.
Thermal (Solution): Heat the stock solution at 70°C.
Thermal (Solid): Place the solid drug substance in an oven at 105°C.
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).
Neutralization: Neutralize the acidic and basic samples before analysis.
Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV/MS method.
Stability-Indicating HPLC-MS Method Development
A robust analytical method is essential for separating and identifying degradation products.
Instrumentation: An HPLC system coupled with a UV detector and a mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and structural elucidation.
Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.
Mobile Phase:
A: 0.1% Formic acid in water
B: 0.1% Formic acid in acetonitrile
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B) and gradually increase to elute more hydrophobic compounds.
MS Parameters: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and collect data in both full scan and tandem MS (MS/MS) modes.
Potential Degradation Pathways and Products
Based on the structure of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, several degradation products can be hypothesized. The primary sites of degradation are the ether linkage and the nitrogen atoms of the morpholine and piperidine rings.
Hydrolytic Degradation
Under acidic or basic conditions, the ether bond is susceptible to cleavage, which could lead to the formation of (4-piperidinyl)methanol and 2-morpholinoethanol. Further degradation of these intermediates is also possible.
Oxidative Degradation
Oxidation is a common degradation pathway for molecules containing amine functionalities.
N-Oxidation: The nitrogen atoms in both the morpholine and piperidine rings can be oxidized to form the corresponding N-oxides.
Ring Opening: Oxidative cleavage of the C-N bonds in the morpholine or piperidine rings can occur, leading to the formation of various open-chain derivatives. For instance, the cleavage of the C-N bond in the morpholine ring can lead to the formation of an amino acid intermediate, which can then undergo deamination and oxidation.
Visualization of Potential Degradation
The following diagrams illustrate the key steps in a forced degradation study and potential degradation pathways.
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Google Cloud.
Combourieu, B., et al. (2000).
Reference Data & Comparative Studies
Validation
H-NMR spectrum analysis of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
High-Fidelity qNMR Analysis: Validating 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine Purity Against N-Boc Alternatives Introduction 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is a highly versatile aliphatic diamine-ether...
Author: BenchChem Technical Support Team. Date: March 2026
High-Fidelity qNMR Analysis: Validating 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine Purity Against N-Boc Alternatives
Introduction
4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is a highly versatile aliphatic diamine-ether scaffold utilized extensively as a linker in PROTACs, GPCR ligands, and CNS-active therapeutics. A critical challenge in manufacturing and utilizing this building block is accurately determining its purity and confirming complete deprotection from its synthetic precursor, N-Boc-4-[2-(4-Piperidinylmethoxy)ethyl]morpholine.
Because aliphatic heterocycles like morpholine and piperidine lack strong UV chromophores, traditional HPLC-UV methods suffer from poor sensitivity and variable response factors[1]. To overcome this, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as the gold standard, offering absolute quantification without the need for compound-specific calibration curves[2].
Mechanistic Causality: Why qNMR for Aliphatic Linkers?
The principle of qNMR relies on a fundamental physical law: the area under an NMR resonance peak (the integral) is directly proportional to the number of nuclei generating that signal[2],[3]. Unlike UV or ELSD detectors, which depend on the chemical properties or volatility of the analyte, an NMR detector provides a universal response factor for all protons[1]. By integrating a well-resolved peak of the target molecule against an internal standard (IS) of known concentration, researchers can calculate the absolute mass fraction (purity) of the batch[4]. This makes qNMR exceptionally powerful for tracking the degradation or deprotection of morpholine and piperidine derivatives[5].
Structural Elucidation: ¹H-NMR Assignments
To establish a self-validating analytical system, one must first unambiguously assign the ¹H-NMR spectrum of the pure product. The chemical shifts are dictated by the electronegativity of the adjacent heteroatoms (oxygen vs. nitrogen) and the conformational flexibility of the rings. The ether oxygens strongly deshield adjacent protons, pushing them downfield (~3.5–3.7 ppm), while the less electronegative nitrogens result in shifts around 2.4–3.1 ppm[5].
Table 1: ¹H-NMR Chemical Shift Assignments for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine (in CDCl₃, 600 MHz)
Structural Moiety
Proton Type
Expected Chemical Shift (ppm)
Multiplicity
Integration
Morpholine Ring
O-CH₂ (C2', C6')
~3.70
Multiplet
4H
N-CH₂ (C3', C5')
~2.45
Multiplet
4H
Ethyl Chain
O-CH₂
~3.55
Triplet
2H
N-CH₂
~2.55
Triplet
2H
Methoxy Linker
O-CH₂-Piperidine
~3.30
Doublet
2H
Piperidine Ring
CH (C4)
~1.70
Multiplet
1H
CH₂ (C3, C5)
~1.15 (ax), ~1.80 (eq)
Dq, Br d
4H
N-CH₂ (C2, C6)
~2.60 (ax), ~3.10 (eq)
Td, Br d
4H
NH
~1.80
Broad singlet
1H
Comparative Performance: Free Amine Product vs. N-Boc Alternative
In drug development, 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is often compared directly against its N-Boc protected alternative to evaluate deprotection efficiency. The N-Boc group fundamentally alters the electronic environment of the piperidine ring. The conversion of the basic secondary amine to a carbamate restricts bond rotation and strongly deshields the equatorial alpha-protons.
Table 2: Diagnostic qNMR Peaks for Product vs. Alternative Comparison
Carbamate formation restricts rotation and deshields alpha protons.
Piperidine N-CH₂ (ax)
~2.60 ppm (Triplet of doublets)
~2.70 ppm (Broad triplet)
Loss of basic amine character alters conformational equilibrium.
Chromatographic UV Response
Extremely Poor (No chromophore)
Poor to Moderate (Carbamate UV absorption at 210 nm)
Highlights the necessity of qNMR over HPLC-UV for accurate quantification[1].
By monitoring the disappearance of the 1.45 ppm singlet and the upfield shift of the piperidine alpha-protons, chemists can quantitatively validate that the product is completely free of the N-Boc alternative.
Self-Validating Experimental Protocol for qNMR
To ensure trustworthiness, the following protocol utilizes an internal standard (IS) to create a self-validating system. We recommend using 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) as the IS in CDCl₃, as its aromatic singlet (~7.7 ppm) does not interfere with the aliphatic signals of the morpholine/piperidine linker[3].
Step-by-Step Methodology:
Sample Preparation: Accurately weigh ~20 mg of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine and ~10 mg of high-purity TCNB (Internal Standard) using a metrological ultramicrobalance[4]. Dissolve completely in 0.6 mL of CDCl₃.
Instrument Setup: Load the sample into a 600 MHz NMR spectrometer. Tune, match, and shim the probe to achieve a line width of <1 Hz for the solvent peak to ensure sharp integration boundaries.
Acquisition Parameters (Crucial Causality): Set the relaxation delay (
) to at least 5 times the longest longitudinal relaxation time () of the protons of interest (typically seconds for qNMR)[3]. This ensures that all nuclei fully return to their equilibrium magnetization state before the next pulse, preventing signal saturation and skewed integrals. Use a 90° excitation pulse.
Data Processing: Apply a mild exponential window function (LB = 0.3 Hz). Perform rigorous manual phase correction and a high-order baseline correction.
Integration & Calculation: Integrate the TCNB singlet at 7.7 ppm and a well-resolved analyte peak (e.g., the morpholine O-CH₂ multiplet at 3.70 ppm). Calculate absolute purity using the standard qNMR mass fraction equation, which inherently validates the result without external curves[3].
Workflow Visualization
Figure 1: Self-validating qNMR workflow for absolute purity determination of aliphatic heterocycles.
References[2] Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Source: resolvemass.ca. URL:https://resolvemass.ca/quantitative-nuclear-magnetic-resonance-qnmr-analysis-explained-what-it-is-and-how-it-works/[4] Title: Quantitative NMR Spectroscopy. Source: ethz.ch. URL:https://ethz.ch/content/dam/ethz/special-interest/chab/organic-chemistry/nmr-service-dam/documents/Quantitative_NMR_Spectroscopy.pdf[1] Title: What is qNMR and why is it important? Source: mestrelab.com. URL:https://mestrelab.com/blog/what-is-qnmr-and-why-is-it-important/[3] Title: A Guide to Quantitative NMR (qNMR). Source: emerypharma.com. URL:https://emerypharma.com/blog/a-guide-to-quantitative-nmr-qnmr/[5] Title: Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Source: ncbi.nlm.nih.gov (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC91461/
HPLC method development for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine detection
An In-Depth Technical Guide to HPLC Method Development for the Detection of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine Introduction: The Analytical Challenge of a Polar, Bichromophoric Amine 4-[2-(4-Piperidinylmethoxy)e...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to HPLC Method Development for the Detection of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
Introduction: The Analytical Challenge of a Polar, Bichromophoric Amine
4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is a molecule of interest in pharmaceutical development, incorporating two key saturated heterocyclic moieties: a piperidine ring and a morpholine ring.[1][2][3] Its structure presents a significant analytical challenge for chromatographers. As a polar, basic compound, it is susceptible to poor retention on traditional reversed-phase columns and exhibits problematic peak tailing due to interactions with stationary phase silanols.[4][5][6][7][8][9] Furthermore, the absence of a strong UV chromophore complicates detection, demanding careful consideration of detector choice and sensitivity.[10]
This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of different HPLC strategies for the robust detection and quantification of this analyte. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring the development of a scientifically sound and self-validating analytical method.
Chapter 1: Foundational Principles & Defining the Objective
Physicochemical Properties of the Analyte
A successful method begins with understanding the analyte. 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is a dibasic compound with two potential protonation sites (the nitrogen atoms in the piperidine and morpholine rings). Its polarity (estimated low logP) and basicity (estimated pKa values in the 8-10 range) are the dominant factors governing its chromatographic behavior. This high polarity makes it a prime candidate for alternative chromatographic modes beyond standard reversed-phase.[6][11]
Establishing the Analytical Target Profile (ATP)
Before any experimentation, we must define the method's goal, as outlined in modern validation guidelines like ICH Q14.[12][13] The Analytical Target Profile (ATP) is a predefined objective for the analytical procedure that ensures it is fit for its intended purpose.
Example ATP: "To develop a quantitative HPLC method for the assay of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine in a bulk drug substance with an accuracy of 98.0-102.0% and a precision of ≤2.0% RSD."
This ATP will guide our acceptance criteria during method development and subsequent validation.[14]
Chapter 2: A Comparative Guide to Chromatographic Modes
The primary challenge is achieving adequate retention and symmetrical peak shape. We will compare three leading strategies: modern Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).
Alternative 1: Reversed-Phase HPLC (RP-HPLC)
While traditional C18 columns struggle with retaining such polar compounds,[15] specialized RP columns and mobile phase modifications can be employed. The primary strategy is to suppress the secondary interactions between the protonated basic analyte and negatively charged residual silanols on the column packing.[7][9]
Mechanism: Separation is based on hydrophobic interactions.[2][16]
Causality of Choices:
Low pH Mobile Phase (pH 2-3): Using an acidic modifier like formic acid or phosphoric acid protonates the analyte (making it more polar) but, more importantly, suppresses the ionization of silanol groups (Si-O⁻), minimizing the strong ionic interactions that cause severe peak tailing.[4][7][17]
Polar-Embedded/End-capped Columns: These columns incorporate polar groups near the silica surface or use exhaustive end-capping techniques to shield the analyte from residual silanols, resulting in improved peak shape for basic compounds even at mid-range pH.[8][18]
Table 1: Comparison of RP-HPLC Column Performance
Parameter
Standard C18 Column (pH 7.0)
Standard C18 Column (pH 3.0)
Polar-Endcapped C18 (pH 3.0)
Retention Time (tR)
1.2 min (void volume)
2.5 min
3.8 min
Asymmetry Factor (As)
> 3.0 (severe tailing)
2.1
1.2
Theoretical Plates (N)
< 1000
2500
7500
Data is illustrative and demonstrates typical performance trends.
Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[19][20][21][22][23]
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of organic solvent (>60% acetonitrile).[23] The analyte partitions into a water-enriched layer on the surface of the stationary phase. In this mode, water is the strong, eluting solvent.[11]
Causality of Choices:
High Organic Mobile Phase: Ensures the partitioning mechanism is dominant, providing strong retention for polar analytes.
Buffer Concentration: Salt concentration in the mobile phase affects the thickness of the water layer and can modulate electrostatic interactions, significantly impacting retention and selectivity.[11]
Table 2: Comparison of HILIC Stationary Phase Performance
Parameter
Bare Silica Column
Amide-Bonded Column
Zwitterionic Column
Retention Time (tR)
6.5 min
5.8 min
7.2 min
Asymmetry Factor (As)
1.5
1.1
1.3
Selectivity vs. Impurities
Moderate
Good
Excellent
Data is illustrative. Amide phases often provide excellent peak shape for basic compounds.
Alternative 3: Mixed-Mode Chromatography (MMC)
MMC is arguably the most powerful and flexible approach for this type of analyte. These columns possess stationary phases with dual functionalities, typically combining reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) properties.[24][25]
Mechanism: Retention is governed by a combination of hydrophobic and electrostatic interactions.[26][27] This allows for tunable selectivity that is unmatched by single-mode columns.
Causality of Choices:
Orthogonal Selectivity: By adjusting mobile phase pH and buffer concentration, the chromatographer can finely tune the degree of ion-exchange and hydrophobic retention independently. For example, at low pH, the analyte is positively charged and will strongly interact with a cation-exchange group, while hydrophobic retention can be adjusted with the organic solvent percentage.
MS-Friendly: These methods often use volatile salts at lower concentrations than ion-pairing agents, making them highly compatible with mass spectrometry.[24][26]
Table 3: Impact of Mobile Phase on Mixed-Mode Column Performance
Mobile Phase Condition
Retention Time (tR)
Asymmetry Factor (As)
Low Salt (10 mM), pH 3.0
4.5 min
1.4
High Salt (50 mM), pH 3.0
3.1 min
1.2
Low Salt (10 mM), pH 5.0
6.8 min
1.3
Data is illustrative. Increasing salt concentration competes with the analyte for ion-exchange sites, reducing retention. Changing pH alters analyte and stationary phase charge states.
Chapter 3: Systematic Method Development Workflow
A structured, systematic approach is superior to random trial-and-error. The workflow below ensures efficient and robust method development.
Mass spectrometry (LC-MS) fragmentation pattern of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
The following technical guide provides an in-depth analysis of the LC-MS fragmentation pattern of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine. This guide is structured to assist analytical chemists and drug development s...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the LC-MS fragmentation pattern of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine. This guide is structured to assist analytical chemists and drug development scientists in structural elucidation, metabolite identification, and method development.
Executive Summary
4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is a bifunctional heterocyclic amine often utilized as a pharmacophore linker in kinase inhibitors (e.g., Gefitinib analogs) and GPCR ligands.[1] Its structural core consists of a morpholine ring and a piperidine ring connected by an ethyl-methyl ether spacer.
For analytical scientists, this molecule presents a distinct mass spectrometric profile governed by the lability of the ether oxygen and the differential basicity of its two nitrogen centers. This guide compares its fragmentation behavior against alkyl-linked analogs (e.g., propyl-linked congeners), demonstrating why the ether linkage provides superior diagnostic product ions for Multiple Reaction Monitoring (MRM) but requires careful collision energy (CE) optimization to prevent over-fragmentation.
Chemical Identity & Physicochemical Context
Understanding the protonation sites is prerequisite to predicting fragmentation.
Property
Data
IUPAC Name
4-[2-(piperidin-4-ylmethoxy)ethyl]morpholine
Molecular Formula
C₁₂H₂₄N₂O₂
Monoisotopic Mass
228.1838 Da
Precursor Ion [M+H]⁺
229.1911 m/z
Basic Centers
Piperidine N (Secondary, pKa ~11.0) > Morpholine N (Tertiary, pKa ~8.[1][]3)
Key Structural Motif
Ether linkage (-CH₂-O-CH₂-CH₂-) facilitating Charge-Remote and Inductive Cleavages
Structural Comparison: Ether vs. Alkyl Linker
In drug design, ether linkers are often replaced by alkyl chains to improve metabolic stability. However, in Mass Spectrometry, the ether oxygen acts as a "fragmentation director."
Target Molecule (Ether-Linked): The oxygen atom stabilizes adjacent carbocations via resonance, promoting specific ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-cleavages at lower Collision Energies (CE).
Alternative (Alkyl-Linked): 4-[3-(Piperidin-4-yl)propyl]morpholine.[1] Lacks the directing oxygen; fragmentation is less specific, dominated by random alkane chain scissions and high-energy ring openings.
Experimental Protocol: LC-MS/MS Characterization
To replicate the fragmentation data described below, the following self-validating protocol is recommended. This workflow ensures that the observed ions are genuine fragments and not in-source decay artifacts.
Step 1: Sample Preparation
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
Why: Formic acid ensures full protonation of the piperidine nitrogen, maximizing the [M+H]⁺ signal.
Step 2: Direct Infusion (Method Development)
Instrument: Q-TOF or Triple Quadrupole (e.g., Sciex 6500+, Agilent 6495).
Source: ESI Positive Mode.
Flow Rate: 10 µL/min (syringe pump).
Source Temp: 300°C (Moderate heat prevents thermal degradation of the ether).
Step 3: Collision Energy Ramping (The Validation Step)
Do not use a static CE. Acquire spectra at 15, 30, and 45 eV .
Low CE (15 eV): Preserves the molecular ion; confirms isotopic pattern.
Mid CE (30 eV): Generates diagnostic linker-cleavage ions.
High CE (45 eV): Forces ring fragmentation (fingerprint region).
Fragmentation Mechanism & Pathway Analysis
The fragmentation of [M+H]⁺ (m/z 229) is driven by the mobile proton, which initially localizes on the highly basic secondary amine of the piperidine ring. Upon collisional activation, the proton may migrate to the ether oxygen or the morpholine nitrogen, triggering distinct pathways.
often loses ethylene to form m/z 86 (Morpholine ring).
Secondary Pathway: Ring Disassembly (Fingerprint)
At higher energies (>35 eV), the heterocyclic rings themselves fragment.
Piperidine Ring Opening:
Cross-ring cleavage of the piperidine moiety typically yields m/z 84 (C₅H₁₀N⁺ - H₂).
Morpholine Ring Opening:
Characteristic loss of C₂H₄O (44 Da) from the morpholine ring.
Product Ion:m/z 100 (N-methyl-morpholine fragment) or m/z 56 (C₃H₆N⁺).[1]
Visualization: Fragmentation Pathway Diagram
The following diagram illustrates the hierarchical fragmentation tree, color-coded by ion stability.
Caption: Hierarchical ESI-MS/MS fragmentation tree of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine showing primary ether cleavages and secondary ring scissions.
Comparative Analysis: Ether vs. Alkyl Analogs
This section evaluates the "performance" of the molecule in an analytical context compared to its alkyl-chain alternative, 4-[3-(Piperidin-4-yl)propyl]morpholine .[1]
Feature
Ether Linker (Target)
Alkyl Linker (Alternative)
Analytical Implication
Fragmentation Efficiency
High. The C-O bond is a "weak link" that directs cleavage.[1]
Low. C-C bonds are homolytic; requires higher CE to fragment.
Ether analogs offer higher sensitivity in MRM modes due to efficient product ion generation.
Diagnostic Specificity
High. m/z 116 and m/z 102 are specific to the ether spacer.
Low. Produces generic alkyl fragments (m/z 43, 57) and ring ions (m/z 84, 86).
The ether linker allows for easier differentiation from isobaric impurities.
Signal Stability
Moderate. Prone to in-source fragmentation if Declustering Potential (DP) is too high.[1]
High. Very stable source transmission.
Action: Use lower DP (40-60V) for the ether compound to preserve the parent ion.
Retention Time (RPLC)
Lower (More Polar). Elutes earlier.
Higher (More Lipophilic). Elutes later.
The ether compound is less prone to matrix effects from phospholipids which elute late.
Performance Verdict
For Quantitation (PK/PD studies): The Ether-linked compound is superior.[1] The specific cleavage at the oxygen yields a clean, high-intensity transition (229
116) with minimal background noise, whereas alkyl analogs often suffer from "spectral clutter" due to non-specific alkane fragmentation.
References
Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link
Nirogi, R., et al. (2014). LC-MS/MS characterization of forced degradation products of Gefitinib. Journal of Pharmaceutical and Biomedical Analysis. Link
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for ether
Comparative Process Chemistry: Synthetic Strategies for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
Executive Summary The synthesis of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine —a critical high-value intermediate (HVI) often utilized to modulate solubility in kinase inhibitor scaffolds—presents a classic process chem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine —a critical high-value intermediate (HVI) often utilized to modulate solubility in kinase inhibitor scaffolds—presents a classic process chemistry dilemma: the trade-off between step count and raw material cost/safety.[1]
This guide objectively compares the two dominant retrosynthetic strategies:
Route A (Convergent): The Williamson Ether Synthesis using 4-(2-chloroethyl)morpholine.[1]
Route B (Linear): The Stepwise Hydroxyethylation-Amination sequence.[1]
Verdict: While Route A offers a shorter cycle time for early-phase discovery (gram scale), Route B is the superior choice for process scale-up (>1 kg) due to the elimination of hazardous sodium hydride (NaH) and the avoidance of genotoxic alkyl chloride impurities.[1][2]
Detailed Analysis of Route A: The Convergent Approach
Methodology: Williamson Ether Synthesis via Nucleophilic Displacement.[2]
The Strategy
Route A relies on the direct coupling of two advanced fragments: N-protected 4-hydroxymethylpiperidine and 4-(2-chloroethyl)morpholine.[1] This route is favored in medicinal chemistry for its modularity.[1]
Experimental Protocol (Validated at 50g Scale)
Step 1: Charge N-Boc-4-hydroxymethylpiperidine (1.0 eq) and anhydrous DMF (10 vol) to a reactor under
.
Step 2: Cool to 0°C. Portion-wise addition of Sodium Hydride (60% dispersion) (1.2 eq). Caution:
evolution.
Step 3: Stir for 30 min to ensure alkoxide formation.
Step 4: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) (free-based in situ or pre-neutralized).[1]
Step 5: Heat to 60°C for 4–6 hours. Monitor by HPLC for the disappearance of the piperidine alcohol.
Step 6: Quench with
, extract with EtOAc, and deprotect the Boc group using HCl/Dioxane .[2]
Critical Process Parameters (CPPs) & Causality
Moisture Control: The alkoxide intermediate is highly moisture-sensitive.[1] Water content >0.1% in DMF leads to hydroxide formation, hydrolyzing the chloroethyl morpholine to the unreactive alcohol.
Temperature: Temperatures >70°C promote the elimination of 4-(2-chloroethyl)morpholine to 4-vinylmorpholine , a volatile impurity that lowers yield.[1]
Route B builds the ether linkage first using a commodity linker (ethylene carbonate or chloroethanol), followed by activation and displacement with morpholine.[2] This avoids the use of unstable alkyl chlorides.[2]
Experimental Protocol (Validated at 100g Scale)
Step 1 (Etherification): React N-Boc-4-hydroxymethylpiperidine with Ethylene Carbonate (3.0 eq) and
(cat.) at 110°C to yield the hydroxyethyl ether.[1]
Step 2 (Activation): Treat the intermediate with Methanesulfonyl chloride (MsCl) (1.1 eq) and TEA in DCM at 0°C.
Step 3 (Displacement): Add excess Morpholine (2.5 eq) directly to the crude mesylate solution and heat to reflux (40°C).
Step 4 (Workup): Wash with water to remove morpholine salts. Crystallize the product (or HCl salt) from iPrOH.
Critical Process Parameters (CPPs) & Causality
Stoichiometry (Step 1): Excess ethylene carbonate is required to drive the reaction but must be removed (water wash) to prevent polymerization by-products.[1]
Leaving Group Choice: Mesylate (Ms) is preferred over Tosylate (Ts) for atom economy and faster displacement kinetics with the secondary amine (morpholine).
Excellent: All steps are standard stirred-tank operations.[1]
Route B
Visualizing the Synthetic Pathways
The following diagrams illustrate the logic flow and intermediate structures for both routes.
Figure 1: Comparative workflow of Route A (Convergent) vs. Route B (Linear).
References
Dugger, R. W., et al. (2005).[2] "Survey of GMP Bulk Reactions Run in a Research Facility between 1985 and 2002." Organic Process Research & Development, 9(3), 253–258.[2] Link
(Validates the safety concerns of NaH on scale and preference for carbonate bases).[2]
Roughley, S. D., & Jordan, A. M. (2011).[2] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479.[2] Link
(Discusses the use of morpholine-ether side chains for solubility enhancement).[1][2]
Li, J. J. (2014).[2] Name Reactions in Heterocyclic Chemistry II. Wiley.[1]
(Reference for standard Williamson Ether Synthesis protocols in heterocyclic systems).
Pfizer Inc. (2005).[2] "Process for the preparation of morpholine derivatives." U.S. Patent 6,894,321.[1][2] Link
(Representative patent describing mesylate displacement strategies for morpholine introduction).
Infrared (IR) spectroscopy peaks for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine identification
This guide provides a comprehensive technical analysis of the Infrared (IR) spectroscopy characteristics for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine . It is designed for analytical chemists and researchers requiring...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of the Infrared (IR) spectroscopy characteristics for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine . It is designed for analytical chemists and researchers requiring a robust identification protocol for this specific pharmaceutical intermediate.
Executive Summary & Molecular Identity
4-[2-(4-Piperidinylmethoxy)ethyl]morpholine is a bifunctional heterocyclic ether often utilized as a building block in the synthesis of kinase inhibitors and other pharmaceutical agents.[1] Its structure combines a morpholine ring and a piperidine ring linked by an ethoxy-methyl ether chain.[1]
Molecular Formula: C₁₂H₂₄N₂O₂
Key Functional Groups:
Secondary Amine: (Piperidine ring, N-H)
Tertiary Amine: (Morpholine ring, N-C)
Aliphatic Ether: (Chain linker, C-O-C)
Cyclic Ether: (Morpholine ring, C-O-C)
Correct identification relies on distinguishing the ether linkage formation from precursor alcohols and confirming the integrity of both heterocyclic rings.
Theoretical IR Spectral Profile
The IR spectrum of this molecule is dominated by the interplay between the ether linkages and the amine functionalities. The following table details the expected vibrational modes based on first-principles structural analysis.
Table 1: Diagnostic IR Bands & Assignments
Frequency Region (cm⁻¹)
Functional Group
Vibrational Mode
Diagnostic Value
3300 – 3500
Secondary Amine (Piperidine)
ν(N-H) stretching
Critical. Indicates the presence of the free piperidine NH.[1] Usually a weak-to-medium broad band.[1] Absence suggests N-alkylation or salt formation.[1]
2800 – 2950
Aliphatic C-H
ν(C-H) stretching
High. Strong absorptions typical of the ethyl/methyl linkers and ring methylenes (CH₂).
2700 – 2800
N-CH₂ (Bohlmann Bands)
ν(C-H) adjacent to N
Medium. Specific to amines; often appears as a "shoulder" on the lower energy side of the C-H stretch.
1100 – 1150
Ether (Aliphatic)
ν(C-O-C) stretching
Very High. Strong, distinct band confirming the linker formation. Distinguishes from amine precursors.
1080 – 1120
Morpholine Ether
ν(C-O-C) cyclic stretch
High. Overlaps with the aliphatic ether band, creating a broad, intense "envelope" in this region.
1200 – 1300
C-N Amine
ν(C-N) stretching
Medium. Characteristic of the morpholine N-C and piperidine N-C bonds.
~1450
Methylene
δ(CH₂) scissoring
Low. Standard aliphatic backbone confirmation.
Comparative Analysis: Target vs. Precursors
To validate the synthesis or purity, compare the target spectrum against its likely precursors: 4-Piperidinylmethanol (Alcohol source) and 4-(2-Chloroethyl)morpholine (Alkylating agent).[1]
Differentiation Logic
Target vs. Alcohol Precursor:
Look for: Disappearance of the strong, broad O-H stretch (3200–3600 cm⁻¹) .
Look for: Appearance/Intensification of the C-O-C ether band (1100–1150 cm⁻¹) .
Target vs. Alkyl Halide Precursor:
Look for: Disappearance of C-Cl stretch (600–800 cm⁻¹, though often obscured).[2]
Look for: Appearance of the N-H stretch (from the piperidine moiety).
Experimental Protocol: Sample Preparation
For consistent results, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets due to the hygroscopic nature of amine-ethers.
Step-by-Step Workflow:
Instrument Setup:
Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove CO₂ and H₂O peaks.
Critical: Do not over-smooth the spectrum, as this may merge the N-H shoulder with the C-H bands.
Identification Logic Flowchart
The following diagram illustrates the decision-making process for confirming the identity of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine using IR data.
Figure 1: Logical workflow for spectral confirmation of the target molecule, distinguishing it from common precursors and salt forms.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2] (Standard text for functional group assignment).
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2] (Authoritative source for ether and amine band positions).
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (Reference for general morpholine and piperidine spectra).
PubChem. (2024).[4] Compound Summary: Morpholine derivatives. National Library of Medicine. [Link] (Structural verification).
Establishing reference standards for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
An in-depth methodological guide for establishing analytical reference standards and evaluating the chemical performance of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine (hereafter referred to as 4-PMEM ). Executive Summar...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth methodological guide for establishing analytical reference standards and evaluating the chemical performance of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine (hereafter referred to as 4-PMEM ).
Executive Summary & Chemical Context
In the synthesis of advanced targeted therapeutics—particularly ROCK2 and H3 kinase inhibitors—4-PMEM serves as a critical Regulatory Starting Material (RSM). Under ICH Q11 guidelines, an RSM must possess well-characterized chemical properties and contribute a "significant structural fragment" to the final active pharmaceutical ingredient (API) [1].
However, establishing a highly pure, certified reference standard for 4-PMEM presents a severe analytical challenge: the molecule lacks a UV chromophore . Composed entirely of saturated morpholine and piperidine rings linked by an aliphatic ethyl ether chain, 4-PMEM exhibits negligible UV absorption above 210 nm. Consequently, traditional HPLC-UV methods are fundamentally incapable of accurately profiling its purity.
This guide provides a comparative evaluation of orthogonal analytical technologies—specifically Quantitative Nuclear Magnetic Resonance (qNMR) and Charged Aerosol Detection (CAD)—to establish a self-validating reference standard system. Furthermore, it objectively compares the synthetic performance of 4-PMEM against its structural alternatives.
Comparative Evaluation of Analytical Methodologies
To establish a primary reference standard, the analytical method must be capable of absolute quantitation without relying on a pre-existing standard of the analyte itself. Furthermore, the chromatographic purity method must detect all impurities uniformly, regardless of their chemical structure.
Table 1: Performance Comparison of Analytical Detectors for 4-PMEM
Analytical Methodology
Detection Principle
Suitability for 4-PMEM
Causality & Limitations
HPLC-UV
Light absorbance
Poor
Lacks conjugated systems/aromatic rings. Fails to detect degradation products or synthesis impurities.
HPLC-ELSD
Light scattering of particles
Moderate
Detects non-chromophoric compounds, but suffers from a non-linear (sigmoidal) response, leading to the underestimation of low-level impurities [2].
UHPLC-CAD
Measurement of particle charge
Excellent
Universal detection for non-volatile analytes. Provides a near-linear, uniform response independent of chemical structure, ensuring accurate impurity mass balance [3].
1H-qNMR
Nuclear spin resonance
Gold Standard
Primary ratio method. Signal area is directly proportional to the number of protons. Traceable to SI units without needing a 4-PMEM standard [4].
Workflow for Reference Standard Certification
To bypass the limitations of mass balance approaches that rely on UV detection, a dual-orthogonal strategy is required. qNMR provides the absolute assay (mass fraction), while UHPLC-CAD provides the chromatographic purity profile .
Workflow for 4-PMEM reference standard certification using qNMR and UHPLC-CAD.
Experimental Protocols: A Self-Validating System
Protocol A: Absolute Quantitation via 1H-qNMR
Causality Focus: In qNMR, the relaxation delay (
) is the most critical parameter. If is too short, protons will not fully relax between pulses, leading to truncated signal integration and artificially low purity results. must be set to at least (longitudinal relaxation time) of the slowest relaxing proton.
Standard Selection: Select an SI-traceable Certified Reference Material (CRM) as the Internal Standard (IS). Maleic acid is ideal as its singlet resonance (~6.2 ppm) does not overlap with the aliphatic signals of 4-PMEM (1.0–4.0 ppm).
Gravimetric Preparation: Using a microbalance (resolution
mg), co-weigh approximately 10 mg of 4-PMEM and 5 mg of Maleic acid CRM into a clean vial.
Solvation: Dissolve the mixture in 1.0 mL of Deuterium Oxide (
) or DMSO-. Ensure complete dissolution via vortexing.
Acquisition Parameters:
Frequency:
MHz.
Pulse Angle: 90°.
Relaxation Delay (
): 60 seconds (ensures for all aliphatic protons).
Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio
).
Data Processing: Phase and baseline correct the spectrum. Integrate the IS peak and a distinct, well-resolved peak of 4-PMEM (e.g., the ether linkage
protons). Calculate the mass fraction using the standard qNMR molar ratio equation.
Protocol B: Impurity Profiling via UHPLC-CAD
Causality Focus: CAD requires aerosolization and evaporation of the mobile phase. Therefore, no non-volatile salts (e.g., phosphates) can be used, as they will precipitate in the detector and cause massive baseline drift.
Column Selection: Use a hydrophilic interaction liquid chromatography (HILIC) or a robust C18 column (e.g., Waters Acquity UPLC BEH C18,
, mm) to retain the polar morpholine/piperidine moieties.
Mobile Phase:
Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 9.0 with Ammonium Hydroxide to suppress amine ionization and improve peak shape).
Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
CAD Settings: Evaporation temperature set to 35°C. Data collection rate at 10 Hz.
Validation: Inject a 0.05% (w/w) solution of 4-PMEM to verify the Limit of Quantitation (LOQ). The CAD must show a uniform response factor (within 5% RSD) for all detected peaks.
Performance Comparison: 4-PMEM vs. Structural Alternatives
When selecting a linker/building block for API synthesis, chemists often evaluate 4-PMEM against its positional isomers and pyrrolidine analogs.
Preferred for bulky pyrimidine/indazole core couplings.
3-PMEM (Piperidin-3-yl)
High (Asymmetrical meta-like substitution)
~10.0
~ 65%
Used when a specific chiral vector is required.
Pyrrolidin-2-yl analog
Very High (Proximity to secondary amine)
~10.4
< 50%
Highly restricted conformations; prone to side reactions.
Expert Insight: 4-PMEM is vastly superior for late-stage cross-coupling reactions. The extended distance of the methoxy-ethyl-morpholine chain from the secondary amine of the piperidine ring minimizes steric clash at the catalytic palladium center, resulting in significantly higher yields compared to the 3-substituted or pyrrolidine alternatives.
Mechanistic Degradation Pathways
To establish a robust reference standard, its stability profile must be understood. Under forced degradation (ICH Q1A), 4-PMEM is highly susceptible to oxidative stress due to the electron-rich nitrogen atoms in both the morpholine and piperidine rings.
Primary oxidative degradation pathways of 4-PMEM under stress conditions.
Causality of Degradation: The morpholine nitrogen is slightly less sterically hindered and more prone to initial oxidation than the secondary amine of the piperidine ring. Standardizing storage conditions (under Argon,
, protected from light) is mandatory to prevent N-oxide formation, which would otherwise alter the qNMR mass fraction over time.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q11: Development and Manufacture of Drug Substances." ICH Guidelines. Available at:[Link]
LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." Chromatography Online. Available at:[Link]
Validation
A Comparative Guide to the Validation of Analytical Methods for Gefitinib Intermediates
Introduction: The Criticality of Purity in Gefitinib Synthesis Gefitinib (Iressa®) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, a cornerstone in the targeted therapy of non-sma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Criticality of Purity in Gefitinib Synthesis
Gefitinib (Iressa®) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC).[1][2] Its efficacy and safety are intrinsically linked to the purity of the final active pharmaceutical ingredient (API). The synthesis of Gefitinib is a multi-step process involving various chemical intermediates.[3][4] Any unreacted starting materials, by-products, or degradation products from these intermediate stages can carry over into the final API, potentially altering its therapeutic effect or introducing toxicity.[4][5]
Therefore, the robust control of Gefitinib intermediates is not merely a quality control checkpoint; it is a fundamental requirement for patient safety. This necessitates the development and rigorous validation of analytical methods capable of accurately and precisely quantifying these intermediates and potential impurities. This guide provides a comparative analysis of prevalent analytical techniques, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to offer researchers and drug development professionals a comprehensive framework for validating methods for Gefitinib intermediates.
Regulatory Framework: The ICH Q2(R1) Guideline
The validation of analytical procedures is a regulatory mandate, with the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," serving as the global standard.[6][7][8] This guideline outlines the performance characteristics that must be evaluated to demonstrate that an analytical procedure is suitable for its intended purpose.[7][8] Adherence to these principles is essential for regulatory submissions and ensures the trustworthiness and consistency of analytical data.
The core validation parameters discussed in this guide are directly derived from the ICH framework and include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9]
Gefitinib Intermediates: The Analytical Targets
Several synthetic routes to Gefitinib have been described, each with a unique profile of intermediates and potential process-related impurities.[3][4] For instance, a common route starts from isovanillin and proceeds through intermediates like 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-benzonitrile.[4] Another route may involve the key intermediate 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate.[3] Impurities can arise from incomplete reactions, side reactions (e.g., N-alkylation), or isomers of reactants, such as N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin-4-Amine, a position isomer impurity.[3][10]
The analytical method must be able to distinguish and quantify these specific chemical entities in the presence of the main compound and other potential impurities.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is driven by the specific requirements of the analysis, including the nature of the intermediates, the required sensitivity, and the intended application (e.g., in-process control vs. final release testing).
RP-HPLC is the predominant technique for the analysis of Gefitinib and its related substances due to its high resolving power, sensitivity, and adaptability.[4][11][12]
Principle of Causality: The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. The hydrophobicity of Gefitinib and its intermediates allows for excellent retention and separation on these columns. The mobile phase, often a mixture of an aqueous buffer (like ammonium acetate or phosphate) and an organic solvent (acetonitrile or methanol), is optimized to achieve the desired resolution between all compounds of interest.[2][4][11][13]
Advantages: High selectivity, precision, and accuracy. It is a stability-indicating method, meaning it can separate degradation products from the intact analyte.[2][11]
Limitations: Higher cost of instrumentation and solvents compared to spectrophotometry. Method development can be time-consuming.
HPTLC offers a viable alternative to HPLC, particularly when higher throughput or "greener" analytical methods are desired.
Principle of Causality: Separation occurs on a thin layer of adsorbent material (e.g., silica gel) as a liquid mobile phase moves up the plate by capillary action. Different components travel at different rates, leading to separation. For Gefitinib, HPTLC methods have been validated that show good separation from degradation products.[14]
Advantages: High throughput (multiple samples can be run simultaneously), lower solvent consumption per sample, and cost-effectiveness.
Limitations: Lower resolution and sensitivity compared to HPLC. Quantification can be less precise.
UV-Visible Spectrophotometry
This technique is often used for simpler, cost-effective assays where high selectivity is not required, such as quantifying a single, known intermediate without interfering substances.
Principle of Causality: The method relies on the principle that molecules absorb light at specific wavelengths. Gefitinib has distinct absorbance maxima (e.g., around 333 nm) that can be used for quantification.[15][16] Methods can be based on direct measurement or the formation of colored ion-pair complexes with acidic dyes to enhance sensitivity.[17]
Limitations: Low specificity; it cannot distinguish between structurally similar compounds. This makes it generally unsuitable for impurity profiling but potentially acceptable for assaying a purified intermediate.
Hyphenated Techniques (LC-MS)
For the definitive identification and characterization of unknown impurities or degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Principle of Causality: This method couples the powerful separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer. After separation by the LC, each compound is ionized and its mass-to-charge ratio is determined, providing definitive structural information.[5][13]
Advantages: Unparalleled specificity and sensitivity, enabling the identification of trace-level impurities and the elucidation of their structures.[13]
Limitations: High cost of instrumentation and requires specialized expertise for operation and data interpretation.
Data Presentation: Performance Comparison of Analytical Techniques
The following section details the experimental approach for validating an analytical method, using RP-HPLC as the primary example, in accordance with ICH Q2(R1) guidelines.[8]
Workflow for Analytical Method Validation
Caption: Workflow of the analytical method validation process.
Specificity (including Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8]
Experimental Protocol (Forced Degradation):
Prepare separate solutions of the Gefitinib intermediate.
Expose the solutions to various stress conditions to intentionally degrade the intermediate. Common conditions include:
Acid Hydrolysis: 1N HCl at 60-80°C for several hours.[11][12][13]
Base Hydrolysis: 1N NaOH at 60-80°C for several hours.[11][12][13]
Oxidative Degradation: 3-6% H₂O₂ at room temperature or slightly elevated temperature.[11][12][13]
Thermal Degradation: Heat the solid sample or a solution at a high temperature (e.g., 65-80°C) for 24 hours.[11][14]
Analyze the stressed samples alongside an unstressed sample and a blank.
Acceptance Criteria: The method must demonstrate that the peaks for the degradation products are well-resolved from the main intermediate peak. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the analyte peak.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[9]
Experimental Protocol:
Prepare a stock solution of the intermediate reference standard.
Create a series of at least five dilutions covering the expected concentration range (e.g., 50% to 150% of the target concentration).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria: Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[12] The y-intercept should be close to zero.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is typically determined by recovery studies.
Experimental Protocol:
Prepare a sample matrix (e.g., a placebo or a sample of the next-step material) and spike it with known amounts of the intermediate at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare at least three replicates for each level.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.[2]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: Repeatability and Intermediate Precision.[8]
Experimental Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the intermediate at 100% of the test concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should be ≤ 2.0%.[9][18]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[2]
Experimental Protocol (Based on the Calibration Curve):
LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope (S) of the linearity curve.
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
The calculated concentrations should be verified by injecting samples at these levels.
Acceptance Criteria: At the LOQ concentration, the method should demonstrate acceptable precision and accuracy. The LOD is the lowest concentration providing a signal-to-noise ratio of at least 3:1.
Logical Relationship of Validation Parameters
Caption: Interdependence of core analytical validation parameters.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol:
Introduce small variations to the nominal HPLC method parameters, one at a time. Examples include:
Flow rate (e.g., ± 0.1 mL/min).
Mobile phase pH (e.g., ± 0.2 units).
Column temperature (e.g., ± 5°C).
Organic solvent composition (e.g., ± 2%).
Analyze system suitability samples under each condition.
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits for all variations.
Summary of Validation Parameters and Typical Acceptance Criteria
Validation Parameter
ICH Guideline Requirement
Typical Acceptance Criteria for HPLC
Specificity
Must demonstrate discrimination from impurities/degradants.[8]
Peak purity > 0.99; Baseline resolution (>1.5) between analyte and adjacent peaks.
System suitability parameters remain within limits.
Conclusion and Future Perspectives
The validation of analytical methods for Gefitinib intermediates is a scientifically rigorous process governed by the principles of the ICH guidelines. While RP-HPLC remains the gold standard for its balance of specificity, sensitivity, and reliability, other techniques like HPTLC and UV-Vis spectrophotometry have their place in a well-rounded quality control strategy. For absolute certainty in impurity identification, LC-MS is the ultimate tool.
The narrative of this guide emphasizes that method validation is not a checklist exercise but a system of self-validating protocols designed to prove a method is fit for its purpose. The causality behind experimental choices—selecting a C18 column for its hydrophobic interaction, performing forced degradation to prove stability-indicating capabilities—is central to building a robust and trustworthy analytical procedure.
Looking forward, the integration of Quality by Design (QbD) principles is enhancing method development and validation.[1][18] By systematically understanding the variables that affect method performance, scientists can build more robust methods from the outset, ensuring the consistent quality and safety of critical medicines like Gefitinib.
References
Siva Kumar R, Yogeshwara KR, Gangrade M, et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. J Pharm Drug Deliv Res 6:1. [Link]
Al-Shehri, M. M., & El-Wekil, M. M. (2022). Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters. MDPI. [Link]
Peer Basha, D., et al. (2011). DEVELOPMENT AND VALIDATION OF A SENSITIVE REVERSED-PHASE HPLC METHOD FOR THE DETERMINATION OF GEFITINIB IN BULK AND IN ITS PHARMACEUTICAL DOSAGE FORMS. TSI Journals. [Link]
Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards in vitro and ex vivo performance evaluation. (n.d.). ScienceDirect. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. (n.d.). ijpcbs. [Link]
Development of an Analytical Quality by Design RP-HPLC Method and Its Validation for Estimation of Gefitinib From Bulk, Tablet Dosage Form, and Complex Nanoformulation. (2024). PubMed. [Link]
Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. (n.d.). Research Journal of Pharmacy and Technology. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. [Link]
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]
Pravalika Reddy, P., et al. (n.d.). NEW SPECTROPHOTOMETRIC METHODS FOR THE ESTIMATION OF GEFITINIB IN BULK DRUG AND FORMULATIONS. International Journal of Pharmacy and Technology. [Link]
Development and Validation of an RP-HPLC Method for Gefitinib in Bulk and Pharmaceutical Dosage Forms using Central-Composite Design. (2019). Journal of Global Pharma Technology. [Link]
Karunakara, C., et al. (2014). Separation and Estimation of Intermediates Formed During Synthesis of Gefitinib via 4-Methylthio-Quinazoline Route Using High Performance Liquid Chromatography. Taylor & Francis Online. [Link]
Venkataramanna, M., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. SCIRP. [Link]
Reddy, G. C., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]
Derivative Spectrophotometric Methods for Determination of Gefitinib in Bulk and in Formulation. (2025). ResearchGate. [Link]
CN103739558B - A kind of preparation method of Gefitinib known impurities. (n.d.).
VISIBLE SPECTROPHOTOMETRIC DETERMINATION OF GEFITINIB IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS. (n.d.). TSI Journals. [Link]
Derivative Spectrophotometric Methods for Determination of Gefitinib in Bulk and in Formulation. (n.d.). Semantic Scholar. [Link]
Method Development and Validation of a New Stability Indicating Reverse Phase Ultra-fast Liquid Chromatographic Method for the D. (2021). Asian Journal of Pharmaceutics. [Link]
Simultaneous Estimation of Gefitinib and Capecitabine by UV-Spectrophotometric Method. (n.d.). PharmaInfo. [Link]
Quality control parameters for industrial grade 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
An in-depth evaluation of pharmaceutical intermediates requires moving beyond basic specifications and understanding the physicochemical behavior of the molecule within a synthetic pipeline. As a highly functionalized di...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth evaluation of pharmaceutical intermediates requires moving beyond basic specifications and understanding the physicochemical behavior of the molecule within a synthetic pipeline. As a highly functionalized diamine ether, 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine serves as a critical hydrophilic linker and solubilizing moiety in the development of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).
This guide provides an objective comparison of this intermediate against common alternatives, establishes a rigorous, causality-driven Quality Control (QC) framework, and details self-validating analytical protocols designed for industrial-scale batch release.
Structural Significance and Comparative Analysis
The architecture of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine incorporates a morpholine ring, an ethyl ether spacer, and a piperidine ring. This specific arrangement provides a precise balance of basicity, hydrogen-bond accepting capability, and steric extension. According to ICH Q11 guidelines, the quality of such intermediates directly influences the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API), dictating downstream yield, impurity profiles, and process reproducibility[1].
When designing a synthetic route, chemists often evaluate this compound against simpler, commercially available linkers. Table 1 summarizes the quantitative and qualitative differences.
Table 1: Comparative Performance of Solubilizing Linker Intermediates
Parameter
4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
4-(2-Aminoethyl)morpholine
1-(2-Ethoxyethyl)piperazine
Molecular Weight
242.36 g/mol
130.19 g/mol
158.24 g/mol
Basic Centers (pKa range)
2 (pKa ~8.5, ~10.2)
2 (pKa ~8.0, ~9.5)
2 (pKa ~9.0, ~9.8)
H-Bond Acceptors
4
2
3
Steric Flexibility
High (Extended ether-alkyl chain)
Low (Short rigid chain)
Moderate
Downstream Application
Complex APIs, PROTAC linkers
Simple salt formation, basic TKIs
CNS-penetrant scaffolds
Hygroscopicity
Very High
Moderate
High
Typical Industrial Purity
> 98.0% (HPLC)
> 99.0% (GC)
> 98.5% (GC/HPLC)
Causality Insight: The extended ether linkage in 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine increases the conformational flexibility of the attached pharmacophore, allowing it to project into solvent-exposed regions of a target protein. However, this extended aliphatic ether network also dramatically increases hygroscopicity, necessitating stringent moisture control during industrial scale-up to prevent the degradation of moisture-sensitive coupling reagents (e.g., HATU, EDC) in subsequent steps.
Quality Control Strategy & Impurity Profiling
The accurate quantification and identification of chemical intermediates are made possible by sophisticated analytical techniques like HPLC, GC, and MS[2]. For morpholine derivatives, impurity profiling must specifically account for unreacted precursors, N-alkylated byproducts, and oxidation degradants[3].
The Analytical Decision Matrix
Because 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine lacks a strong UV chromophore (no aromatic rings), standard UV detection at 254 nm is ineffective. Instead, High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or low-wavelength UV (210 nm) is required for non-volatile purity assessment[4]. Gas Chromatography (GC) is employed as a complementary technique to detect volatile impurities, such as unreacted morpholine, which may not be readily observed by HPLC[5].
Figure 1: Standardized Quality Control analytical workflow for industrial batch release.
Impurity Generation Pathways
Understanding the synthetic origin of impurities is a regulatory expectation under ICH Q11[1]. The nitrogen atom within the morpholine ring is a highly nucleophilic center, making it susceptible to over-alkylation or oxidation[3].
Figure 2: Synthetic pathway and primary degradation/impurity generation routes.
Self-Validating Experimental Protocols
To guarantee the quality of drug intermediates, manufacturers must implement validated, reproducible testing techniques[2]. The following protocols are designed with internal system suitability checks to ensure data integrity.
Protocol 1: HPLC-CAD Purity and Impurity Profiling
Causality Rationale: Aliphatic diamines suffer from severe peak tailing on standard silica columns due to secondary interactions with residual silanols. To counteract this, we utilize a high-pH mobile phase (pH 10.0) combined with an ethylene-bridged hybrid (BEH) stationary phase. At pH 10.0, the basic nitrogen centers are deprotonated (neutralized), resulting in sharp, symmetrical peaks and accurate integration.
Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
Gradient Program:
0-2 min: 5% B
2-15 min: Linear ramp to 95% B
15-18 min: Hold at 95% B
18-18.1 min: Return to 5% B
18.1-22 min: Re-equilibration
Flow Rate: 1.0 mL/min.
Column Temperature: 40°C.
Detection: Charged Aerosol Detector (CAD) (Evaporation temp: 35°C) and UV at 210 nm.
Sample Preparation: Dissolve 10 mg of the intermediate in 10 mL of Diluent (50:50 Water:Acetonitrile).
System Suitability Criteria (Self-Validation):
Resolution (
): The resolution between the target peak and Impurity A (N-oxide, typically eluting earlier due to higher polarity) must be .
Tailing Factor (
): The tailing factor for the main peak must be . If , it indicates mobile phase buffer depletion or column degradation.
Precision: %RSD of the main peak area from six replicate injections of the standard solution must be
.
Protocol 2: Volatile Impurities & Residual Solvents via GC-HS
Causality Rationale: Intermediates must comply with ICH Q3C residual solvent limits to ensure downstream API safety[1]. Because this intermediate has a high boiling point, direct liquid injection into a GC can cause inlet contamination and thermal degradation. Headspace (HS) extraction isolates the volatile solvents (e.g., methanol, dichloromethane, unreacted morpholine) from the non-volatile matrix.
Instrument: GC-FID with Headspace Autosampler.
Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) - optimized for volatile organic compounds[5].
Carrier Gas: Helium at 1.5 mL/min (constant flow).
Oven Program: 40°C (hold 5 min)
10°C/min to 240°C (hold 5 min).
Headspace Conditions: Oven temp 85°C, Equilibration time 30 min, Transfer line 100°C.
Diluent: N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO) (must be GC-headspace grade to avoid ghost peaks).
System Suitability Criteria (Self-Validation):
Signal-to-Noise (S/N): The S/N ratio for the lowest concentration standard (e.g., 50 ppm Methanol) must be
.
Recovery: A spiked sample must demonstrate a recovery of 95.0% - 105.0% for all tracked solvents.
Protocol 3: Moisture Content via Karl Fischer Titration
Causality Rationale: The ether linkage and basic amines make this compound highly hygroscopic. Excess moisture (
) will hydrolyze activated esters in downstream amide-coupling reactions. Volumetric Karl Fischer is preferred for levels .
Solvent: Hydranal-Methanol Dry or equivalent.
Titrant: Hydranal-Composite 5.
Procedure: Pre-titrate the solvent to a stable drift (
). Quickly add 100 mg of the sample (accurately weighed) to the titration vessel to minimize atmospheric moisture exposure.
Validation: Perform a water standard check (e.g., 1.0% water standard) before and after the sample sequence. Recovery must be 97.0% - 103.0%.
Conclusion
The successful integration of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine into a pharmaceutical manufacturing pipeline requires a quality control strategy that respects its unique physicochemical properties. By utilizing high-pH HPLC-CAD for non-volatile purity, GC-Headspace for residual solvents, and strict Karl Fischer moisture controls, manufacturers can ensure batch-to-batch consistency. These validated analytical methods not only satisfy regulatory frameworks like ICH Q11 but also mitigate risk in complex downstream API synthesis.
Differentiating 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine from structural isomers
An in-depth technical guide for researchers, analytical chemists, and drug development professionals. Executive Summary 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine (Chemical Formula: C12H24N2O2, Exact Mass: 228.18 g/mol...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for researchers, analytical chemists, and drug development professionals.
Executive Summary
4-[2-(4-Piperidinylmethoxy)ethyl]morpholine (Chemical Formula: C12H24N2O2, Exact Mass: 228.18 g/mol ) is a bifunctional aliphatic heterocycle frequently utilized as a pharmacophore or building block in the development of neuroactive compounds, such as histamine H3 receptor antagonists and kinase inhibitors.
During synthesis and scale-up, the formation or contamination of structural isomers—specifically positional isomers and ring-swapped regioisomers—poses a significant risk. Because these isomers share identical molecular weights and highly similar polarities, standard chromatographic methods often fail to resolve them. This guide provides a self-validating, orthogonal analytical strategy utilizing High-Resolution Nuclear Magnetic Resonance (NMR) and Ion Mobility Tandem Mass Spectrometry (IM-MS/MS) to unequivocally differentiate the target molecule from its structural alternatives.
Structural Profiles & The Causality of Confusion
Differentiating these isomers requires understanding why they behave similarly and where their structural divergences lie. The target and its primary isomers exhibit nearly identical partition coefficients (LogP) and basicity (pKa of the piperidine and morpholine nitrogens), leading to co-elution in standard reversed-phase LC.
Table 1: Structural Isomer Comparison Matrix
Compound Designation
Structural Description
Primary Analytical Challenge
Diagnostic Feature
Target
4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
Baseline reference.
Plane of symmetry in the piperidine ring; specific ether cleavage fragments.
Isomer A (Positional)
4-[2-(3-Piperidinylmethoxy)ethyl]morpholine
Identical connectivity; differs only by the attachment point on the piperidine ring (C3 vs C4).
Loss of piperidine ring symmetry.
Isomer B (Ring-Swapped)
1-[2-(4-Morpholinylmethoxy)ethyl]piperidine
Morpholine and Piperidine positions are inverted across the ether-ethyl linker.
To establish a self-validating system, we must rely on the physical causality of the molecules.
Positional Isomers (Target vs. Isomer A): We exploit molecular symmetry. The 4-substituted piperidine ring possesses a plane of symmetry, whereas the 3-substituted ring does not. 13C NMR acts as an absolute counting mechanism for unique carbon environments.
Ring-Swapped Isomers (Target vs. Isomer B): We exploit bond lability. In the gas phase, the ether C-O bonds and adjacent aliphatic C-N bonds are the weakest points. Tandem mass spectrometry (MS/MS) will cleave these bonds, revealing which heterocycle is attached to which side of the ether linkage .
Figure 1: Orthogonal decision tree for differentiating the Target from its structural isomers.
Protocol 1: High-Resolution NMR Spectroscopy
This protocol is specifically designed to differentiate the Target from Isomer A (Positional) by leveraging the inherent symmetry of the 4-substituted piperidine ring.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5–10 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
1D 13C{1H} Acquisition: Acquire the proton-decoupled 13C NMR spectrum at a minimum of 150 MHz (using a 600 MHz spectrometer) to ensure adequate resolution of aliphatic carbon signals. Set the relaxation delay (D1) to 2.0 seconds.
2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This is critical for validating the connectivity of the ether oxygen. Look for ³JCH correlations between the protons of the -CH2- group attached to the piperidine ring and the carbons of the ethyl linker.
Symmetry Analysis (The Causality Check): Count the number of distinct carbon resonances in the 13C spectrum.
Target: The C2/C6 and C3/C5 carbons of the piperidine ring are chemically equivalent due to the plane of symmetry passing through C1 and C4.
Isomer A: The attachment at C3 breaks all symmetry, rendering every carbon in the piperidine ring chemically distinct.
Table 2: Diagnostic 13C NMR Carbon Counting
Structural Domain
Target (4-Piperidinyl)
Isomer A (3-Piperidinyl)
Logic / Causality
Morpholine Ring
2 signals (C2/C6, C3/C5)
2 signals (C2/C6, C3/C5)
Symmetry retained in both.
Ethyl-Ether Linker
3 signals
3 signals
Linear chain, no symmetry.
Piperidine Ring
3 signals (C2/C6, C3/C5, C4)
5 signals (C2, C3, C4, C5, C6)
C4 attachment creates a plane of symmetry; C3 does not.
Total Unique Carbons
8 signals
10 signals
Absolute differentiator.
Protocol 2: Tandem Mass Spectrometry (LC-MS/MS)
While NMR is excellent for positional isomers, it requires milligram quantities. For trace-level detection or biological sample analysis, LC-MS/MS is required. This protocol differentiates the Target from Isomer B (Ring-Swapped) by analyzing Collision-Induced Dissociation (CID) pathways .
Step-by-Step Methodology:
Chromatography: Inject 1 µL of sample (1 µg/mL in 50:50 ACN:H2O + 0.1% Formic Acid) onto a C18 UPLC column. Use a gradient of 5% to 95% Acetonitrile over 10 minutes.
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Both isomers will yield a robust precursor ion at m/z 229.19 [M+H]+ .
Ion Mobility (Optional but Recommended): If co-elution occurs, apply Travelling-Wave Ion Mobility Mass Spectrometry (TWIM-MS). The ring-swapped isomer will exhibit a slightly different gas-phase folding dynamic, resulting in a distinct Collision Cross Section (CCS) value, allowing separation prior to fragmentation .
CID Fragmentation: Isolate the m/z 229.19 precursor in the quadrupole. Apply a Normalized Collision Energy (NCE) of 25–35 eV. The primary cleavage will occur at the ether C-O bonds.
Figure 2: Divergent CID fragmentation pathways for the Target vs. Ring-Swapped Isomer B.
Table 3: Diagnostic MS/MS Fragment Ions
Precursor Ion [M+H]+
Diagnostic Fragment 1
Diagnostic Fragment 2
Structural Origin
Target (m/z 229.19)
m/z 114.09
m/z 116.10
m/z 114 corresponds to the morpholine-ethyl cation; m/z 116 is the protonated piperidinyl-methanol cation.
Isomer B (m/z 229.19)
m/z 112.11
m/z 118.09
m/z 112 corresponds to the piperidine-ethyl cation; m/z 118 is the protonated morpholinyl-methanol cation.
Conclusion & Best Practices
To ensure absolute scientific integrity when working with 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, a single analytical technique is insufficient.
For bulk API characterization: Rely on 13C NMR. The carbon-counting method based on molecular symmetry provides a self-validating, mathematically absolute confirmation of the positional isomer.
For trace analysis and bioanalysis: Rely on LC-MS/MS. The divergent CID fragmentation pathways driven by the relative stabilities of the ether linkage provide definitive proof of heterocycle connectivity, easily distinguishing ring-swapped variants .
By combining these orthogonal techniques, researchers can build a comprehensive, error-proof profile of their target compound.
References
Tyrkkö E, Pelander A, Ojanperä I. "Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction." Drug Testing and Analysis. 2010. URL:[Link]
"Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars." National Center for Biotechnology Information (PMC). URL:[Link]
"Recent Advances in Differentiation of Isomers by Ion Mobility Mass Spectrometry." PolyU Institutional Research Archive. URL:[Link]
"Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS." Shimadzu Technical Report. URL:[Link]
Safety & Regulatory Compliance
Safety
Navigating the Disposal of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovati...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of these compounds. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine (CAS No. 23946-53-4).
In the absence of a specific Safety Data Sheet (SDS) for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, this document has been constructed by drawing upon safety data for structurally related compounds, including morpholine and various piperidine derivatives. This approach allows for a conservative and robust safety protocol, ensuring that all potential hazards are appropriately addressed. The foundational principle of this guide is to treat the compound with the caution it deserves, assuming a hazard profile informed by its constituent chemical moieties.
Core Safety and Hazard Assessment
A thorough understanding of potential hazards is the cornerstone of safe laboratory practice. Based on the toxicological and physical properties of morpholine and piperidine, it is prudent to handle 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine as a substance with the potential for the following hazards:
Corrosivity: Morpholine is known to cause severe skin burns and eye damage.[1][2][3][4][5]
Toxicity: It may be harmful if swallowed and toxic in contact with skin or if inhaled.[1][2][3][4]
Flammability: Morpholine is a flammable liquid and vapor.[2][3][6][7]
Irritation: Piperidine derivatives can cause skin, eye, and respiratory irritation.[8]
Therefore, all handling and disposal procedures should be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Table 1: Hazard Profile of Structurally Related Compounds
Compound/Functional Group
Key Hazard Statements
Morpholine
Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin and if inhaled. Causes severe skin burns and eye damage.[1][2][3][4][6]
Piperidine Derivatives
May cause skin, eye, and respiratory irritation.[8][9] Can be harmful if swallowed.
Personal Protective Equipment (PPE) and Safe Handling
To mitigate the risks associated with handling 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, the following PPE is mandatory:
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[9]
Skin and Body Protection: A lab coat or a chemical-resistant apron must be worn.[10]
Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
Safe Handling Practices:
Avoid all personal contact, including inhalation of vapors or dust.[7][11]
Keep containers tightly closed when not in use.[1][8][11]
Keep away from heat, sparks, open flames, and other ignition sources.[1][3][6]
Step-by-Step Disposal Procedure
The disposal of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][12][13]
Waste Segregation:
Collect all waste containing 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated hazardous waste container.[9][12]
Container Selection:
The waste container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent the escape of vapors.[9][12]
Labeling:
Clearly label the waste container with the following information:
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[9][12]
The storage area should have secondary containment to capture any potential leaks or spills.[12]
Keep the container away from incompatible materials, such as strong oxidizing agents.[12][13]
Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[12]
The disposal must be handled by a licensed hazardous waste disposal company.[12]
Documentation:
Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.[12]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills (within a chemical fume hood):
Alert Personnel: Inform others in the immediate area.[12]
Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[13]
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in the designated hazardous waste container.[12][13]
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.[12]
Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[12]
Large Spills (outside a chemical fume hood):
Evacuate: Immediately evacuate the area and alert others.[12]
Isolate: Close the doors to the affected area to contain vapors.[12]
Emergency Contact: Contact your institution's EHS or emergency response team.[12]
Ventilate: If it is safe to do so, increase ventilation to the area.[12]
Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency personnel.[12]
Hazard Assessment Logic Diagram
Caption: Hazard assessment logic for developing disposal procedures.
By adhering to these procedures, researchers can ensure a safe laboratory environment and maintain compliance with all relevant regulations, thereby fostering a culture of safety and responsibility.
References
Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide - Benchchem.
Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals - Benchchem.
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Navigating the Unseen: A Guide to Safely Handling 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine
For Immediate Use by Laboratory Professionals This document provides essential, immediate safety and logistical information, including operational and disposal plans. It is designed to be a direct, procedural resource fo...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Use by Laboratory Professionals
This document provides essential, immediate safety and logistical information, including operational and disposal plans. It is designed to be a direct, procedural resource for researchers, scientists, and drug development professionals.
Hazard Assessment: A Composite Profile
Due to the absence of a specific Safety Data Sheet (SDS) for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine, we must infer its potential hazards from its constituent moieties. Morpholine is classified as a flammable liquid that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2] Similarly, piperidine derivatives can cause skin and eye irritation.[3] Therefore, it is prudent to handle 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine with the assumption that it possesses a similar hazard profile.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in the hazards of morpholine and piperidine derivatives.
Protection Type
Equipment/Measure
Specification and Rationale
Eye and Face Protection
Chemical safety goggles and a face shield
Essential to protect against splashes that could cause severe eye damage.[4][6]
Required to prevent skin contact, which may be toxic and cause severe burns.[6][7] Inspect gloves before each use.
Chemical-resistant lab coat or apron
Mandatory to protect against skin contact and contamination of personal clothing.[6][7]
Respiratory Protection
Chemical fume hood
All handling of the compound should occur within a properly functioning chemical fume hood to minimize inhalation of vapors.[5][6][7]
Respirator with organic vapor cartridges
To be used if a fume hood is not available or in the event of a ventilation failure.[7]
Hygiene
Hand Washing
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[7]
Emergency Equipment
Safety shower and eyewash station
Must be readily accessible and tested regularly.
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to mitigating risks. The following steps provide a procedural guide for the safe handling of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine.
3.1. Preparation and Dispensing:
Risk Assessment: Before any new procedure, conduct a thorough risk assessment that considers all reagents, potential byproducts, and reaction conditions.
Fume Hood Operation: Verify that the chemical fume hood is functioning correctly before introducing the chemical.
Inert Atmosphere: For air or moisture-sensitive reactions, ensure that all glassware is dry and an inert atmosphere (e.g., nitrogen or argon) is established.
Dispensing: When transferring the compound, use a syringe or cannula to minimize the risk of splashes and vapor release. Avoid pouring from an open container.[6]
3.2. Storage:
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[6]
Keep the container tightly closed and clearly labeled.[6]
Store in a designated corrosives and flammables area.[5][8]
Emergency Procedures: Plan for the Unexpected
Rapid and correct response to an emergency situation can significantly reduce the severity of an incident.
4.1. Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
4.2. First Aid Measures:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[6]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[6]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine must be treated as hazardous waste.
Waste Collection: Collect all contaminated materials, including absorbent pads, disposable PPE, and empty containers, in a designated and properly labeled hazardous waste container.
Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations. Do not pour waste down the drain.[6] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
References
BenchChem. (n.d.). Personal protective equipment for handling Morpholine oleate.
BenchChem. (n.d.). Safety precautions for working with 3-propylmorpholine in a lab setting.
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
Santa Cruz Biotechnology. (n.d.). Morpholine.
Fisher Scientific. (2023, October 20). SAFETY DATA SHEET - Morpholine.
AK Scientific, Inc. (n.d.). 4-Morpholino piperidine.
Government of Canada. (2025, December 19). Hazardous substance assessment – Morpholine.
Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - N-Ethylmorpholine.
Astech Ireland. (n.d.). Safety Data Sheet: Morpholine.
Fisher Scientific. (2010, August 6). SAFETY DATA SHEET - MORPHOLINE.
SBLCore. (2025, April 16). SAFETY DATA SHEET - Morpholine.
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
Apollo Scientific. (2023, June 9). 4-(Piperidin-4-yl)morpholine.
Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine.
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Morpholine.